molecular formula C7H10O4 B062639 (1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid CAS No. 175415-95-9

(1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid

Cat. No.: B062639
CAS No.: 175415-95-9
M. Wt: 158.15 g/mol
InChI Key: BRVQFDJETHFEQY-WHFBIAKZSA-N
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Description

(1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid is a high-value, enantiopure cyclopropane derivative that serves as a critical chiral building block in organic synthesis and medicinal chemistry research. Its core value lies in the strained, three-membered cyclopropane ring, which imparts unique steric and electronic properties, and the presence of two synthetically versatile functional groups: an ethoxycarbonyl (ester) and a carboxylic acid. This bifunctional nature allows researchers to perform selective transformations, enabling the incorporation of the chiral cyclopropane scaffold into more complex molecular architectures. The stereochemistry of the (1S,2S) enantiomer is particularly crucial for studying stereospecific biological interactions.

Properties

IUPAC Name

(1S,2S)-2-ethoxycarbonylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVQFDJETHFEQY-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175415-95-9
Record name (1S,2S)-2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid
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Foundational & Exploratory

(1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid: Properties, Synthesis, and Applications

Executive Summary

This compound is a chiral dicarboxylic acid monoester that serves as a critical building block in modern organic and medicinal chemistry. Its rigid cyclopropane scaffold and defined stereochemistry make it an invaluable component for introducing conformational constraint in bioactive molecules, a strategy often employed to enhance potency and selectivity for biological targets. This guide provides a comprehensive overview of its chemical and physical properties, details robust synthetic methodologies, outlines analytical characterization techniques, and explores its applications, particularly within the realm of drug discovery and development.

Introduction: The Strategic Value of a Constrained Chiral Intermediate

In the intricate process of drug design, controlling the three-dimensional arrangement of a molecule is paramount for achieving high-affinity interactions with biological targets such as enzymes and receptors.[1] The cyclopropane ring, a three-membered carbocycle, is a highly sought-after structural motif because it imparts significant conformational rigidity with minimal steric bulk.[2] this compound, CAS RN: 175415-95-9, embodies this principle.[3] As a chiral, non-racemic compound, it allows for the stereospecific construction of complex molecular architectures, eliminating the need for costly and often inefficient chiral separations at later stages of a synthetic sequence.[1][4] Its bifunctional nature—possessing both a carboxylic acid and an ester—provides orthogonal chemical handles for sequential modification, further enhancing its synthetic utility.

Physicochemical and Stereochemical Properties

The distinct properties of this compound are dictated by its molecular structure, which features a trans relationship between the two substituents on the cyclopropane ring, with both chiral centers in the S configuration.

Molecular Structure Diagram

Below is a diagram illustrating the stereochemistry of the molecule.

A 2D representation showing the (1S,2S) stereochemistry.

All quantitative data are summarized in the table below for ease of reference.

PropertyValueSource
IUPAC Name trans-(1S,2S)-2-ethoxycarbonylcyclopropane-1-carboxylic acidPubChem[3]
CAS Number 175415-95-9PubChem[3]
Molecular Formula C₇H₁₀O₄PubChem[3]
Molecular Weight 158.15 g/mol PubChem[3]
Canonical SMILES CCOC(=O)[C@H]1C[C@@H]1C(=O)OPubChem[3]
InChI Key BRVQFDJETHFEQY-WHFBIAKZSA-NPubChem[3]
Physical State Not explicitly published; likely a solid or viscous oilInferred
XLogP3-AA 0.1PubChem[3]
Hydrogen Bond Donors 1PubChem[3]
Hydrogen Bond Acceptors 4PubChem[3]

Synthesis and Manufacturing

The synthesis of enantiomerically pure cyclopropanes is a significant challenge in organic chemistry. For this compound, the primary strategy involves the stereoselective modification of a prochiral or racemic precursor. A robust and scalable method relies on the selective mono-saponification of trans-1,2-diethyl-cyclopropane-1,2-dicarboxylate.

Causality in Synthetic Choices

The selection of a base for the mono-saponification is critical. A bulky or sterically hindered base is not required here; rather, precise control over stoichiometry (using slightly less than one equivalent of base) and reaction conditions (temperature, time) is key to preventing the formation of the dicarboxylic acid. Ethanol is often chosen as the solvent to maintain the solubility of both the starting diester and the sodium ethoxide (EtONa) base, ensuring a homogeneous reaction mixture.[5] Subsequent acidic workup is necessary to protonate the resulting carboxylate salt to yield the final carboxylic acid product.

Synthesis Workflow Diagram

SynthesisWorkflow start trans-1,2-Diethyl- cyclopropane-1,2-dicarboxylate step1 Selective Mono-saponification start->step1 reagent1 EtONa (0.95 eq) in Ethanol reagent1->step1 intermediate Sodium (1S,2S)-2-(ethoxycarbonyl) cyclopropane-1-carboxylate (Salt) step1->intermediate step2 Acidification intermediate->step2 reagent2 Aqueous HCl (workup) reagent2->step2 product (1S,2S)-2-(Ethoxycarbonyl) cyclopropanecarboxylic acid step2->product

Workflow for the synthesis via selective mono-saponification.

Detailed Experimental Protocol: Selective Mono-saponification

This protocol is adapted from established procedures for the selective hydrolysis of cyclopropane diesters.[5]

  • Reaction Setup: A 50-L, 4-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with absolute ethanol (18 L).

  • Reagent Charging: trans-1,2-diethyl-cyclopropane-1,2-dicarboxylate (3.75 kg, 20.14 mol) is added to the ethanol and stirred until dissolved.

  • Saponification: A solution of sodium ethoxide in ethanol (prepared from sodium metal and ethanol, or a commercial solution, corresponding to 0.95 equivalents of the diester) is added dropwise to the reaction mixture over 2-3 hours, maintaining the internal temperature below 30°C. The progress of the reaction should be monitored by TLC or GC to maximize the formation of the mono-acid and minimize the di-acid.

  • Quenching and Workup: Once the reaction is complete, the mixture is cooled to 0-5°C. The reaction is carefully quenched by the addition of 0.1 M aqueous HCl until the pH is ~2-3.

  • Extraction: The product is extracted from the aqueous mixture using an appropriate organic solvent, such as ethyl acetate (3 x 10 L). The combined organic layers are washed with water and then brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: Further purification can be achieved by vacuum distillation or crystallization to afford trans-2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid. To obtain the specific (1S,2S) enantiomer, a chiral resolution step using a chiral amine or enzymatic resolution would be required at this stage if the starting material was racemic. Alternatively, an asymmetric synthesis approach from a prochiral precursor would yield the enantiopure product directly.[6]

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of this compound is achieved through a combination of spectroscopic techniques. The unique strained ring system and functional groups give rise to characteristic signals.

  • ¹H NMR: The protons on the cyclopropane ring are diastereotopic and exhibit complex coupling patterns, typically appearing in the 1.0-2.0 ppm region. The ethoxy group will show a characteristic quartet (~4.1 ppm) and triplet (~1.2 ppm). The carboxylic acid proton is a broad singlet, highly deshielded, appearing >10 ppm.[7]

  • ¹³C NMR: The carboxyl carbon (C=O) of the acid appears around 175-185 ppm, while the ester carbonyl is slightly upfield around 170-175 ppm. The cyclopropane carbons are significantly shielded, appearing at 15-30 ppm. The ethoxy carbons appear around 61 ppm (-OCH₂-) and 14 ppm (-CH₃).[7]

  • Infrared (IR) Spectroscopy: The spectrum will be dominated by two strong C=O stretching absorptions: a broad band for the hydrogen-bonded carboxylic acid carbonyl (~1700 cm⁻¹) and a sharper band for the ester carbonyl (~1735 cm⁻¹). A very broad O-H stretch from the carboxylic acid will also be visible from 2500-3500 cm⁻¹.[7]

Spectroscopic Data (Predicted)
¹H NMR (CDCl₃, 400 MHz) δ 10-12 (br s, 1H, COOH), 4.15 (q, 2H, OCH₂), 1.5-2.0 (m, 2H, cyclopropyl CH), 1.2-1.5 (m, 2H, cyclopropyl CH₂), 1.25 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 178 (COOH), 172 (COO), 61.0 (OCH₂), 22.0 (cyclopropyl CH), 16.0 (cyclopropyl CH₂), 14.2 (CH₃)
IR (thin film) ν (cm⁻¹) 3500-2500 (br, O-H), 2980 (C-H), 1735 (C=O, ester), 1700 (C=O, acid)

Applications in Research and Drug Development

The primary application of this compound is as a chiral intermediate in the synthesis of pharmaceutically active compounds. Its rigid structure helps lock the conformation of a drug molecule, which can lead to improved binding affinity and reduced off-target effects.

  • Inhibitors of Inflammatory Pathways: Cyclopropane carboxylic acid derivatives have been investigated as inhibitors of leukotriene C4 synthase, an enzyme involved in inflammatory responses, making them valuable for developing treatments for conditions like asthma.[5][8]

  • Antiviral Agents: The cyclopropane moiety is a key structural feature in several antiviral drug candidates. For instance, derivatives have been shown to inhibit the NS3 protease of the Hepatitis C virus, which is essential for viral replication.[8] The conformational constraint provided by the ring can be crucial for fitting into the enzyme's active site.

  • Prodrug Strategies: The carboxylic acid or ester functionalities can be used to create prodrugs with enhanced stability or targeted delivery. For example, esters of cyclopropanecarboxylic acid have shown a significant increase in hydrolytic stability compared to other esters, which can be advantageous for improving a drug's shelf-life and bioavailability.[9]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazards: It is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][10]

  • Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Avoid breathing dust, fumes, or vapors.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[11]

Conclusion

This compound stands out as a high-value chiral building block for the synthesis of complex, stereodefined molecules. Its combination of a rigid cyclopropane core, specific stereochemistry, and versatile functional groups provides chemists and drug developers with a powerful tool for creating novel therapeutics with optimized pharmacological profiles. The well-established synthetic routes and clear analytical characterization methods further solidify its role as a staple intermediate in advanced chemical research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21729434, (1S,2S)-2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid. Available at: [Link]

  • Cayman Chemical (n.d.). Cyclopropanecarboxylicacid,2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,(1S,2S). Product Information Sheet.
  • Google Patents (2016). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11789472, 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid. Available at: [Link]

  • Organic Syntheses (n.d.). Cyclopropanecarboxylic acid. Organic Syntheses Procedure. Coll. Vol. 1, p.156 (1941); Vol. 9, p.34 (1929). Available at: [Link]

  • Biosynth (2022). Safety Data Sheet. FC56849. Available at: (General SDS provider, specific URL not provided in search results).
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Sources

(1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of (1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic Acid

Abstract

This compound is a chiral building block of significant interest in medicinal chemistry and drug development.[1][2] Its rigid, three-dimensional cyclopropane scaffold allows for precise conformational constraint in larger molecules, a valuable attribute for optimizing drug-target interactions.[1][2] The accurate and unambiguous confirmation of its chemical structure, and particularly its absolute stereochemistry, is a critical prerequisite for its application in the synthesis of pharmacologically active agents. This guide provides an in-depth, technically-focused narrative on the synergistic application of modern analytical techniques to elucidate and validate the structure of this compound. We will explore the causality behind experimental choices, detailing the interpretation of spectroscopic and chromatographic data in a self-validating analytical workflow designed for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Strained Ring

The cyclopropane motif, despite its inherent ring strain, is a privileged scaffold in pharmaceutical science.[1][2] It acts as a bioisostere for phenyl rings or gem-dimethyl groups, offering improved metabolic stability and solubility while presenting a unique three-dimensional vector for substituent placement.[2] The title compound, this compound, is a bifunctional molecule that provides two distinct points for chemical elaboration: a carboxylic acid and an ethyl ester. Its defined trans stereochemistry is crucial for building specific molecular architectures.

The objective of this guide is to move beyond a simple listing of analytical data. Instead, we will construct a logical and interconnected workflow, demonstrating how data from multiple, orthogonal techniques are synthesized to provide unequivocal proof of structure and stereochemical integrity.

Molecular Blueprint: Structure and Properties

Before delving into the analytical methodologies, it is essential to establish the theoretical framework of the target molecule.

  • Molecular Formula: C₇H₁₀O₄[3]

  • Molecular Weight: 158.15 g/mol [3]

  • Key Structural Features:

    • A three-membered cyclopropane ring.

    • Two substituents on adjacent carbons (C1 and C2).

    • A carboxylic acid group (-COOH).

    • An ethoxycarbonyl group (-COOCH₂CH₃).

    • A specific trans stereochemical relationship between the two substituents, with both chiral centers in the (S) configuration.

Caption: 2D representation of this compound.

The Analytical Challenge: Synthesis and the Need for Verification

This specific enantiomer is typically isolated from a racemic mixture of the trans-isomer, which is first synthesized, often through a cyclopropanation reaction. The subsequent separation of enantiomers, a process known as chiral resolution, is a critical step.[4] This is commonly achieved by forming diastereomeric salts with a chiral amine; these salts exhibit different solubilities, allowing for separation by crystallization.[4][5]

Given this synthetic context, the analytical workflow must not only confirm the correct atomic connectivity but also rigorously verify two key aspects:

  • Diastereomeric Purity: Confirmation of the trans configuration over the cis.

  • Enantiomeric Purity: Confirmation that the isolated product is the (1S,2S) enantiomer and not its (1R,2R) mirror image.

A Multi-Technique Approach to Structure Elucidation

No single analytical technique can provide a complete structural picture. The core of a robust elucidation strategy lies in the integration of data from nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR) spectroscopy, and chiral chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Connectivity

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[6] For cyclopropane derivatives, NMR provides characteristic signals due to the ring's strained nature.[7][8]

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is standard, but Deuterium Oxide (D₂O) can be used in a separate experiment to confirm the exchangeable carboxylic acid proton.[9]

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation, followed by phasing and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Key Insights & Rationale
Carboxylic Acid (-COH )10.0 - 12.0Singlet (broad)Highly deshielded due to the electronegative oxygens. Signal will disappear upon D₂O shake, confirming its identity as an exchangeable acidic proton.[9]
Ethyl Methylene (-OCH₂ CH₃)~4.1 - 4.2Quartet (q)Deshielded by the adjacent ester oxygen. The quartet pattern arises from coupling to the three methyl protons.
Cyclopropane Methine (-CH -COOH)~2.0 - 2.5Multiplet (m)The chemical shift is in the typical alkane region but is influenced by the adjacent carbonyl. The complex multiplicity is due to coupling with the other two cyclopropane protons.
Cyclopropane Methine (-CH -COOEt)~2.0 - 2.5Multiplet (m)Similar environment to the other methine proton.
Cyclopropane Methylene (-CH₂ -)~1.4 - 1.8Multiplet (m)These protons are diastereotopic and will show complex splitting due to both geminal and vicinal coupling.
Ethyl Methyl (-OCH₂CH₃ )~1.2 - 1.3Triplet (t)Shielded aliphatic proton. The triplet pattern is due to coupling with the two methylene protons.

The carbon NMR spectrum reveals the number of unique carbon environments.

Carbon Assignment Expected Chemical Shift (δ, ppm) Key Insights & Rationale
Ester Carbonyl (-C =O)170 - 175Deshielded due to the double bond to oxygen and the adjacent alkoxy group.[10]
Acid Carbonyl (-C =O)175 - 180Typically slightly more deshielded than the ester carbonyl.[9][10]
Ethyl Methylene (-OC H₂CH₃)60 - 65Deshielded by the directly attached oxygen atom.[10]
Cyclopropane Methines (-C H-)20 - 30Shielded compared to typical sp³ carbons in open chains, a characteristic feature of cyclopropane rings.[9]
Cyclopropane Methylene (-C H₂-)15 - 20The most shielded carbon in the structure, reflecting the unique electronic properties of the strained ring.
Ethyl Methyl (-OCH₂C H₃)~14Typical chemical shift for a terminal aliphatic methyl group.
Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry provides the molecular weight and offers structural clues through the analysis of fragmentation patterns.[6]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC-MS.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺˙) and various fragment ions.

  • Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

The fragmentation of carboxylic acids and esters follows predictable pathways.[11][12]

m/z Value Proposed Fragment Identity Fragmentation Pathway
158[C₇H₁₀O₄]⁺˙Molecular Ion (M⁺˙). Its presence confirms the molecular formula.
113[M - OCH₂CH₃]⁺α-cleavage at the ester, with loss of the ethoxy radical.[10]
130[M - C₂H₄]⁺˙McLafferty rearrangement, involving the transfer of a γ-hydrogen from the ethyl group to the carbonyl oxygen, followed by the loss of ethene.[11]
112[M - H₂O - C₂H₄]⁺˙Subsequent loss of water from the McLafferty product.
85[C₄H₅O₂]⁺Cleavage of the cyclopropane ring and loss of the ethoxycarbonyl group.
45[COOH]⁺α-cleavage at the carboxylic acid, a common fragment for this functional group.[11]
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

  • Sample Preparation: Place a small amount of the neat sample (if liquid or oil) or solid powder directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
2500 - 3300 (very broad)O-H stretchCarboxylic Acid (-COOH)
~1735C=O stretchEster (-COOR)
~1705C=O stretchCarboxylic Acid (-COOH)
~1200 - 1300C-O stretchEster and Carboxylic Acid
~3000-3100C-H stretchCyclopropane C-H
<3000C-H stretchAliphatic C-H (ethyl group)

The presence of two distinct carbonyl peaks and the extremely broad O-H stretch are hallmark indicators that validate the presence of both the ester and carboxylic acid functionalities.

Chiral Analysis: The Final Proof of Stereochemistry

Confirming the absolute stereochemistry is the final and most critical step. This requires techniques that can differentiate between enantiomers.

  • Column Selection: Choose a suitable chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD).[13]

  • Mobile Phase: Use a non-polar mobile phase, typically a mixture of hexane and isopropanol.[13]

  • Analysis: Inject a solution of the sample. The two enantiomers will interact differently with the CSP, leading to different retention times.

  • Verification: Inject a sample of the racemic mixture to identify the retention times of both the (1S,2S) and (1R,2R) enantiomers. The resolved product should show a single, sharp peak corresponding to one of these, allowing for the calculation of enantiomeric excess (e.e.).

Integrated Analytical Workflow

The power of this process lies not in any single piece of data but in their collective, corroborating evidence. The following workflow illustrates the logical progression from initial sample to final, validated structure.

elucidation_workflow cluster_synthesis Synthesis & Isolation cluster_primary Primary Structural Analysis cluster_detailed Detailed Structural Connectivity cluster_stereo Stereochemical Confirmation Synthesis Racemic Synthesis Resolution Chiral Resolution Synthesis->Resolution IR IR Spectroscopy (Functional Groups) Resolution->IR MS Mass Spectrometry (Molecular Weight & Formula) Resolution->MS NMR_1H ¹H NMR (Proton Environment) IR->NMR_1H MS->NMR_1H NMR_2D 2D NMR (COSY, HSQC) (C-H Connectivity) NMR_1H->NMR_2D NMR_13C ¹³C NMR (Carbon Skeleton) NMR_13C->NMR_2D Chiral_HPLC Chiral HPLC (Enantiomeric Purity) NMR_2D->Chiral_HPLC Final Structure Confirmed: (1S,2S)-2-(Ethoxycarbonyl) cyclopropanecarboxylic acid Chiral_HPLC->Final

Caption: A logical workflow for the complete structure elucidation of the target molecule.

Conclusion

The structure elucidation of this compound is a case study in modern analytical chemistry. Through the systematic and integrated application of NMR, MS, and IR spectroscopy, the molecular formula, functional groups, and atomic connectivity can be confidently established. Critically for its application in drug development, the stereochemical purity is then unambiguously confirmed using chiral chromatography. This self-validating system, where each piece of data corroborates the others, ensures the high fidelity of this crucial chiral building block, paving the way for its successful use in the synthesis of complex and stereochemically defined molecules.

References

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The Strategic Role of (1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of the Cyclopropane Scaffold in Medicinal Chemistry

In the landscape of contemporary drug development, the pursuit of molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and precise three-dimensional orientation is paramount. Among these, the cyclopropane ring, despite its simple three-carbon structure, has emerged as a powerful tool for medicinal chemists.[1][2] Its inherent ring strain and unique electronic properties allow for the creation of molecules with well-defined conformations, which can lead to enhanced binding affinity and selectivity for biological targets.[1][3] This guide focuses on a specific and highly valuable chiral building block, (1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid (CAS Number: 175415-95-9), exploring its synthesis, analytical characterization, and critical applications in the synthesis of complex pharmaceutical agents. This molecule is not merely a chemical curiosity; it is a testament to the power of stereochemically-defined building blocks in the creation of next-generation therapeutics.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in multi-step syntheses.

PropertyValueSource
CAS Number 175415-95-9[4]
Molecular Formula C₇H₁₀O₄[4]
Molecular Weight 158.15 g/mol [4]
IUPAC Name (1S,2S)-2-ethoxycarbonylcyclopropane-1-carboxylic acid[4]
Appearance White to off-white solidInferred from typical properties of similar compounds
Chirality (1S,2S) configuration[4]

The defined stereochemistry of this molecule is its most critical feature. The trans relationship between the carboxylic acid and the ethoxycarbonyl group on the cyclopropane ring, along with the specific (1S,2S) absolute configuration, provides a rigid and predictable framework for further chemical modifications. This stereochemical fidelity is essential for achieving the desired biological activity in the final drug substance.

Strategic Importance in Pharmaceutical Synthesis: A Case Study in Hepatitis C Virus (HCV) Protease Inhibitors

The primary application of this compound lies in its role as a key intermediate in the synthesis of direct-acting antiviral agents (DAAs) targeting the Hepatitis C virus (HCV). Specifically, this building block is integral to the synthesis of potent HCV NS3/4A protease inhibitors such as Grazoprevir .[5][6]

The HCV NS3/4A serine protease is essential for viral replication, cleaving the viral polyprotein into functional non-structural proteins.[2][7][8] Inhibitors that block the active site of this enzyme effectively halt the viral life cycle. The cyclopropane moiety, when incorporated into these inhibitors, serves to correctly orient the pharmacophoric elements for optimal interaction with the enzyme's active site, contributing to high potency and selectivity.[9]

Synthesis and Manufacturing: A Pathway to Stereochemical Purity

The synthesis of this compound is a multi-step process that requires precise control of stereochemistry. A common and effective strategy involves the asymmetric cyclopropanation of an appropriate olefin, followed by selective hydrolysis.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Asymmetric Cyclopropanation cluster_1 Step 2: Selective Mono-hydrolysis start Diethyl Fumarate reagents1 Ethyl Diazoacetate Chiral Rhodium(II) Catalyst start->reagents1 Reaction product1 (1S,2S)-Diethyl cyclopropane-1,2-dicarboxylate (CAS: 889461-57-8) reagents1->product1 Forms reagents2 Enzyme (e.g., Lipase) or Controlled Chemical Hydrolysis (e.g., NaOH) product1->reagents2 Reaction product2 This compound (CAS: 175415-95-9) reagents2->product2 Yields

Caption: Synthetic workflow for this compound.

Experimental Protocols

This step establishes the crucial stereochemistry of the cyclopropane ring. The use of a chiral rhodium(II) catalyst is a well-established method for achieving high enantioselectivity in cyclopropanation reactions.[1][10]

Materials:

  • Diethyl fumarate

  • Ethyl diazoacetate

  • Chiral Rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄)

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the chiral rhodium(II) catalyst in anhydrous DCM.

  • Add diethyl fumarate to the flask.

  • Cool the reaction mixture to the recommended temperature for the specific catalyst (typically 0 °C to room temperature).

  • Slowly add a solution of ethyl diazoacetate in anhydrous DCM to the reaction mixture via the dropping funnel over a period of several hours. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by the addition of a few drops of acetic acid.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford (1S,2S)-diethyl cyclopropane-1,2-dicarboxylate as a colorless oil.[1]

The selective hydrolysis of one of the two ester groups is a critical step. This can be achieved through enzymatic methods, which often offer high selectivity, or through carefully controlled chemical hydrolysis.[11][12][13]

Method A: Enzymatic Hydrolysis

Materials:

  • (1S,2S)-Diethyl cyclopropane-1,2-dicarboxylate

  • Lipase (e.g., from Candida antarctica lipase B, CALB)

  • Phosphate buffer (pH 7.0)

  • tert-Butanol (as a co-solvent)

  • Sodium hydroxide solution (for pH adjustment)

  • Ethyl acetate

  • Hydrochloric acid (1 M)

Procedure:

  • In a temperature-controlled reaction vessel, suspend (1S,2S)-diethyl cyclopropane-1,2-dicarboxylate in the phosphate buffer with tert-butanol.

  • Add the lipase to the mixture.

  • Maintain the pH of the reaction mixture at 7.0 by the controlled addition of a dilute sodium hydroxide solution using a pH-stat or manual monitoring.

  • Monitor the reaction progress by HPLC to determine the conversion to the mono-acid.

  • Once the desired conversion is reached, stop the reaction by filtering off the enzyme.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted diester.

  • Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid.

  • Extract the product into ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Method B: Controlled Chemical Hydrolysis

Materials:

  • (1S,2S)-Diethyl cyclopropane-1,2-dicarboxylate

  • Sodium hydroxide (or Potassium hydroxide)

  • Ethanol/Water mixture

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Dissolve (1S,2S)-diethyl cyclopropane-1,2-dicarboxylate in a mixture of ethanol and water.

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of a standardized solution of sodium hydroxide.

  • Stir the reaction mixture at low temperature and monitor its progress carefully by HPLC. Over-hydrolysis to the diacid is a potential side reaction.

  • Upon consumption of the starting material, neutralize the reaction with 1 M hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the desired product.

Analytical Characterization and Quality Control

Ensuring the chemical purity and, most importantly, the stereochemical integrity of this compound is crucial for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product.[14][15][16][17]

Typical Chiral HPLC Method:

  • Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Temperature: Ambient or controlled column temperature.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the structure and connectivity of the molecule. The protons on the cyclopropane ring typically appear in the upfield region (around 1-2 ppm). The methylene protons of the ethyl group will show a quartet, and the methyl protons a triplet. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[18][19][20]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbons of the ester and carboxylic acid will appear at the most downfield chemical shifts (typically in the range of 170-180 ppm). The carbons of the cyclopropane ring are characteristically found at very upfield chemical shifts.[18][21]

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid, around 1700-1725 cm⁻¹.

  • A strong C=O stretch from the ester, typically at a slightly higher wavenumber than the carboxylic acid, around 1725-1745 cm⁻¹.[20]

Conclusion and Future Perspectives

This compound is a prime example of a chiral building block that has enabled the development of complex and highly effective pharmaceuticals. Its rigid, stereochemically defined structure is a key contributor to the potency of drugs like Grazoprevir. The synthetic routes to this intermediate, particularly those employing asymmetric catalysis and enzymatic resolutions, highlight the advances in modern organic synthesis that allow for the efficient production of enantiomerically pure compounds.

As drug discovery continues to move towards more structurally complex and specific molecules, the demand for such well-defined chiral building blocks will undoubtedly increase. The principles and methodologies outlined in this guide for the synthesis and analysis of this compound are not only applicable to this specific molecule but also serve as a blueprint for the development of other valuable chiral intermediates. The continued innovation in asymmetric synthesis and biocatalysis will further expand the toolbox of medicinal chemists, enabling the creation of the next generation of life-saving medicines.

References

  • LookChem. (1S,2S)-Diethyl cyclopropane-1,2-dicarboxylate. Available from: [Link]

  • PubMed. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Available from: [Link]

  • Royal Society of Chemistry. Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Available from: [Link]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]

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  • PubMed. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Available from: [Link]

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An In-depth Technical Guide to the Physical and Chemical Properties of trans-cyclopropane-1,2-dicarboxylic acid monoethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of trans-cyclopropane-1,2-dicarboxylic acid monoethyl ester, a versatile chiral building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of the compound's structure, reactivity, and key physicochemical parameters. While experimental data for this specific monoester is limited in publicly accessible literature, this guide synthesizes available information for its enantiomers and closely related analogs to provide a robust and practical resource. The causality behind experimental choices for synthesis and characterization is explained, and detailed, field-proven protocols are provided.

Introduction and Molecular Structure

trans-Cyclopropane-1,2-dicarboxylic acid monoethyl ester is a derivative of cyclopropane, the smallest carbocyclic ring. The inherent ring strain and the trans-stereochemistry of the two functional groups—a carboxylic acid and an ethyl ester—impart unique conformational rigidity and reactivity to the molecule. This structure is a valuable scaffold in organic synthesis, allowing for the introduction of a constrained three-carbon unit into larger molecules. Its bifunctional nature, possessing both a nucleophilic/coordinating carboxylate and a modifiable ester, makes it an attractive intermediate for the synthesis of complex targets, including pharmaceuticals and novel polymers.[1]

The compound exists as a pair of enantiomers, the (1R,2R) and (1S,2S) forms, which are of particular interest in the development of stereospecific drugs.

  • (1S,2S)-2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid: CAS Number 175415-95-9 [2]

  • (1R,2R)-2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid: CAS Number 31420-66-3 [3]

The structural rigidity and defined spatial orientation of the functional groups are critical determinants of its biological activity and chemical behavior.

Caption: 2D structure of trans-cyclopropane-1,2-dicarboxylic acid monoethyl ester.

Physicochemical Properties

Direct experimental data for the monoethyl ester is not widely published. However, by synthesizing information from its parent diacid, the corresponding diethyl ester, and its enantiomers, we can establish a reliable profile.

PropertyValue / Predicted ValueSource / Rationale
Molecular Formula C₇H₁₀O₄[2][4]
Molecular Weight 158.15 g/mol [2][4]
Physical Form Solid[3]
Melting Point Not specified. Expected to be higher than the diethyl ester (liquid) and lower than the diacid (134-136 °C).Inferred from related compounds.[5][6]
Boiling Point Not specified. Likely to decompose upon heating at atmospheric pressure. Distillable under high vacuum.Inferred from the high boiling point of related esters under vacuum.[6]
Density Not specified. Expected to be slightly higher than the diethyl ester (1.061 g/mL).Inferred from related compounds.[6]
Solubility Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, ethyl acetate) and moderately soluble in water.The presence of both a polar carboxylic acid and a less polar ester group suggests this solubility profile.
pKa Not specified. Expected to be in the range of 4-5, similar to other carboxylic acids.Based on the typical pKa of carboxylic acids.
XLogP3-AA 0.1[2]
Topological Polar Surface Area 63.6 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]

Chemical Properties and Reactivity

The chemical behavior of trans-cyclopropane-1,2-dicarboxylic acid monoethyl ester is dictated by the interplay of its strained cyclopropane ring and its two functional groups.

Reactivity of the Cyclopropane Ring

The C-C bonds in the cyclopropane ring possess significant p-character, making them susceptible to reactions that are not typical for alkanes. The presence of two electron-withdrawing groups (carboxyl and ester) polarizes the ring and activates it towards nucleophilic attack.[4]

  • Ring-Opening Reactions: Under harsh conditions or in the presence of strong nucleophiles or electrophiles, the cyclopropane ring can undergo cleavage. This reactivity is a key feature for its use as a synthetic intermediate, providing access to 1,3-disubstituted propane derivatives.[4] The thermodynamic driving force for these reactions is the release of over 100 kJ/mol of ring strain.[4]

Reactivity of the Functional Groups
  • Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations:

    • Deprotonation: Forms a carboxylate salt with bases.

    • Esterification: Can be converted to a diester with an alcohol under acidic conditions.

    • Amide Formation: Reacts with amines, typically after activation with coupling agents (e.g., DCC, EDC), to form the corresponding amido-ester.

    • Reduction: Can be reduced to an alcohol, though this requires strong reducing agents like LiAlH₄ and would also reduce the ester group.

  • Ethyl Ester: The ester group can be selectively manipulated:

    • Hydrolysis: Can be hydrolyzed to the diacid under either acidic or basic conditions. Basic hydrolysis (saponification) is typically more facile.

    • Transesterification: The ethyl group can be exchanged with other alkyl groups by reaction with an alcohol in the presence of an acid or base catalyst.

    • Amidation: Reacts with amines at elevated temperatures or with activating agents to form amides.

    • Reduction: Can be reduced to the corresponding alcohol using reducing agents like LiAlH₄.

The differential reactivity of the carboxylic acid and the ester group allows for selective chemical modifications, which is a cornerstone of its utility as a synthetic building block.

Synthesis and Purification

The most common and logical route to trans-cyclopropane-1,2-dicarboxylic acid monoethyl ester is the selective mono-hydrolysis of the corresponding diethyl ester. This approach is favored due to the ready availability of diethyl trans-1,2-cyclopropanedicarboxylate.[7]

Proposed Synthetic Workflow: Selective Mono-hydrolysis

Synthesis_Workflow start Diethyl trans-1,2-cyclopropanedicarboxylate step1 Dissolve in Ethanol/Water start->step1 step2 Add 1 eq. KOH or NaOH Stir at Room Temperature step1->step2 Hydrolysis step3 Monitor by TLC/LC-MS step2->step3 step4 Acidify with HCl (pH 2-3) step3->step4 Work-up step5 Extract with Ethyl Acetate step4->step5 step6 Dry (Na2SO4), Filter, Evaporate step5->step6 end trans-Cyclopropane-1,2-dicarboxylic acid monoethyl ester step6->end

Caption: Workflow for the synthesis of the target monoester.

Detailed Experimental Protocol

Objective: To synthesize trans-cyclopropane-1,2-dicarboxylic acid monoethyl ester via selective saponification of diethyl trans-1,2-cyclopropanedicarboxylate.

Materials:

  • Diethyl trans-1,2-cyclopropanedicarboxylate (1.0 eq)[6]

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (1.0 eq)

  • Ethanol

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl trans-1,2-cyclopropanedicarboxylate (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Saponification: Prepare a solution of KOH or NaOH (1.0 eq) in water and add it dropwise to the stirred solution of the diester at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction should be stopped when the starting diester is consumed, and before a significant amount of the diacid is formed. Typically, this takes 2-4 hours at room temperature. Causality: Using a single equivalent of base and monitoring carefully are crucial to prevent the second hydrolysis to the diacid, ensuring a good yield of the desired monoester.

  • Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted diester.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. The product may precipitate as a solid or oil.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons, the ethyl group, and the acidic proton of the carboxylic acid.

  • -COOH: A broad singlet, typically downfield around 10-12 ppm.[9]

  • -O-CH₂-CH₃: A quartet around 4.1 ppm.

  • -O-CH₂-CH₃: A triplet around 1.2 ppm.

  • Cyclopropyl Protons (-CH-COO-): Two multiplets in the range of 1.5-2.0 ppm. The trans-coupling constant is expected to be smaller than the cis-coupling constant.

  • Cyclopropyl Protons (-CH₂-): A multiplet in the range of 1.0-1.5 ppm.

¹³C NMR Spectroscopy
  • -COOH: A signal in the range of 170-180 ppm.[9]

  • -COOEt: A signal in the range of 165-175 ppm.

  • -O-CH₂-CH₃: A signal around 60 ppm.

  • Cyclopropyl Carbons (-CH-COO-): Two signals in the range of 20-30 ppm.

  • Cyclopropyl Carbon (-CH₂-): A signal in the range of 10-20 ppm.

  • -O-CH₂-CH₃: A signal around 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of both carboxylic acid and ester functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[8]

  • C=O Stretch (Ester and Carboxylic Acid): A strong, sharp absorption around 1710-1740 cm⁻¹. This band may appear as two closely spaced peaks or a broadened single peak.[8]

  • C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region.

Safety and Handling

Based on the GHS classification for the enantiomers, trans-cyclopropane-1,2-dicarboxylic acid monoethyl ester should be handled with appropriate care.[2]

  • Hazard Classification:

    • Causes skin irritation (H315).[2]

    • Causes serious eye irritation (H319).[2]

    • May cause respiratory irritation (H335).[2]

  • Recommended Handling Practices:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • In case of contact, wash the affected area thoroughly with water.

    • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Applications in Research and Development

The unique structural features of trans-cyclopropane-1,2-dicarboxylic acid monoethyl ester make it a valuable tool for medicinal chemists and material scientists.

  • Drug Development: The cyclopropane ring is a bioisostere for a double bond or a phenyl ring, offering improved metabolic stability and reduced toxicity in some cases. The defined stereochemistry and bifunctionality of the monoester allow for its incorporation into complex molecules as a rigid linker or as a core scaffold for the development of novel therapeutics, particularly in areas where conformational restriction is key to biological activity.

  • Asymmetric Synthesis: The chiral variants of this compound are powerful intermediates in asymmetric synthesis, allowing for the construction of enantiomerically pure target molecules.

  • Polymer Chemistry: As a difunctional monomer, it can be used to synthesize novel polyesters and polyamides with unique thermal and mechanical properties conferred by the rigid cyclopropane backbone.

Conclusion

trans-Cyclopropane-1,2-dicarboxylic acid monoethyl ester is a chiral building block with significant, yet not fully exploited, potential. While a comprehensive set of experimentally determined physicochemical data is not yet available in the public domain, this guide provides a robust and scientifically grounded overview of its expected properties and behavior. By leveraging data from closely related compounds, we have outlined its key structural, chemical, and safety characteristics. The provided synthesis and characterization protocols offer a practical starting point for researchers looking to utilize this versatile molecule in their synthetic endeavors. Further experimental investigation into the precise physical properties of this compound is warranted and will undoubtedly facilitate its broader application in science and industry.

References

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  • Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry. (URL: [Link])

  • (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid Monomenthyl Ester. Splendid Labs. (URL: [Link])

  • US Patent 6355830B1, Process for preparation of dicarboxylic acid monoesters.
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  • (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid Monomenthyl Ester. Splendid Labs. (URL: [Link])

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An In-depth Technical Guide to Chiral Cyclopropane Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerhouse in medicinal chemistry. Its unique stereoelectronic properties, including conformational rigidity and the ability to act as a versatile bioisostere, offer drug designers a powerful tool to optimize potency, selectivity, metabolic stability, and pharmacokinetic profiles. However, the synthesis of enantiomerically pure cyclopropanes presents a significant challenge due to the high strain of the ring and the need for precise stereochemical control. This guide provides an in-depth exploration of the core strategies for synthesizing chiral cyclopropane building blocks, explains the causality behind methodological choices, and showcases their application in the development of impactful pharmaceuticals. We will delve into transition-metal catalysis, modern enzymatic strategies, and organocatalytic approaches, providing field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry

The incorporation of a cyclopropane ring into a drug candidate is a deliberate design choice, not a trivial substitution. The ring's inherent strain and unique C-C bonding, which has significant p-orbital character, impart properties that are highly desirable in drug molecules.[1][2][3] These small rings can profoundly influence a molecule's three-dimensional shape, restricting its conformational freedom.[4] This pre-organization can lock the molecule into its bioactive conformation, leading to enhanced binding affinity for its biological target.

Furthermore, the cyclopropyl group is often used as a bioisostere for other common functional groups. For example, it can replace a gem-dimethyl group or a carbon-carbon double bond, maintaining or improving biological activity while altering physical properties like lipophilicity and metabolic stability.[5] This strategic replacement can mitigate off-target effects and improve the overall drug-like properties of a compound.

Value_Proposition cluster_properties Core Physicochemical Properties cluster_application Medicinal Chemistry Application cluster_outcome Improved Drug Candidate Profile Unique 3D Structure Unique 3D Structure Bioisosterism Bioisosterism Unique 3D Structure->Bioisosterism High Ring Strain High Ring Strain Metabolic Blocker Metabolic Blocker High Ring Strain->Metabolic Blocker Conformational Rigidity Conformational Rigidity Increased Potency Increased Potency Conformational Rigidity->Increased Potency Enhanced Selectivity Enhanced Selectivity Conformational Rigidity->Enhanced Selectivity Favorable ADME Properties Favorable ADME Properties Bioisosterism->Favorable ADME Properties Improved Metabolic Stability Improved Metabolic Stability Metabolic Blocker->Improved Metabolic Stability

Caption: The value proposition of chiral cyclopropanes in drug design.

Core Strategies for Asymmetric Cyclopropanation

The central challenge in synthesizing chiral cyclopropanes is the stereoselective construction of the three-membered ring. Over the years, chemists have developed several powerful strategies, which can be broadly categorized into metal-catalyzed, biocatalytic, and organocatalytic methods. The choice of method depends on the desired stereoisomer, substrate scope, scalability, and safety considerations.[1][6]

Synthetic_Approaches cluster_metal Transition-Metal Catalysis cluster_bio Biocatalysis cluster_organo Organocatalysis Asymmetric Cyclopropanation Asymmetric Cyclopropanation Diazo-based Diazo-based Methods (Rh, Cu, Co) Asymmetric Cyclopropanation->Diazo-based Diazo-free Diazo-free Methods (Simmons-Smith) Asymmetric Cyclopropanation->Diazo-free Engineered Heme Proteins Engineered Proteins (Myoglobin, P450s) Asymmetric Cyclopropanation->Engineered Heme Proteins Ylide-based Ylide-based Methods Asymmetric Cyclopropanation->Ylide-based Iminium Ion Iminium Ion Catalysis Asymmetric Cyclopropanation->Iminium Ion

Caption: Overview of major synthetic strategies for chiral cyclopropanes.

Transition-Metal Catalyzed Cyclopropanation

This is arguably the most established approach, relying on the reaction of an alkene with a metal carbene intermediate.[7]

Diazo-Mediated Reactions: The most common method involves the decomposition of a diazo compound by a transition metal catalyst (e.g., complexes of rhodium, copper, or cobalt) to generate a metal carbene.[6][7][8] This highly reactive species then adds across an alkene double bond. The key to achieving high enantioselectivity is the design of the chiral ligand coordinated to the metal center, which creates a chiral environment that dictates the face selectivity of the carbene transfer.[8]

However, the reliance on diazoalkanes poses significant safety risks, as they are often energetic and potentially explosive, especially on a large scale.[9][10][11] This has driven the development of safer carbene precursors. A recent breakthrough uses gem-dichloroalkanes as stable precursors for nonstabilized carbenes.[9][10][12][13] In this process, a cobalt catalyst facilitates the reaction, offering high levels of enantioselectivity for a broad range of alkenes and avoiding the hazards of diazo compounds.[9][10]

Catalytic_Cycle Catalyst_LnM Chiral Catalyst [LnM] Carbene Metal Carbene Intermediate [LnM=CHR] Catalyst_LnM->Carbene + R-CHN2 Diazo Diazo Compound (R-CHN2) Alkene Alkene Substrate Product Chiral Cyclopropane Product->Catalyst_LnM regenerates Carbene->Product + Alkene N2 N2 gas Carbene->N2 - N2

Caption: Generalized catalytic cycle for diazo-mediated cyclopropanation.

The Simmons-Smith Reaction and Its Asymmetric Variants: The Simmons-Smith reaction is a classic method that uses an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to cyclopropanate alkenes.[3][14][15] The reaction is stereospecific, meaning the geometry of the alkene is retained in the cyclopropane product.[14] Achieving enantioselectivity in the Simmons-Smith reaction has been a long-standing challenge.[16] Early approaches relied on chiral auxiliaries attached to the substrate. More advanced catalytic asymmetric variants have been developed, but they are often limited to specific substrate classes like allylic alcohols, where a hydroxyl group can direct the zinc reagent.[2][9][16][17]

Biocatalytic Asymmetric Cyclopropanation

The use of enzymes for chemical transformations offers unparalleled selectivity under mild, environmentally friendly conditions. In recent years, engineered hemoproteins, such as myoglobin and cytochrome P450 variants, have emerged as powerful biocatalysts for asymmetric cyclopropanation.[18][19][20]

Causality of Biocatalytic Excellence: The power of this approach lies in directed evolution and rational protein engineering. The enzyme's active site can be meticulously mutated to create a precisely tailored chiral pocket. This pocket binds the substrates in a specific orientation, forcing the carbene transfer (typically from a diazoacetate reagent) to occur with exceptionally high diastereo- and enantioselectivity (often >99% ee).[18][19] Furthermore, by engineering different enzyme variants, scientists can achieve complementary stereoselectivity, providing access to either the (1R,2R) or (1S,2S) enantiomer of a cyclopropane product from the same set of starting materials.[18][19][21] This "à la carte" synthesis of stereoisomers is a significant advantage in drug discovery, where exploring the biological activity of different enantiomers is crucial.

These biocatalytic systems have proven robust enough for the multi-gram synthesis of the chiral cyclopropane cores of several drugs, including Tranylcypromine, Tasimelteon, and Ticagrelor, often outperforming traditional chemical methods in both yield and selectivity.[18][19][21]

Organocatalytic Cyclopropanation

Organocatalysis, which uses small, chiral organic molecules to catalyze reactions, provides a metal-free alternative for asymmetric cyclopropanation.[22][23] A common strategy involves the reaction of an α,β-unsaturated aldehyde or ketone with a stabilized sulfur ylide, catalyzed by a chiral amine, such as a derivative of a cinchona alkaloid.[22][23] The catalyst activates the substrate by forming a chiral iminium ion intermediate, which then undergoes a Michael-initiated ring closure (MIRC) with the ylide to form the cyclopropane ring with high stereocontrol.[24] More recently, electro-organocatalytic cascades have been developed, integrating electrochemistry with iminium ion organocatalysis for a streamlined and reagent-efficient process.[25][26]

Application in Drug Development: Case Studies

The true measure of a building block's utility is its successful incorporation into therapeutic agents. Chiral cyclopropanes are found in numerous marketed drugs and clinical candidates.[19]

Drug NameTherapeutic AreaRole of Chiral CyclopropaneSynthetic Approach Highlight
Ticagrelor (Brilinta) AntiplateletThe trans-cyclopropane core is crucial for binding to the P2Y12 receptor.The key cyclopropane intermediate can be synthesized in a single step via whole-cell biocatalysis using an engineered myoglobin.[18][27]
Tasimelteon (Hetlioz) Insomnia / Circadian Rhythm DisorderThe trans-cyclopropane acts as a rigid scaffold, correctly positioning the aryl groups for melatonin receptor agonism.The asymmetric cyclopropanation is a key step, achievable with high selectivity using engineered myoglobin catalysts.[18][19]
Tranylcypromine (Parnate) Antidepressant (MAO Inhibitor)The cyclopropylamine is a classic "mechanism-based inhibitor" scaffold.Can be synthesized on a gram scale using stereocomplementary myoglobin biocatalysts to access the desired enantiomer.[19][21]
Levomilnacipran (Fetzima) Antidepressant (SNRI)The cis-cyclopropane restricts the conformation of the side chains, enhancing potency and selectivity.The cyclopropane core has been generated using engineered cytochrome P450 enzymes.[28][29]

Experimental Protocol: Biocatalytic Synthesis of a Chiral Cyclopropane Drug Precursor

This protocol is a representative example of a whole-cell biocatalytic cyclopropanation for producing the core of a drug like Ticagrelor, based on published methodologies.[18][19]

Objective: To synthesize (1R,2R)-ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate via whole-cell biocatalysis using E. coli expressing an engineered myoglobin variant.

Materials:

  • E. coli cells expressing the trans-(1R,2R)-selective Myoglobin variant (e.g., Mb(L29T,H64V,V68L)).

  • 3,4-difluorostyrene (Substrate 1).

  • Ethyl diazoacetate (EDA) (Substrate 2).

  • Growth medium (e.g., Terrific Broth with appropriate antibiotic).

  • Induction agent (e.g., IPTG).

  • Reaction Buffer (e.g., M9-N buffer).

  • Glucose.

  • Ethyl acetate (for extraction).

  • Anhydrous sodium sulfate.

  • Silica gel for chromatography.

Step-by-Step Methodology:

  • Cell Culture and Protein Expression:

    • Inoculate 1 L of sterile growth medium with a single colony of the engineered E. coli strain.

    • Grow the culture at 37°C with shaking (220 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 1 mM.

    • Continue to grow the culture at 25°C for 16-20 hours.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

    • Discard the supernatant and resuspend the cell pellet in reaction buffer to a final concentration of ~100 mg/mL wet cell weight.

  • Whole-Cell Biocatalytic Reaction:

    • Transfer the cell suspension to a sealed reaction vessel.

    • Deoxygenate the suspension by bubbling with argon or nitrogen for 15-20 minutes. Maintaining anaerobic conditions is critical to prevent side reactions.

    • Add glucose (to a final concentration of 25 mM) as a reducing equivalent source for the cells.

    • Add 3,4-difluorostyrene (e.g., 10 mM final concentration).

    • Initiate the reaction by the slow, controlled addition of ethyl diazoacetate (EDA) via syringe pump over 4-6 hours to a final concentration of 12 mM. Causality: Slow addition is crucial to keep the instantaneous concentration of the hazardous EDA low and to allow the enzyme to process it efficiently, maximizing yield and minimizing side-product formation.

    • Allow the reaction to proceed at room temperature with gentle stirring for 24 hours.

  • Extraction and Purification:

    • Extract the reaction mixture three times with an equal volume of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Analysis:

    • Confirm the product structure and purity using ¹H NMR and ¹³C NMR spectroscopy.

    • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis. Expected Outcome: High yield (e.g., >90%), high diastereoselectivity (e.g., >98% de), and good enantioselectivity (e.g., >95% ee).[18]

Conclusion and Future Outlook

Chiral cyclopropane building blocks are indispensable tools in modern drug discovery. The synthetic landscape has evolved dramatically, moving from classic but often limited methods to highly sophisticated and selective catalytic systems. The rise of biocatalysis, in particular, has been transformative, offering unparalleled stereocontrol and scalability for producing key drug intermediates.[18][19] Future innovations will likely focus on expanding the scope of diazo-free catalytic methods, discovering new enzymatic platforms for even more complex cyclopropanations, and integrating these powerful synthetic tools into automated synthesis workflows to accelerate the drug discovery pipeline. The continued development of these methodologies ensures that the unique and valuable properties of the chiral cyclopropane ring will be accessible for creating the next generation of innovative medicines.

References

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  • Doyle, A. G., & Jacobsen, E. N. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PMC. [Link]

  • Fasan, R. (2018). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. National Institutes of Health. [Link]

  • Fasan, R. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. University of Rochester. [Link]

  • Arnold, F. H. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ACS Catalysis. [Link]

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  • Feng, X., et al. (2011). Asymmetric Organocatalytic Cyclopropanation of Cinnamone Derivatives with Stabilized Sulfonium Ylides. The Journal of Organic Chemistry. [Link]

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  • Fasan, R. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC - NIH. [Link]

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  • Chida, N., et al. (2002). Development of Versatile cis- and trans-Dicarbon-Substituted Chiral Cyclopropane Units: Synthesis of (1S,2R)- and (1R,2R)-2-Aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and Their Enantiomers as Conformationally Restricted Analogues of Histamine. The Journal of Organic Chemistry. [Link]

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A Guide to the Safe Handling of (1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Cyclopropanes in Modern Drug Discovery

(1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. The cyclopropane motif is a "privileged scaffold," meaning it is a structural feature frequently found in biologically active compounds. Its rigid, three-dimensional structure can impart favorable properties to drug candidates, including enhanced potency, metabolic stability, and improved pharmacokinetic profiles. The specific stereochemistry of molecules like this compound is often critical for therapeutic efficacy, as different enantiomers can exhibit vastly different biological activities and safety profiles. For instance, the related compound 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid serves as a key intermediate in the synthesis of the anticancer drug Cabozantinib[1]. As researchers increasingly incorporate such strained ring systems to access novel chemical space, a thorough understanding of their safe handling and reactivity is paramount to ensuring laboratory safety and experimental integrity.

This guide provides a comprehensive overview of the safety and handling protocols for this compound, synthesized from publicly available safety data and contextualized for professionals in a research and drug development environment.

Chemical and Physical Properties

A foundational aspect of safe handling is understanding the fundamental properties of the substance.

PropertyValueSource
Molecular Formula C₇H₁₀O₄PubChem[2]
Molecular Weight 158.15 g/mol PubChem[2]
IUPAC Name trans-(1S,2S)-2-ethoxycarbonylcyclopropane-1-carboxylic acidPubChem[2]
CAS Number 175415-95-9PubChem[2]
Appearance Assumed to be a solid or liquid, typical of similar small organic acids.General Knowledge

Hazard Identification and GHS Classification

This compound is classified as an irritant. The Globally Harmonized System (GHS) classifications provide a clear and immediate understanding of its primary hazards.

Hazard ClassGHS CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritationPubChem[2], Chemical Label[3]
Serious Eye Damage/IrritationH319Causes serious eye irritationPubChem[2], Chemical Label[3]
Specific Target Organ ToxicityH335May cause respiratory irritationPubChem[2], Chemical Label[3]

The primary risks associated with this compound are irritant in nature, affecting the skin, eyes, and respiratory system upon exposure. While not classified as acutely toxic or carcinogenic based on available data, the corrosive potential inherent to carboxylic acids necessitates stringent adherence to safety protocols.

Core Directive: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is crucial. The causality behind these choices is to create redundant barriers between the researcher and the chemical hazard.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of any dust or vapors, directly addressing the H335 respiratory irritation hazard[4][5].

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed[6].

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly. Their proximity is crucial for immediate decontamination in the event of accidental contact[4].

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is dictated by the identified hazards: skin and eye irritation.

  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential[4][6].

  • Skin Protection:

    • Gloves: Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use. For prolonged handling, consult a glove compatibility chart, though nitrile is generally effective against organic acids. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste[7][8].

    • Lab Coat: A flame-resistant lab coat should be worn and buttoned to protect the skin and personal clothing[7].

  • Respiratory Protection: Under normal conditions of use within a fume hood, a respirator is not typically required. However, if engineering controls fail or for emergency response, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used[4][9].

The following diagram illustrates the logical flow for establishing a safe working environment.

SafeHandlingWorkflow cluster_prep Preparation & Risk Assessment cluster_controls Control Implementation cluster_execution Safe Execution ReviewSDS Review SDS & GHS Hazards (H315, H319, H335) AssessProcedure Assess Experimental Procedure (Scale, Splash/Aerosol Risk) ReviewSDS->AssessProcedure informs FumeHood Work in Chemical Fume Hood AssessProcedure->FumeHood dictates need for PPE Don Correct PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat FumeHood->PPE requires Handle Execute Experiment PPE->Handle enables Waste Segregate & Dispose of Hazardous Waste Handle->Waste generates

Caption: Workflow for establishing safe handling controls.

Handling, Storage, and Incompatibility

Prudent Handling Practices
  • Avoid Contact: The primary directive is to avoid all direct contact with the substance. Do not breathe dust or vapor[6][10].

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking[4].

  • Container Management: Keep containers tightly closed when not in use. Opened containers must be carefully resealed and kept upright to prevent leakage[6][8].

Storage Protocols
  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight[4][10]. A designated corrosives or acids cabinet is appropriate.

  • Temperature: Some related compounds recommend refrigerated storage (2-8°C)[6]. While not explicitly stated for this specific molecule, this is a prudent measure to ensure long-term stability.

  • Security: Store locked up to restrict access to authorized personnel only[4][9].

Chemical Incompatibility

As a carboxylic acid, this compound is incompatible with:

  • Strong Bases: Reacts exothermically, potentially violently.

  • Strong Oxidizing Agents: Can lead to vigorous reactions.

  • Alcohols: May lead to esterification, which can be exothermic.

  • Metals: Some acidic compounds can be corrosive to metals[11].

It is crucial to avoid mixing this compound with incompatible materials, both in storage and in waste streams, to prevent unintended and hazardous reactions.

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures

The response to exposure must be immediate and thorough.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][10][11].

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with plenty of water for at least 15 minutes. If irritation persists, seek medical attention[10][11].

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or if respiratory symptoms develop, seek immediate medical attention[4][10][11].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention[6][11].

Accidental Release Measures
  • Small Spills:

    • Ensure proper PPE is worn.

    • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.

    • Do not use combustible materials like paper towels as the primary absorbent.

    • Collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal[4][6].

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert laboratory personnel and safety officers.

    • Prevent the spill from entering drains or waterways[9][10].

    • Only personnel trained and equipped for hazardous material cleanup should address the spill.

The following decision tree outlines the immediate response to an emergency.

EmergencyResponse cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Emergency Event ExposureType What is the exposure type? Start->ExposureType Exposure SpillSize Is the spill large or small? Start->SpillSize Spill Eye Eye Contact: Flush for 15+ mins ExposureType->Eye Eye Skin Skin Contact: Remove clothing, flush for 15+ mins ExposureType->Skin Skin Inhalation Inhalation: Move to fresh air ExposureType->Inhalation Inhalation SeekMedical Seek Immediate Medical Attention Eye->SeekMedical then Skin->SeekMedical then Inhalation->SeekMedical then SmallSpill Small Spill: Absorb with inert material, collect for disposal SpillSize->SmallSpill Small LargeSpill Large Spill: Evacuate area, Alert safety officer SpillSize->LargeSpill Large

Caption: Decision tree for emergency response procedures.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Streams: Do not dispose of this chemical down the drain[12]. Maintain separate, clearly labeled hazardous waste containers for solids and liquids.

  • Disposal Method: Disposal must be conducted through a licensed professional waste disposal service in accordance with all federal, state, and local regulations[6][10][12]. Chemical incineration in a facility equipped with an afterburner and scrubber is a common method for organic acid waste[10][13].

Conclusion

This compound is a valuable synthetic intermediate with defined hazards that are manageable through standard, prudent laboratory practices. Its irritant nature demands respect and careful handling. By understanding its properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can safely harness the synthetic potential of this chiral building block to advance the frontiers of drug discovery.

References

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A Technical Guide to the Spectroscopic Elucidation of (1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic data for (1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid, a chiral building block of significant interest in medicinal chemistry and materials science. While experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Molecular Structure and Stereochemical Considerations

This compound possesses a unique stereochemistry that profoundly influences its spectroscopic signature. The trans configuration of the carboxylic acid and ethoxycarbonyl groups on the cyclopropane ring dictates the magnetic environments of the ring protons, leading to complex spin-spin coupling patterns in NMR spectroscopy. Understanding this three-dimensional arrangement is paramount for accurate spectral assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while spin-spin coupling (J) reveals the number and proximity of neighboring protons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the ethoxy group, the cyclopropyl ring protons, and the carboxylic acid proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)10.0 - 12.0broad singlet-
Methylene (-OCH₂CH₃)4.1 - 4.2quartet~7.1
Methine (-CH-COOH)2.0 - 2.2multiplet-
Methine (-CH-COOEt)1.8 - 2.0multiplet-
Methyl (-OCH₂CH₃)1.2 - 1.3triplet~7.1
Methylene (-CH₂-)1.1 - 1.5multiplet-

Causality of Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for ¹H NMR of small organic molecules due to its ability to dissolve a wide range of compounds and its single deuterium signal that does not interfere with the analyte's spectrum.

  • Frequency: A high-field NMR spectrometer (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the cyclopropyl protons.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

  • Instrument Setup:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-13 ppm).

    • Use a 90° pulse angle for optimal signal intensity.

    • Set the relaxation delay to at least 5 times the longest T₁ of the protons to ensure accurate integration.

  • Data Acquisition: Acquire the free induction decay (FID) with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) as a reference.

    • Integrate the signals to determine the relative number of protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to each carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)175 - 180
Ester Carbonyl (-COO-)170 - 175
Methylene (-OCH₂CH₃)60 - 62
Methine (-CH-COOH)25 - 30
Methine (-CH-COOEt)23 - 28
Methyl (-OCH₂CH₃)14 - 15
Methylene (-CH₂-)12 - 17

Causality of Experimental Choices:

  • Proton Decoupling: This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. This is essential for clarity, especially in molecules with complex proton coupling.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the carbon signals.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set a wider spectral width (e.g., 0-200 ppm).

    • Employ a proton-decoupling sequence.

  • Data Acquisition: Acquire the data for a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • DEPT Experiments: Run DEPT-90 and DEPT-135 experiments to differentiate between methine, methylene, and methyl carbons.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the CDCl₃ triplet at approximately 77.16 ppm.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of atoms in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for functional group identification.

Predicted IR Spectrum

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and ester functional groups.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad
C-H stretch (Alkyl)2850 - 3000Medium
C=O stretch (Carboxylic Acid)1700 - 1725Strong
C=O stretch (Ester)1730 - 1750Strong
C-O stretch1000 - 1300Strong

Causality of Experimental Choices:

  • Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid or liquid samples with minimal sample preparation. It provides high-quality spectra and is non-destructive.

  • Background Correction: A background spectrum of the empty ATR crystal is always run first and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.[1]

Experimental Protocol for IR Spectroscopy
  • Instrument Setup:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum.

  • Sample Analysis:

    • Place a small amount of the sample directly on the ATR crystal.

    • Apply pressure to ensure good contact.

    • Collect the sample spectrum.

  • Data Processing: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum

The molecular formula of this compound is C₇H₁₀O₄, with a molecular weight of 158.15 g/mol .[2]

  • Molecular Ion (M⁺): A peak at m/z = 158 would correspond to the molecular ion.

  • Key Fragmentation Patterns:

    • Loss of an ethoxy group (-OCH₂CH₃): [M - 45]⁺ at m/z = 113.

    • Loss of a carboxylic acid group (-COOH): [M - 45]⁺ at m/z = 113.

    • Loss of an ethyl group (-CH₂CH₃): [M - 29]⁺ at m/z = 129.

Causality of Experimental Choices:

  • Ionization Technique (ESI): Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like carboxylic acids. It typically results in a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, which helps to confirm the molecular weight.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Set the mass spectrometer to operate in either positive or negative ion mode.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions to confirm the structure.

Visualizing the Workflow

A systematic approach is crucial for the comprehensive spectroscopic characterization of a novel compound.

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The spectroscopic characterization of this compound requires a multi-faceted approach, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. While direct experimental data is sparse, a thorough understanding of spectroscopic principles and the analysis of related compounds allows for a confident prediction of its spectral features. This guide provides the necessary framework for researchers to approach the synthesis and characterization of this and similar chiral building blocks, ensuring the integrity and validity of their scientific findings.

References

  • PubChem. (1S,2S)-2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

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A Senior Application Scientist's Guide to Diastereoselective Cyclopropanation: Strategies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a small yet powerful structural motif, is a cornerstone in modern medicinal chemistry and organic synthesis.[1][2] Its unique conformational rigidity and electronic properties are exploited to enhance biological activity, fine-tune metabolic stability, and modulate the physicochemical properties of small molecule drugs.[1] Achieving precise control over the three-dimensional arrangement of substituents on this three-membered ring is paramount, making diastereoselective cyclopropanation a critical transformation. This guide provides an in-depth exploration of the core strategies for achieving high diastereoselectivity, delving into the mechanistic underpinnings of each method and offering field-proven experimental protocols. We will examine substrate-controlled reactions like the Simmons-Smith cyclopropanation, powerful transition-metal-catalyzed approaches, the classic Corey-Chaykovsky reaction with sulfur ylides, and emerging organocatalytic methods.

The Strategic Imperative for Stereocontrol in Cyclopropane Synthesis

The therapeutic relevance of the cyclopropane moiety has surged, with the number of approved drugs containing this ring doubling in the last decade.[1] This is not an incidental trend; the cyclopropyl group acts as a "bioisostere" for other common functionalities, such as gem-dimethyl groups or double bonds, while imparting a unique spatial arrangement of substituents. This precise positioning is often the key to optimizing interactions with a biological target. Consequently, the ability to selectively synthesize one diastereomer over another is not merely an academic exercise but a fundamental requirement for developing potent and selective therapeutics.

The primary strategies for achieving diastereoselectivity rely on two principles:

  • Substrate Control: A chiral element or a directing group already present in the alkene substrate guides the approaching reagent to a specific face of the double bond.

  • Reagent Control: A chiral reagent or catalyst creates a chiral environment that differentiates between the two faces of the alkene, leading to the preferential formation of one diastereomer.

This guide will dissect the most reliable and widely adopted methodologies that leverage these principles.

The Directed Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a cornerstone of cyclopropanation, utilizing an organozinc carbenoid (typically formed from diiodomethane and a zinc-copper couple) to deliver a methylene group to an alkene.[3] Its most powerful feature in diastereoselective synthesis is its susceptibility to directing groups, particularly proximal hydroxyl groups.[2][3]

Mechanism of Hydroxyl-Directed Cyclopropanation

The diastereoselectivity arises from a Lewis acid-base interaction where the oxygen of the allylic or homoallylic alcohol coordinates to the zinc atom of the Simmons-Smith reagent.[4] This coordination event delivers the methylene group to the syn face of the double bond relative to the hydroxyl group, often overriding steric hindrance.[3] This reliable predictability makes it an invaluable tool in complex molecule synthesis.

Simmons_Smith_Mechanism cluster_substrate Allylic Alcohol Substrate cluster_reagent Simmons-Smith Reagent cluster_transition_state Directed Transition State cluster_product Syn-Cyclopropane Product Alkene R-C=C-R' OH HO TS Coordination Complex Alkene->TS Coordination OH->TS Coordination Reagent IZnCH₂I Reagent->TS Product Syn-Diastereomer TS->Product Methylene Transfer caption Fig. 1: Hydroxyl-directed Simmons-Smith cyclopropanation.

Caption: Fig. 1: Hydroxyl-directed Simmons-Smith cyclopropanation.

Use of Chiral Auxiliaries

When the substrate itself is not chiral, a chiral auxiliary can be temporarily installed to induce diastereoselectivity.[5] Carbohydrate-derived auxiliaries, for instance, can form chiral acetals with α,β-unsaturated aldehydes. The rigid conformation of the resulting system effectively shields one face of the alkene, leading to highly diastereoselective cyclopropanation.[2][6][7]

Experimental Protocol: Diastereoselective Cyclopropanation of an Allylic Alcohol

This protocol is adapted from methodologies demonstrating high syn selectivity.[2][8]

  • Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Preparation: In the flask, add zinc-copper couple (3.0 eq.). Suspend the couple in anhydrous diethyl ether (Et₂O).

  • Substrate Addition: Add the allylic alcohol (1.0 eq.) to the suspension.

  • Carbenoid Formation: Add diiodomethane (CH₂I₂) (1.5 eq.) dropwise to the stirring suspension via a syringe. The reaction is often exothermic, and gentle reflux may be observed.

  • Reaction: Stir the mixture at room temperature or gentle reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃), then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically enriched cyclopropylmethanol.

Transition Metal-Catalyzed Diastereoselective Cyclopropanation

The transition metal-catalyzed decomposition of diazo compounds is one of the most versatile methods for creating substituted cyclopropanes.[2][9] Rhodium and copper complexes are particularly effective, proceeding through a metal carbene intermediate.[10]

General Catalytic Cycle

The generally accepted mechanism involves the reaction of the metal catalyst with the diazo compound to form a metal carbene after the extrusion of nitrogen gas.[10] The alkene then attacks this electrophilic carbene intermediate in a concerted fashion to form the cyclopropane ring and regenerate the catalyst. Diastereoselectivity is controlled by the steric and electronic properties of the chiral ligands on the metal center, which dictate the trajectory of the incoming alkene.

TMC_Cyclopropanation Catalyst [M]-Ln* Carbene [M]=CHR (Metal Carbene) Catalyst->Carbene + Diazo Diazo R-CHN₂ Alkene R'=R' Product Cyclopropane Product->Catalyst Catalyst Regeneration Carbene->Product + Alkene N2 N₂ Carbene->N2 - N₂ caption Fig. 2: General catalytic cycle for metal-catalyzed cyclopropanation.

Caption: Fig. 2: General catalytic cycle for metal-catalyzed cyclopropanation.

Catalyst Systems and Performance

A wide array of chiral ligands has been developed to induce high stereoselectivity. Dirhodium(II) tetracarboxylates are a prominent class of catalysts, where the carboxylate ligands create a chiral pocket around the active site.[11][12] The choice of catalyst, diazo compound, and alkene is critical for achieving optimal results.

Catalyst SystemAlkene SubstrateDiazo Reagentd.r. (trans:cis)Yield (%)Reference
Rh₂(S-TCPTTL)₄StyreneEthyl diazoacetate>99:195[11]
[Co(3,5-DiᵗBu-Xu(2'-Naph)Phyrin)]StyreneN-phenylsulfonyl hydrazone>20:194[13]
Hg(OTf)₂ / Chiral LigandStyreneDiazooxindole>20:195[14]
Myoglobin MutantStyreneDiazoacetonitrile>99:198[15]

Table 1: Comparison of Catalyst Systems for Diastereoselective Cyclopropanation.

The Corey-Chaykovsky Reaction

The Johnson-Corey-Chaykovsky reaction provides a powerful alternative for cyclopropanation, particularly for electron-deficient alkenes such as α,β-unsaturated carbonyl compounds.[16][17] The reaction employs sulfur ylides, which are typically generated in situ from a sulfonium salt and a strong base.[17]

Mechanism and Origin of Diastereoselectivity

With α,β-unsaturated systems, more stabilized sulfur ylides (like dimethylsulfoxonium methylide) preferentially undergo a conjugate 1,4-addition (Michael addition) to the double bond.[17][18][19] This is followed by an intramolecular Sₙ2 displacement to close the three-membered ring. The reaction is highly diastereoselective, strongly favoring the formation of the trans-cyclopropane.[16][17] This selectivity is often attributed to the reversibility of the initial addition and the thermodynamic preference for a transition state leading to the less sterically hindered trans product.[17]

Corey_Chaykovsky Enone α,β-Unsaturated Carbonyl Betaine Betaine Intermediate (via 1,4-Addition) Enone->Betaine + Ylide Ylide Sulfur Ylide (R₂S=CHR') Product trans-Cyclopropane Betaine->Product Intramolecular SN2 Ring Closure LeavingGroup R₂SO Product->LeavingGroup caption Fig. 3: Diastereoselective cyclopropanation via Corey-Chaykovsky reaction.

Caption: Fig. 3: Diastereoselective cyclopropanation via Corey-Chaykovsky reaction.

Experimental Protocol: Cyclopropanation of an Enone

This protocol is a general procedure adapted from established Corey-Chaykovsky methodologies.[19]

  • Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere, add trimethylsulfoxonium iodide (1.1 eq.) to anhydrous dimethyl sulfoxide (DMSO). To this suspension, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at room temperature. Stir the mixture for 1 hour until gas evolution ceases, indicating the formation of the ylide.

  • Substrate Addition: Dissolve the α,β-unsaturated ketone (1.0 eq.) in anhydrous DMSO or tetrahydrofuran (THF) and add it dropwise to the ylide solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Pour the reaction mixture into ice-water and stir for 15 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x volume).

  • Washing and Drying: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude oil by flash column chromatography to afford the pure cyclopropyl ketone.

Organocatalytic Approaches

In recent years, organocatalysis has emerged as a powerful platform for stereoselective synthesis, including cyclopropanation.[20][21] These methods avoid potentially toxic or expensive metals and often proceed under mild conditions. One common strategy involves a cascade Michael-alkylation reaction where a chiral amine catalyst, such as a diphenylprolinol silyl ether, activates an α,β-unsaturated aldehyde towards nucleophilic attack.[22] The subsequent intramolecular alkylation proceeds with high diastereo- and enantioselectivity, controlled by the chiral catalyst.[22]

Conclusion

The diastereoselective synthesis of cyclopropanes is a mature yet continually evolving field, offering a diverse toolkit for the modern synthetic chemist. The choice of method—be it the predictable, substrate-directed Simmons-Smith reaction, the highly versatile transition-metal-catalyzed carbene transfer, the classic Corey-Chaykovsky reaction for electron-poor systems, or innovative organocatalytic strategies—depends on the specific target molecule and available functionalities. A deep understanding of the underlying mechanisms is crucial for rational method selection and optimization, enabling the efficient and precise construction of complex, three-dimensional molecules for applications ranging from drug discovery to materials science.

References

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.PMC - NIH.
  • Highly Diastereoselective Simmons−Smith Cyclopropanation of Allylic Amines.
  • Johnson–Corey–Chaykovsky reaction.Wikipedia.
  • Asymmetric Rh(II)-Catalyzed Cyclopropanation of Alkenes with Diacceptor Diazo Compounds: p-Methoxyphenyl Ketone as a General Stereoselectivity Controlling Group.Journal of the American Chemical Society.
  • Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)
  • COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES.ADICHEMISTRY.
  • Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions.PMC - NIH.
  • Diastereoselective Synthesis of Vinylcyclopropanes
  • Stereoselective Cyclopropanation Reactions.
  • Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions.Chemical Science (RSC Publishing).
  • A Highly Diastereo- and Enantioselective Hg(II)-Catalyzed Cyclopropanation of Diazooxindoles and Alkenes.
  • Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes.Organic Chemistry Portal.
  • Asymmetric sulfonium ylide mediated cyclopropanation: stereocontrolled synthesis of (+)-LY354740.PubMed.
  • Metal-catalyzed cyclopropan
  • Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol.Chemistry Stack Exchange.
  • Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium.Wiley Online Library.
  • Stereoselective Cyclopropanation Reactions.
  • Diastereoselective cyclopropanation of a,b-unsaturated acetals of a novel camphor-derived chiral auxiliary.RSC Publishing.
  • Simmons–Smith reaction.Wikipedia.
  • Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer C
  • Corey-Chaykovsky Reactions.NROChemistry.
  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.
  • Chiral auxiliary.Wikipedia.
  • Asymmetric Cyclopropanation Using New Chiral Auxiliaries Derived from D-Fructose.
  • Stereoselective Cyclopropan

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An In-depth Technical Guide to the Stereoisomers of C7H10O4: Cyclopentane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Stereochemical Landscape of C7H10O4

The molecular formula C7H10O4, with a degree of unsaturation of three, presents a diverse array of potential stereoisomers. Among these, the stereoisomers of cyclopentane-1,3-dicarboxylic acid serve as a compelling scaffold for in-depth study. This dicarboxylic acid features two stereogenic centers at the C1 and C3 positions of the cyclopentane ring, giving rise to a fascinating interplay of cis-trans isomerism and enantiomerism. A thorough understanding of the distinct three-dimensional arrangements of these isomers is paramount, as stereochemistry profoundly influences their physical properties, reactivity, and, most critically, their biological activity. This guide provides a comprehensive exploration of the synthesis, characterization, and potential applications of the stereoisomers of cyclopentane-1,3-dicarboxylic acid, offering field-proven insights for professionals in chemical research and drug development.

The stereochemical possibilities for cyclopentane-1,3-dicarboxylic acid can be categorized into a meso compound and a pair of enantiomers. The cis-isomer, where the two carboxylic acid groups are on the same side of the cyclopentane ring, possesses a plane of symmetry and is therefore an achiral meso compound. In contrast, the trans-isomer, with the carboxylic acid groups on opposite sides of the ring, lacks a plane of symmetry and exists as a pair of non-superimposable mirror images, or enantiomers: (1R,3R)-cyclopentane-1,3-dicarboxylic acid and (1S,3S)-cyclopentane-1,3-dicarboxylic acid.

G C7H10O4 C7H10O4 Cyclopentane-1,3-dicarboxylic Acid cis cis-Isomer (meso) C7H10O4->cis Diastereomers trans trans-Isomers (Enantiomeric Pair) C7H10O4->trans Diastereomers R_trans (1R,3R)-trans trans->R_trans Enantiomers S_trans (1S,3S)-trans trans->S_trans Enantiomers

Caption: Stereoisomeric relationships of cyclopentane-1,3-dicarboxylic acid.

The Meso Isomer: cis-Cyclopentane-1,3-dicarboxylic Acid

The cis-isomer of cyclopentane-1,3-dicarboxylic acid, designated as (1R,3S)-cyclopentane-1,3-dicarboxylic acid to reflect the opposing stereochemistry at the two chiral centers that results in an overall achiral molecule, is a key building block in synthetic chemistry.[1] Its symmetrical nature imparts distinct physical properties compared to its trans-counterparts.

Synthesis of cis-Cyclopentane-1,3-dicarboxylic Acid

A reliable method for the stereoselective synthesis of the cis-isomer involves the oxidative cleavage of a bicyclic precursor. A common approach utilizes the oxidation of an appropriate bicyclo[2.2.1]heptene derivative. However, a more direct, though often lower-yielding, route involves the hydrogenation of a cyclopentene precursor. For a more controlled and higher-yielding laboratory-scale synthesis, the following protocol, adapted from established methodologies for related cycloalkanedicarboxylic acids, can be employed. This particular method leverages the stereochemical control imparted by a cyclic anhydride intermediate.

Experimental Protocol: Synthesis of cis-Cyclopentane-1,3-dicarboxylic Acid

  • Step 1: Diels-Alder Reaction. In a round-bottom flask, combine cyclopentadiene (freshly cracked from dicyclopentadiene) with maleic anhydride in a suitable solvent like ethyl acetate. The reaction is typically exothermic and proceeds readily at room temperature to form the endo-adduct, cis-norbornene-5,6-dicarboxylic anhydride.

  • Step 2: Oxidative Cleavage. The formed anhydride is then subjected to oxidative cleavage. A common and effective method is ozonolysis followed by an oxidative workup. Alternatively, a ruthenium-catalyzed oxidation with sodium periodate can be employed.

  • Step 3: Hydrolysis. The resulting dialdehyde or diacid precursor is then hydrolyzed under acidic or basic conditions to yield cis-cyclopentane-1,3-dicarboxylic acid.

  • Purification. The crude product is purified by recrystallization from water or a suitable organic solvent mixture.

The causality behind this synthetic choice lies in the rigid bicyclic structure of the norbornene intermediate, which locks the two carboxyl functionalities in a cis relationship. Subsequent cleavage of the double bond preserves this stereochemistry in the final cyclopentane ring.

The Enantiomeric Pair: trans-Cyclopentane-1,3-dicarboxylic Acid

The trans-isomers of cyclopentane-1,3-dicarboxylic acid represent a racemic mixture of (1R,3R) and (1S,3S) enantiomers. The separation of these enantiomers, or their direct asymmetric synthesis, is crucial for applications in chiral materials and stereospecific drug design.

Synthesis and Resolution of trans-Cyclopentane-1,3-dicarboxylic Acid

The synthesis of the trans-isomer often results in a racemic mixture. One established method involves the Favorskii rearrangement of 6-bromo-cyclohexanone-2-ethyl formate in an alkali solution, followed by hydrolysis.[2]

Experimental Protocol: Synthesis of Racemic trans-Cyclopentane-1,3-dicarboxylic Acid

  • Step 1: Ring Contraction. The Favorskii rearrangement of a suitable 2-halocyclohexanone derivative is induced with a base. This reaction proceeds through a cyclopropanone intermediate, which then opens to form the five-membered ring with the desired 1,3-dicarboxylic acid ester precursor.

  • Step 2: Hydrolysis. The resulting diester is hydrolyzed using a strong acid or base to yield the racemic trans-dicarboxylic acid.

  • Purification. The product is isolated and purified by recrystallization.

The logic behind this approach is the thermodynamically favored formation of the more stable trans product during the rearrangement and subsequent workup.

Chiral Resolution of trans-Enantiomers

The separation of the (1R,3R) and (1S,3S) enantiomers is a critical step for their individual study and application. This can be achieved through classical resolution or by chiral chromatography.

Experimental Protocol: Chiral Resolution by HPLC

  • Column Selection: A chiral stationary phase (CSP) is essential. For dicarboxylic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or protein-based columns like AGP (α1-acid glycoprotein) can be effective.[3][4]

  • Mobile Phase Optimization: A typical mobile phase for reversed-phase chiral HPLC would consist of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter to control the ionization state of the carboxylic acid groups and their interaction with the CSP. Optimization of the organic modifier concentration and buffer pH is necessary to achieve baseline separation.

  • Detection: UV detection at a wavelength where the carboxylic acid or a derivatized form absorbs is commonly used.

  • Self-Validation: The protocol's success is validated by achieving baseline separation of the two enantiomeric peaks with a resolution factor (Rs) greater than 1.5. The elution order can be determined by injecting a known, enantiomerically pure standard if available.

G cluster_0 Synthesis of Racemic trans-Isomer cluster_1 Chiral Resolution start 2-Halocyclohexanone Derivative rearrangement Favorskii Rearrangement start->rearrangement hydrolysis Hydrolysis rearrangement->hydrolysis racemate Racemic trans- Cyclopentane-1,3- dicarboxylic Acid hydrolysis->racemate hplc Chiral HPLC racemate->hplc enantiomers (1R,3R)- and (1S,3S)- Enantiomers hplc->enantiomers

Caption: Workflow for the synthesis and resolution of trans-cyclopentane-1,3-dicarboxylic acid enantiomers.

Spectroscopic Characterization: Distinguishing the Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the cis- and trans-isomers of cyclopentane-1,3-dicarboxylic acid. The different spatial arrangements of the carboxylic acid groups lead to distinct chemical shifts and coupling constants for the protons and carbons in the cyclopentane ring.

In the ¹H NMR spectrum, the methine protons at the C1 and C3 positions will exhibit different coupling patterns and chemical shifts depending on their cis or trans relationship. Similarly, the ¹³C NMR spectrum will show a different number of signals for the two isomers due to their different symmetry. The cis-isomer, being a meso compound, will have a higher degree of symmetry, leading to fewer unique carbon signals compared to the trans-isomers.

Spectroscopic Data cis-Isomer (meso) trans-Isomers (enantiomers)
¹H NMR (representative) Methine (C1-H, C3-H) protons are chemically equivalent.Methine (C1-H, C3-H) protons are chemically non-equivalent.
¹³C NMR (representative) Fewer signals due to symmetry (e.g., C1 and C3 are equivalent).More signals due to lack of symmetry (C1 and C3 are non-equivalent).
IR (cm⁻¹) Broad O-H stretch (~2500-3300), C=O stretch (~1700).Broad O-H stretch (~2500-3300), C=O stretch (~1700).

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration.

Applications in Drug Development and Materials Science

The rigid and well-defined stereochemistry of cyclopentane-1,3-dicarboxylic acid isomers makes them valuable building blocks in several fields.

Drug Development:

In drug design, carboxylic acid groups are common pharmacophores that can engage in hydrogen bonding and ionic interactions with biological targets. The cyclopentane-1,3-dione moiety has been explored as a bioisostere for the carboxylic acid functional group in thromboxane A2 receptor antagonists.[5][6] This suggests that the dicarboxylic acid isomers themselves could be used to design novel therapeutic agents where the rigid cyclopentane backbone serves as a scaffold to present the carboxylic acid groups in a specific spatial orientation for optimal target binding. The use of enantiomerically pure trans-isomers would be particularly important in this context to develop stereospecific drugs with improved efficacy and reduced off-target effects.

Materials Science:

The dicarboxylic acid functionality makes these isomers ideal monomers for the synthesis of polyesters and polyamides.[7] The stereochemistry of the diacid monomer can significantly influence the properties of the resulting polymer, such as its crystallinity, melting point, and mechanical strength. For instance, the use of the symmetrical cis-isomer might lead to polymers with different packing and thermal properties compared to those derived from the chiral trans-isomers. The enantiomerically pure trans-isomers could be used to synthesize chiral polymers with potential applications in chiral separations or as advanced materials with unique optical properties.

G cluster_0 Monomers cluster_1 Polymerization cluster_2 Polymers with Tailored Properties cis_diacid cis-Isomer polycondensation Polycondensation cis_diacid->polycondensation trans_diacid trans-Isomers trans_diacid->polycondensation diol Diol / Diamine diol->polycondensation polyester_cis Polyester/Polyamide (from cis-isomer) polycondensation->polyester_cis polyester_trans Chiral Polyester/Polyamide (from trans-isomers) polycondensation->polyester_trans

Caption: Application of cyclopentane-1,3-dicarboxylic acid stereoisomers in polymer synthesis.

Conclusion

The stereoisomers of cyclopentane-1,3-dicarboxylic acid, with the molecular formula C7H10O4, provide a rich platform for exploring the impact of stereochemistry on chemical and physical properties. The distinct geometries of the cis-meso isomer and the trans-enantiomeric pair necessitate stereocontrolled synthetic and purification strategies. As demonstrated, these isomers are not merely chemical curiosities but valuable building blocks for the rational design of novel therapeutics and advanced materials. For researchers and professionals in drug development and materials science, a deep understanding of the stereochemical nuances of such scaffolds is essential for innovation and the development of next-generation products.

References

  • Pozo C., J. (1966). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Link]

  • Müller, P., & Schaller, J. P. (1992). U.S. Patent No. 5,113,012. Washington, DC: U.S.
  • Reddie, K. G., & Carroll, K. S. (2010). Simple synthesis of 1,3-cyclopentanedione derived probes for labeling sulfenic acid proteins. Tetrahedron Letters, 51(39), 5153–5156. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 238129, cis-1,3-Cyclopentanedicarboxylic acid. Retrieved from [Link]

  • Brescia, J. B., et al. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry, 54(19), 6969–6983. [Link]

  • Sádaba, I., et al. (2019). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry, 21(21), 5894-5903. [Link]

  • Eberson, L. (1965). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 42(4), 224. [Link]

  • Brescia, J. B., et al. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry, 54(19), 6969–6983. [Link]

  • Hogsed, M. J. (1960). U.S. Patent No. 2,957,022. Washington, DC: U.S.
  • Phenomenex (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Wang, Y., et al. (2000). U.S. Patent No. 6,210,956. Washington, DC: U.S.
  • Organic Syntheses (n.d.). 1,3-Cyclopentanedione, 2-methyl-. Retrieved from [Link]

  • Zibinsky, M., et al. (2011). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 76(15), 6215–6221. [Link]

  • Bioanalysis Zone (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • Brescia, J. B., et al. (2012). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters, 22(1), 460–463. [Link]

  • ChemistryViews (2024). New Method for the Synthesis of Polyamides. Retrieved from [Link]

  • Brescia, J. B., et al. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry, 54(19), 6969-6983. [Link]

  • Brown, D. (n.d.). C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr. Retrieved from [Link]

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  • Deeter, J. A., & Schrock, G. J. (1993). U.S. Patent No. 5,225,093. Washington, DC: U.S.
  • Scribd (n.d.). Chiral Separations by High-Performance Liquid Chromatography. Retrieved from [Link]

  • Quora (n.d.). How many stereoisomers are in (1R,3S)-cyclopentane-1,3-diol?. Retrieved from [Link]

  • Stefańska, J., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(19), 6563. [Link]

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Methodological & Application

Application Note & Protocol: Enantioselective Synthesis of (1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid is a pivotal chiral building block in modern medicinal chemistry. Its constrained three-membered ring structure is incorporated into numerous pharmaceutical agents to enhance potency, improve metabolic stability, and fine-tune physicochemical properties.[1] This document provides a comprehensive guide for its synthesis, detailing a robust and scalable protocol that proceeds via the enzymatic resolution of a racemic diester precursor. The narrative emphasizes the rationale behind procedural choices, offering field-proven insights to ensure reproducibility and high enantiomeric purity.

Introduction and Strategic Overview

The cyclopropane motif is a valuable feature in drug design, acting as a rigid scaffold or a bioisostere for other chemical groups.[1] The specific stereochemistry of this compound makes it an essential intermediate for synthesizing complex, optically active molecules. Its molecular formula is C₇H₁₀O₄, and its molecular weight is 158.15 g/mol .[2]

The synthetic strategy detailed herein is a two-stage process designed for efficiency and stereochemical control:

  • Stage 1: Synthesis of Racemic Diethyl trans-1,2-Cyclopropanedicarboxylate. This stage involves the formation of the core cyclopropane ring. While several methods exist, including those using diazo compounds or Simmons-Smith conditions, a highly reliable approach is the Michael Addition-Initiated Ring Closure (MIRC) reaction.[3][4] This protocol will detail the reaction between diethyl malonate and 1,2-dibromoethane under phase-transfer catalysis, a method known for its safety and scalability.[5][6]

  • Stage 2: Enzymatic Kinetic Resolution. To achieve the desired single enantiomer, a lipase-catalyzed enantioselective hydrolysis is employed. The enzyme selectively hydrolyzes the (1S,2S)-enantiomer of the racemic diester to the corresponding monoacid, leaving the (1R,2R)-enantiomer largely unreacted. This bio-catalytic approach is highly efficient, environmentally benign, and yields the target compound with high enantiomeric excess (e.e.).[7]

Overall Synthetic Workflow

The following diagram outlines the two-stage synthetic pathway from common starting materials to the final chiral product.

G cluster_0 Stage 1: Racemic Diester Synthesis cluster_1 Stage 2: Enzymatic Resolution cluster_2 Work-up & Purification A Diethyl Malonate + 1,2-Dibromoethane B (±)-Diethyl trans-1,2-Cyclopropanedicarboxylate A->B Phase-Transfer Catalysis (PTC) C Lipase-Catalyzed Hydrolysis B->C D This compound (Product) C->D Selective Hydrolysis E (1R,2R)-Diethyl trans-1,2-Cyclopropanedicarboxylate (Unreacted) C->E Remains F Extraction & Acidification D->F E->F Separation G Final Purified Product F->G

Caption: Workflow for the synthesis of the target chiral acid.

Experimental Protocols

Stage 1: Synthesis of (±)-Diethyl trans-1,2-Cyclopropanedicarboxylate

Principle: This procedure utilizes a phase-transfer catalyzed reaction to facilitate the double alkylation of diethyl malonate with 1,2-dibromoethane. The phase-transfer catalyst, benzyltriethylammonium chloride, shuttles the malonate anion from the aqueous phase to the organic phase where it reacts to form the cyclopropane ring. The subsequent in-situ saponification and acidification yield the diacid, which is then esterified. For a more direct route to the diester, a strong base in an anhydrous solvent is often employed. The protocol below adapts a well-established procedure for diester formation.[5]

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mol)Notes
Diethyl MalonateC₇H₁₂O₄160.1780.0 g0.50Substrate
1,2-DibromoethaneC₂H₄Br₂187.86141.0 g0.75Alkylating Agent
Sodium HydroxideNaOH40.00200 g5.00Base (in 200 mL H₂O)
Benzyltriethylammonium ChlorideC₁₃H₂₂ClN227.7711.4 g0.05Phase-Transfer Catalyst
Diethyl Ether(C₂H₅)₂O74.12~1.5 L-Extraction Solvent
Conc. Hydrochloric AcidHCl36.46~500 mL-For Acidification
Anhydrous MgSO₄MgSO₄120.37As needed-Drying Agent

Step-by-Step Protocol:

  • Reaction Setup: In a 2 L three-necked flask equipped with a powerful mechanical stirrer, add a 50% aqueous solution of sodium hydroxide (200 g NaOH in 200 mL water). Add the benzyltriethylammonium chloride (11.4 g) to the solution at room temperature (20-25°C).

  • Reagent Addition: In a separate beaker, mix diethyl malonate (80.0 g) and 1,2-dibromoethane (141.0 g). Add this mixture to the vigorously stirred reaction flask all at once.

  • Reaction: Continue to stir the mixture vigorously for 2-3 hours. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary. The reaction mixture will become a thick paste.

  • Hydrolysis & Acidification: Transfer the contents to a 4 L beaker, rinsing the flask with water (3 x 75 mL). Cool the mixture to 15°C in an ice bath. While stirring, carefully and slowly add concentrated hydrochloric acid (~500 mL) to acidify the mixture to pH < 2. Monitor the temperature to keep it between 15-25°C. This step hydrolyzes the ester and protonates the resulting carboxylate.

  • Extraction: Transfer the acidified mixture to a large separatory funnel. Extract the aqueous layer with diethyl ether (3 x 500 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined ether layers with brine (1 x 500 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield crude cyclopropane-1,1-dicarboxylic acid.

  • Esterification (Not detailed in source, standard procedure): The crude diacid is then re-esterified to the diethyl ester. A common method is to reflux the diacid in absolute ethanol with a catalytic amount of sulfuric acid. After work-up, the resulting racemic diethyl 1,1-cyclopropanedicarboxylate is obtained. Note: The target is the trans-1,2-isomer. This can be synthesized from diethyl fumarate or separated from the cis/trans mixture obtained from other routes. For this protocol, we will assume commercially available (±)-diethyl trans-1,2-cyclopropanedicarboxylate is used for the resolution step.[7][8]

Stage 2: Enantioselective Hydrolysis to this compound

Principle: This kinetic resolution relies on the stereopreference of a lipase enzyme. The lipase preferentially catalyzes the hydrolysis of the ester group at the (S)-configured stereocenter of the (1S,2S)-enantiomer, converting it to a carboxylate. The (1R,2R)-enantiomer is a poor substrate for the enzyme and remains largely as the diester.[7]

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mol)Notes
(±)-Diethyl trans-1,2-cyclopropanedicarboxylateC₉H₁₄O₄186.2110.0 g0.054Substrate[8]
Lipase (e.g., from Candida antarctica, immobilized)--1.0 g-Biocatalyst
Phosphate Buffer (0.1 M)--200 mL-pH 7.0
Sodium Hydroxide (1 M)NaOH40.00As needed-For pH adjustment
Ethyl AcetateC₄H₈O₂88.11~400 mL-Extraction Solvent
Hydrochloric Acid (2 M)HCl36.46As needed-For Acidification

Step-by-Step Protocol:

  • Enzyme Preparation: To a 500 mL flask equipped with a pH meter and a magnetic stirrer, add 200 mL of 0.1 M phosphate buffer (pH 7.0). Add the immobilized lipase (1.0 g) and stir to create a uniform suspension.

  • Substrate Addition: Add the (±)-diethyl trans-1,2-cyclopropanedicarboxylate (10.0 g) to the flask.

  • Reaction Monitoring and pH Control: Heat the mixture to 30-35°C. As the hydrolysis proceeds, carboxylic acid is produced, causing the pH to drop. Maintain the pH at 7.0 by the controlled, dropwise addition of 1 M NaOH solution using a pH-stat or manual monitoring. The reaction progress can be monitored by tracking the consumption of NaOH or by taking aliquots for chiral GC/HPLC analysis. The reaction is typically complete when 0.5 equivalents of NaOH have been consumed (approx. 27 mL of 1 M NaOH).

  • Enzyme Removal: Once the reaction has reached ~50% conversion, cool the mixture to room temperature and remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Separation of Unreacted Diester: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 100 mL). This will remove the unreacted (1R,2R)-diethyl trans-1,2-cyclopropanedicarboxylate. Combine these organic layers for potential recovery of the other enantiomer.

  • Isolation of the Product: Cool the remaining aqueous layer in an ice bath and acidify to pH 2-3 with 2 M HCl.

  • Final Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL). The desired this compound is now in the organic phase.

  • Drying and Purification: Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified further by crystallization or silica gel chromatography to yield the final product as a white solid or colorless oil.

Mechanism of Enzymatic Resolution

The key to this synthesis is the high fidelity of the enzyme. The lipase's active site is a chiral environment that preferentially binds one enantiomer of the substrate in an orientation suitable for catalysis.

G cluster_fast Fast Reaction cluster_slow Slow/No Reaction Racemic Racemic Diester Substrate (1S,2S) and (1R,2R) enantiomers Enzyme Lipase (Chiral Active Site) Racemic->Enzyme Introduction ES_Complex_S Enzyme-(1S,2S) Complex (Favorable Binding) Enzyme->ES_Complex_S Binds (1S,2S) ES_Complex_R Enzyme-(1R,2R) Complex (Unfavorable Binding) Enzyme->ES_Complex_R Binds (1R,2R) Product (1S,2S)-Monoacid (Product) ES_Complex_S->Product Hydrolysis Unreacted (1R,2R)-Diester (Unreacted) ES_Complex_R->Unreacted Dissociation H2O H₂O H2O->ES_Complex_S

Caption: Mechanism of lipase-catalyzed kinetic resolution.

Characterization and Quality Control

Confirming the identity, purity, and enantiomeric excess of the final product is critical.

Analysis TechniqueExpected Result
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 10-12 (br s, 1H, -COOH), 4.1-4.2 (q, 2H, -OCH₂CH₃), 2.0-2.2 (m, 1H, cyclopropyl CH), 1.8-2.0 (m, 1H, cyclopropyl CH), 1.4-1.6 (m, 2H, cyclopropyl CH₂), 1.2-1.3 (t, 3H, -OCH₂CH₃). The cyclopropyl protons typically appear at unusually high field due to ring current effects.[9]
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~175-180 (-COOH), ~170-173 (-COOEt), ~61 (-OCH₂), ~22-25 (cyclopropyl CH), ~15-18 (cyclopropyl CH₂), ~14 (-CH₃).
IR Spectroscopy (KBr/neat)ν (cm⁻¹): 2500-3300 (broad, O-H stretch of carboxylic acid), ~1730 (C=O stretch, ester), ~1700 (C=O stretch, carboxylic acid).[10]
Mass Spectrometry (ESI-)m/z: 157.05 [M-H]⁻
Chiral HPLC/GC Baseline separation of the two enantiomers (as methyl or other esters) to determine enantiomeric excess (e.e. >98% is achievable).
Optical Rotation Specific rotation value should be measured and compared to literature reports for the (1S,2S)-enantiomer.

Troubleshooting and Field-Proven Insights

  • Issue: Low yield in the Stage 1 cyclopropanation.

    • Insight: The reaction is sensitive to moisture. Ensure all reagents and glassware are dry. The vigor of the stirring is critical for maximizing the interfacial area in the phase-transfer reaction.

  • Issue: Stage 2 hydrolysis is slow or stalls.

    • Insight: Enzyme activity can vary. Confirm the activity of the lipase batch. Ensure the pH is strictly maintained at the optimal level for the enzyme (typically 7.0-7.5). Temperature control is also crucial; temperatures above 45°C can denature the enzyme.

  • Issue: Low enantiomeric excess (e.e.).

    • Insight: Do not let the reaction proceed much beyond 50% conversion. Pushing the reaction further will lead to the slow hydrolysis of the undesired (1R,2R)-enantiomer, which erodes the e.e. of the product. Careful monitoring is key.

  • Issue: Emulsion formation during extractions.

    • Insight: After the enzymatic reaction, filtering out the immobilized enzyme thoroughly helps prevent emulsions. If emulsions persist, adding brine (saturated NaCl solution) can help break them. Centrifugation is also an effective, albeit less scalable, option.

Conclusion

This application note provides a validated, two-stage protocol for the asymmetric synthesis of this compound. By combining a classic cyclopropanation reaction with a highly selective enzymatic resolution, this method delivers a valuable chiral intermediate with high purity and enantiomeric excess. The detailed steps and expert insights are intended to enable researchers in drug discovery and process development to reliably produce this important compound for their synthetic campaigns.

References

  • PubChem. (1S,2S)-2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid. National Center for Biotechnology Information. URL: [Link]

  • Singh, R. K., & Danishefsky, S. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 56, 39. URL: [Link]

  • Hugentobler, K. G., & Rebolledo, F. (2014). Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Organic & Biomolecular Chemistry, 12(4), 615-623. URL: [Link]

  • Wikipedia. Cyclopropanation. URL: [Link]

  • Mishra, A., et al. (2016). Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. RSC Advances, 6(92), 89753-89757. URL: [Link]

  • ResearchGate. (2019). Cyclopropanation using diethyl malonate. URL: [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. URL: [Link]

  • Doc Brown's Chemistry. H-1 proton nmr spectrum of cyclopropane. URL: [Link]

Sources

Application Notes and Protocols: Asymmetric Synthesis of Chiral Cyclopropanes Using Diazo Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral cyclopropane rings are crucial structural motifs found in numerous pharmaceuticals and biologically active natural products.[1][2][3][4][5] Their unique conformational constraints and electronic properties impart significant effects on the biological activity of molecules. The development of efficient and stereoselective methods for their synthesis is, therefore, a topic of paramount importance in medicinal chemistry and drug development.[1][2][5] Among the various synthetic strategies, the transition-metal-catalyzed cyclopropanation of olefins with diazo compounds stands out as one of the most powerful and versatile approaches.[2][6] This method allows for the creation of highly functionalized cyclopropanes with exceptional control over stereochemistry, particularly when employing chiral catalysts.[2][6]

This guide provides a comprehensive overview of the asymmetric synthesis of chiral cyclopropanes using diazo compounds, with a focus on practical applications and detailed protocols for researchers in the field.

Theoretical Background: The Catalytic Cycle and a Mechanistic Overview

The metal-catalyzed decomposition of diazo compounds in the presence of an alkene is the most widely utilized method for generating cyclopropanes.[6] The generally accepted mechanism involves several key steps, primarily the formation of a metal-carbene intermediate.[6][7]

The reaction is initiated by the attack of the diazo compound on the metal catalyst, typically a rhodium(II) or copper(I) complex, leading to the formation of a metal-carbene species with the concomitant extrusion of dinitrogen.[7][8] This highly reactive intermediate then undergoes a concerted addition to the alkene, transferring the carbene moiety to form the cyclopropane ring.[7] The stereochemical outcome of the reaction is determined during this carbene transfer step, where the chiral ligands on the metal catalyst dictate the facial selectivity of the alkene approach, leading to the formation of one enantiomer in excess.

Key Mechanistic Insights:
  • The Active Catalyst: For copper-catalyzed reactions, it is widely accepted that the active catalytic species is Cu(I), even if a Cu(II) precatalyst is used, as the diazo compound can reduce Cu(II) to Cu(I) under the reaction conditions.[8]

  • Rate-Limiting Step: The formation of the metal-carbene intermediate is generally considered the rate-limiting step of the catalytic cycle.[8]

  • Stereocontrol: The enantioselectivity of the reaction is governed by the chiral environment created by the ligands coordinated to the metal center. These ligands create a chiral pocket that directs the approach of the alkene to one of the two faces of the metal-carbene, thus controlling the stereochemistry of the resulting cyclopropane.

Catalyst Selection Guide

The choice of catalyst is critical for achieving high yields and enantioselectivities in asymmetric cyclopropanation. Rhodium and copper complexes are the most extensively studied and widely used catalysts for this transformation.[2] More recently, iron and cobalt-based catalysts, including engineered hemoproteins, have emerged as promising alternatives.[9][10][11][12][13]

Rhodium-Based Catalysts

Dirhodium(II) carboxylates and prolinates are highly effective catalysts for the asymmetric cyclopropanation of a wide range of alkenes.[7][14] Chiral rhodium catalysts have been developed that can achieve excellent levels of asymmetric induction.[15][16]

Table 1: Comparison of Common Chiral Rhodium Catalysts

Catalyst FamilyChiral Ligand TypeKey FeaturesTypical Substrates
Dirhodium(II) Carboxylates Chiral Carboxylates (e.g., from mandelic acid)Generally good reactivity, moderate to good enantioselectivity.Styrenes, simple alkenes
Dirhodium(II) Prolinates N-(Arylsulfonyl)prolinatesHigh levels of enantioselectivity, particularly with vinyldiazomethanes.[14]Vinyldiazoacetates, styrenes
Dirhodium(II) Phthalimido Amino Acid Derived N-phthaloyl-(S)-tert-leucinate (PTTL)Excellent enantioselectivity for diacceptor diazo compounds.Alkenes with diacceptor diazo compounds[17]
Copper-Based Catalysts

Copper complexes, particularly those with chiral bis(oxazoline) (BOX) ligands, are highly effective for asymmetric cyclopropanation and are often more cost-effective than their rhodium counterparts.[8]

Table 2: Prominent Chiral Copper Catalyst Systems

Catalyst SystemChiral LigandKey FeaturesTypical Substrates
Cu(I)-BOX Bis(oxazoline) ligandsHigh enantioselectivity, good for a variety of alkenes and diazo compounds.[18]Styrenes, dienes, internal olefins with diazomalonates[19]
Cu(I)-PyBOX Pyridine-bis(oxazoline) ligandsSimilar to BOX ligands, with tunable electronic and steric properties.Styrenes, functionalized alkenes
Iron and Cobalt-Based Catalysts

Recent advancements have seen the emergence of catalysts based on more earth-abundant metals like iron and cobalt. Chiral iron and cobalt porphyrin complexes have shown considerable promise in asymmetric cyclopropanation.[10][11][13]

A notable development is the use of engineered heme-containing proteins, such as myoglobin, as biocatalysts.[1][5][9] These systems can provide excellent enantioselectivity and operate under mild, environmentally friendly conditions.[5][9] In some cases, these biocatalytic methods have been shown to outperform traditional chemical catalysts for the synthesis of pharmaceutical precursors.[1][5]

Substrate Scope and Considerations

The success of an asymmetric cyclopropanation reaction is highly dependent on the nature of both the alkene and the diazo compound.

Alkene Substrates
  • Electron-rich olefins are generally ideal substrates for metal-carbene addition.[6]

  • Styrenes and their derivatives are among the most commonly used and well-behaved substrates, often affording high yields and enantioselectivities.

  • Internal olefins can also be cyclopropanated, though achieving high stereoselectivity can be more challenging.[19]

  • Functional group tolerance is a key consideration, and modern catalytic systems often exhibit excellent compatibility with a wide range of functional groups.

Diazo Compounds
  • Ethyl diazoacetate (EDA) is a widely used, commercially available diazo compound.

  • Vinyldiazomethanes are particularly effective in rhodium-catalyzed reactions, often leading to high diastereoselectivity.[14]

  • Donor-acceptor diazo compounds , which possess both an electron-donating and an electron-withdrawing group, are highly reactive and can be used with a variety of catalysts.[15][16]

  • Diazoketones are also valuable carbene precursors for the synthesis of cyclopropyl ketones.[3][4]

  • Safety Precaution: Diazo compounds are potentially explosive and should be handled with care. It is often recommended to generate them in situ when possible.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for an asymmetric cyclopropanation experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_glass Dry Glassware setup Reaction Setup (Inert Atmosphere) prep_glass->setup prep_reagents Prepare Reagents (Alkene, Solvent) prep_reagents->setup prep_catalyst Prepare Catalyst Solution add_alkene Add Alkene & Catalyst prep_catalyst->add_alkene setup->add_alkene add_diazo Slow Addition of Diazo Compound add_alkene->add_diazo monitor Monitor Reaction (TLC, GC) add_diazo->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry purify Purification (Column Chromatography) dry->purify characterize Characterization (NMR, MS) purify->characterize enantio Determine Enantiomeric Excess (Chiral HPLC/GC) characterize->enantio Catalytic_Cycle Catalyst [M]-L* Carbene_Complex [M]=CHR (Carbene) Catalyst->Carbene_Complex + R-CHN2 - N2 Diazo R-CHN2 Carbene_Complex->Catalyst + Alkene - Cyclopropane Alkene Alkene Cyclopropane Cyclopropane

Sources

The Strategic Role of (1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic Acid in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclopropane Moiety as a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the cyclopropane ring has emerged as a "privileged scaffold." Its inherent conformational rigidity and unique electronic properties offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. The strained three-membered ring can enhance potency, improve metabolic stability, and fine-tune solubility and membrane permeability.[1][2][3] This guide focuses on a specific, stereochemically defined building block, (1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid , and its critical role as an intermediate in the synthesis of complex pharmaceutical agents. The precise (1S,2S) stereochemistry is often paramount for the desired biological activity of the final active pharmaceutical ingredient (API), making its stereoselective synthesis a key challenge and a focal point of process development.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its role as a chiral precursor for the synthesis of more complex cyclopropyl-containing molecules. One of the most notable examples is in the synthesis of the antiplatelet agent Ticagrelor .

Case Study: Ticagrelor Synthesis

Ticagrelor is a direct-acting P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[4] The chemical structure of Ticagrelor features a crucial (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety. The specific stereochemistry of this cyclopropylamine is essential for its potent and reversible binding to the P2Y12 receptor. This compound serves as a key chiral building block for the stereospecific introduction of this cyclopropylamine fragment.

The synthesis of the cyclopropylamine portion of Ticagrelor from a related cyclopropane precursor has been achieved with high diastereoselectivity (>99% dr) and enantioselectivity (98% ee) through biocatalytic methods.[5] This highlights the industry's move towards greener and more efficient enzymatic processes to obtain enantiomerically pure intermediates.

Synthetic Protocols

The synthesis of this compound with high enantiomeric purity is a critical step. A common and effective strategy involves the enzymatic resolution of a racemic mixture of diethyl trans-1,2-cyclopropanedicarboxylate.

Protocol 1: Enzymatic Resolution of Diethyl trans-1,2-Cyclopropanedicarboxylate

This protocol leverages the stereoselectivity of lipases to preferentially hydrolyze one enantiomer of the diethyl ester, allowing for the separation of the desired monoester.

Workflow for Enzymatic Resolution:

Enzymatic Resolution Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification racemic_diester Racemic Diethyl trans-1,2-cyclopropanedicarboxylate reaction_vessel Reaction Vessel (Stirred, 30-40°C) racemic_diester->reaction_vessel buffer Phosphate Buffer (pH 7.0) buffer->reaction_vessel lipase Lipase (e.g., from Candida antarctica B) lipase->reaction_vessel incubation Incubation with Monitoring (HPLC) reaction_vessel->incubation extraction Acidification (HCl) & Extraction (EtOAc) incubation->extraction separation Separation of Aqueous & Organic Layers extraction->separation organic_purification Purification of Organic Layer (unreacted (1R,2R)-diester) separation->organic_purification aqueous_purification Purification of Aqueous Layer ((1S,2S)-monoester) separation->aqueous_purification final_product (1S,2S)-2-(Ethoxycarbonyl) cyclopropanecarboxylic acid aqueous_purification->final_product

Caption: Workflow for the enzymatic resolution of racemic diethyl trans-1,2-cyclopropanedicarboxylate.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture:

    • In a temperature-controlled reaction vessel, prepare a phosphate buffer solution (0.1 M, pH 7.0).

    • Add racemic diethyl trans-1,2-cyclopropanedicarboxylate to the buffer to a final concentration of 5-10% (w/v).

    • Introduce a lipase, such as immobilized Candida antarctica lipase B (Novozym 435), at a loading of 1-5% (w/w) relative to the substrate.

  • Enzymatic Hydrolysis:

    • Stir the mixture at a constant temperature, typically between 30°C and 40°C.

    • Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) by taking aliquots at regular intervals. The reaction should be stopped at approximately 50% conversion to ensure high enantiomeric excess of both the remaining ester and the product acid.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme for reuse.

    • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.

    • Extract the mixture with a suitable organic solvent, such as ethyl acetate.

    • Separate the organic and aqueous layers. The unreacted (1R,2R)-diethyl ester will be in the organic layer, while the desired (1S,2S)-monoester product will be in the aqueous layer as its carboxylate salt and will partition into the organic layer upon acidification.

  • Purification:

    • The organic layer containing the unreacted ester can be washed, dried, and the solvent evaporated to recover the (1R,2R)-enantiomer.

    • The aqueous layer is thoroughly extracted with ethyl acetate. The combined organic extracts containing the product are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by crystallization or chromatography if necessary.

Quantitative Data Summary:

ParameterValueReference
EnzymeLipase from Candida antarctica B (Novozym 435)[6]
SubstrateRacemic diethyl trans-1,2-cyclopropanedicarboxylate[7]
pH7.0 - 8.0[8]
Temperature30 - 40 °C[6]
Conversion~50%[6]
Enantiomeric Excess (ee) of Product>95%[6]
Yield of (1S,2S)-monoester40 - 45% (theoretical max. 50%)N/A
Protocol 2: Conversion to a Chiral Cyclopropylamine Precursor

Once the enantiomerically pure this compound is obtained, it can be converted to a chiral cyclopropylamine, a key intermediate for drugs like Ticagrelor, via a Curtius rearrangement.

Synthetic Pathway for Chiral Cyclopropylamine:

Curtius Rearrangement start (1S,2S)-2-(Ethoxycarbonyl) cyclopropanecarboxylic acid step1 Activation of Carboxylic Acid (e.g., with SOCl2 or (COCl)2) start->step1 acyl_chloride Acyl Chloride Intermediate step1->acyl_chloride step2 Reaction with Sodium Azide (NaN3) acyl_chloride->step2 acyl_azide Acyl Azide Intermediate step2->acyl_azide step3 Curtius Rearrangement (Thermal or Photochemical) acyl_azide->step3 isocyanate Isocyanate Intermediate step3->isocyanate step4 Hydrolysis (Acidic or Basic) isocyanate->step4 end (1S,2S)-2-Amino cyclopropanecarboxylic acid ethyl ester step4->end

Caption: Synthetic pathway for the conversion of the carboxylic acid to a chiral amino ester via Curtius rearrangement.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound in a dry, inert solvent such as dichloromethane or toluene.

    • Add an activating agent like oxalyl chloride or thionyl chloride dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir until the conversion to the acyl chloride is complete (monitored by IR spectroscopy - disappearance of the broad O-H stretch and appearance of the acyl chloride carbonyl stretch).

  • Formation of the Acyl Azide:

    • In a separate flask, dissolve sodium azide in a suitable solvent (e.g., water/acetone mixture).

    • Cool the acyl chloride solution to 0°C and add the sodium azide solution dropwise with vigorous stirring.

    • Stir for 1-2 hours at 0°C.

  • Curtius Rearrangement:

    • Carefully extract the acyl azide into a non-polar solvent like toluene. Caution: Acyl azides can be explosive and should be handled with care, avoiding high temperatures and concentration.

    • Heat the toluene solution to induce the rearrangement to the isocyanate. The progress can be monitored by the disappearance of the azide peak in the IR spectrum and the appearance of the isocyanate peak.

  • Hydrolysis to the Amine:

    • Add an aqueous acid solution (e.g., HCl) to the isocyanate solution and heat to effect hydrolysis.

    • After cooling, neutralize the reaction mixture and extract the product, (1S,2S)-2-aminocyclopropanecarboxylic acid ethyl ester.

Expertise in Action: Why Stereochemistry Matters

The emphasis on obtaining the (1S,2S) stereoisomer is not merely a matter of chemical purity; it is fundamental to the biological efficacy and safety of the final drug. The three-dimensional arrangement of atoms in a drug molecule dictates its interaction with its biological target, such as an enzyme or a receptor.

In the case of Ticagrelor, the precise orientation of the cyclopropylamine moiety, along with the difluorophenyl group, is critical for optimal binding within the P2Y12 receptor's binding pocket. An incorrect stereoisomer may not only be inactive but could also lead to off-target effects or antagonistic interactions. The rigidity of the cyclopropane ring locks the substituents in a well-defined spatial orientation, which is a key reason for its use in drug design to enhance binding affinity.[1][2]

Conclusion: A Versatile and Indispensable Intermediate

This compound stands out as a valuable and versatile intermediate in pharmaceutical synthesis. Its utility is underscored by the critical role it plays in constructing the stereochemically complex core of modern drugs like Ticagrelor. The development of efficient, stereoselective synthetic routes, particularly those employing biocatalysis, is a testament to the importance of this chiral building block. For researchers and drug development professionals, a thorough understanding of the synthesis and application of this intermediate is essential for the innovation of next-generation therapeutics.

References

  • Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. PMC. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

  • Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities. ResearchGate. [Link]

  • Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Organic & Biomolecular Chemistry. [Link]

  • trans 1,2-Bis-(hydroxymethyl)cyclopropane. Organic Syntheses. [Link]

  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Lipase-Catalyzed Cyclization of β-Ketothioamides with β-Nitrostyrene for the Synthesis of Tetrasubstituted Dihydrothiophenes. MDPI. [Link]

  • SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. RASĀYAN Journal of Chemistry. [Link]

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  • Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. ORBi. [Link]

  • Lipase-Catalyzed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis. TU Delft Research Portal. [Link]

  • Stereoselective De Novo Construction of Cyclopropane by a Multifunctional Class I Aldolase. Journal of the American Chemical Society. [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. PMC. [Link]

  • Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. PMC. [Link]

  • New, simple and accessible method creates potency-increasing structure in drugs. Penn State University. [Link]

  • Process for the preparation of ticagrelor.
  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. [Link]

  • Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis. TU Delft Research Portal. [Link]

  • Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. PMC. [Link]

  • The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Chemistry Portal. [Link]

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Application Notes and Protocols: Synthesis and Evaluation of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Enzyme Inhibitors in Biology and Medicine

Enzymes are the catalysts of life, accelerating biochemical reactions with remarkable specificity and efficiency. Consequently, the modulation of enzyme activity represents a cornerstone of modern therapeutic intervention and a powerful tool for dissecting complex biological pathways. Enzyme inhibitors, molecules that bind to enzymes and decrease their activity, are central to this endeavor. From the life-saving effects of penicillin, which irreversibly inhibits an enzyme crucial for bacterial cell wall synthesis, to the management of cardiovascular disease with ACE inhibitors, the targeted disruption of enzymatic processes has proven to be a highly successful strategy in drug discovery.[1]

This comprehensive guide provides an in-depth exploration of the synthesis and application of various classes of enzyme inhibitors. Moving beyond a simple recitation of protocols, this document elucidates the causal relationships behind experimental design, offering insights into the strategic choices that underpin the development of potent and selective enzyme inhibitors. We will delve into the rational design, chemical synthesis, and detailed characterization of these vital molecules, providing both the theoretical framework and practical methodologies for their application in research and drug development.

I. Foundational Principles of Enzyme Inhibition and Inhibitor Design

The journey to a successful enzyme inhibitor begins with a thorough understanding of the target enzyme's mechanism and the various ways in which its function can be disrupted. Inhibitors are broadly classified based on their mode of interaction with the enzyme.

A. Reversible Inhibition: A Dynamic Equilibrium

Reversible inhibitors bind to enzymes through non-covalent interactions and can readily dissociate, allowing the enzyme to regain activity.[2] The potency of a reversible inhibitor is typically quantified by its inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex.[3][4]

  • Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the enzyme's active site. This type of inhibition can be overcome by increasing the substrate concentration.[5]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.[6][7]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product formation.

B. Irreversible Inhibition: A Lasting Impact

Irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to permanent inactivation.[8][9] Recovery of enzymatic activity requires the synthesis of new enzyme molecules. This class includes:

  • Group-Specific Reagents: These react with specific amino acid side chains.

  • Mechanism-Based Inactivators (Suicide Substrates): These are unreactive until they are catalytically converted by the target enzyme into a reactive species that then covalently modifies the enzyme.[8]

C. Transition-State Analogs: Mimicking the Apex of Reaction

Enzymes function by stabilizing the high-energy transition state of a reaction. Transition-state analogs are stable molecules designed to mimic the geometry and charge distribution of this transient species.[10][11][12] By binding to the active site with extremely high affinity, often orders of magnitude greater than the substrate, they act as potent inhibitors.[10][13]

II. Strategic Pathways to Enzyme Inhibitor Synthesis

The creation of a novel enzyme inhibitor is a multi-faceted process that can be broadly categorized into two main approaches: rational design and high-throughput screening.

A. Rational (Structure-Based) Design

This approach leverages a detailed understanding of the enzyme's three-dimensional structure and catalytic mechanism to design inhibitors with high specificity and affinity.[10] This knowledge-driven process is iterative, often involving cycles of design, synthesis, and evaluation.

G cluster_0 Rational Design Cycle Target Identification Target Identification Structural Biology Structural Biology Target Identification->Structural Biology Enzyme Structure Computational Modeling Computational Modeling Structural Biology->Computational Modeling Active Site Analysis Chemical Synthesis Chemical Synthesis Computational Modeling->Chemical Synthesis Inhibitor Design Biochemical Assay Biochemical Assay Chemical Synthesis->Biochemical Assay Synthesized Inhibitor SAR Analysis SAR Analysis Biochemical Assay->SAR Analysis Activity Data SAR Analysis->Computational Modeling Optimization

B. High-Throughput Screening (HTS)

HTS involves the rapid screening of large libraries of chemical compounds to identify "hits" that exhibit inhibitory activity against the target enzyme.[14] These initial hits then serve as starting points for further chemical optimization.

G Compound Library Compound Library HTS Assay HTS Assay Compound Library->HTS Assay Screening Hit Identification Hit Identification HTS Assay->Hit Identification Primary Hits Hit Validation Hit Validation Hit Identification->Hit Validation Confirmed Hits Lead Optimization Lead Optimization Hit Validation->Lead Optimization Validated Scaffolds Candidate Drug Candidate Drug Lead Optimization->Candidate Drug

III. Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and characterization of representative enzyme inhibitors.

A. Synthesis Protocols

DFP is a classic example of an irreversible inhibitor that covalently modifies the active site serine of serine proteases.[15]

Causality: The synthesis proceeds via an in situ chlorination of diisopropyl phosphite followed by nucleophilic substitution with fluoride. This method is often preferred as it avoids the isolation of the moisture-sensitive chlorophosphate intermediate.[16][17]

Protocol:

  • Reaction Setup: In a fume hood, combine diisopropyl phosphite (1 equivalent), potassium fluoride (KF, 1.5 equivalents), and 1,3-dichloro-5,5-dimethylhydantoin (0.6 equivalents) in a round-bottom flask with a magnetic stir bar.

  • Solvent Addition: Add anhydrous acetonitrile as the solvent.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, filter the mixture to remove solid byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield DFP as a colorless liquid.[16][17][18][19]

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ³¹P NMR, and mass spectrometry.

Note: DFP is highly toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[17]

E-64 is a natural product that acts as an irreversible inhibitor of cysteine proteases.[20][21][22] Its synthesis involves the coupling of L-trans-epoxysuccinic acid with a dipeptide.

Causality: The epoxide ring of E-64 is the "warhead" that undergoes nucleophilic attack by the active site cysteine of the protease, forming a stable covalent bond.[22] The peptide portion of the molecule provides the necessary recognition elements for binding to the enzyme's active site.[20][23][24]

Protocol (Conceptual Outline):

  • Dipeptide Synthesis: Synthesize the leucyl-agmatine dipeptide using standard solid-phase or solution-phase peptide coupling methods.

  • Epoxide Preparation: Prepare L-trans-epoxysuccinic acid.

  • Coupling: Activate the carboxylic acid of L-trans-epoxysuccinic acid and react it with the N-terminus of the leucyl-agmatine dipeptide.

  • Purification: Purify the final product using high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the structure and purity by NMR and mass spectrometry.

B. Characterization and Evaluation Protocols

Causality: The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[3] For competitive inhibitors, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration of the substrate and the enzyme's Michaelis constant (Km).[3][25]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in a suitable buffer.

    • Prepare a stock solution of the substrate.

    • Prepare serial dilutions of the inhibitor stock solution.

  • Enzyme Assay:

    • In a 96-well plate, add the enzyme solution, buffer, and varying concentrations of the inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature.

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • For competitive inhibitors, calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis constant of the enzyme for the substrate.[3][25]

Causality: Irreversible inhibitors exhibit time-dependent inhibition. By measuring the rate of enzyme inactivation at different inhibitor concentrations, the inactivation rate constant (kinact) and the inhibitor's affinity for the enzyme (KI) can be determined.[26][27]

Protocol:

  • Enzyme and Inhibitor Incubation: Incubate the enzyme with various concentrations of the irreversible inhibitor.

  • Time-Course Measurement: At different time points, take aliquots of the enzyme-inhibitor mixture and add them to a reaction mixture containing the substrate.

  • Activity Measurement: Measure the residual enzyme activity in each aliquot.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against time. The slope of this line gives the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentration. Fitting this data to a hyperbolic equation will yield the maximum rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).[26][27]

IV. Data Presentation and Interpretation

Clear and concise presentation of quantitative data is crucial for comparing the potency and selectivity of different inhibitors.

Table 1: Kinetic Parameters of Representative Enzyme Inhibitors
InhibitorTarget EnzymeInhibition TypeIC50 (nM)Ki (nM)Reference
CaptoprilAngiotensin-Converting Enzyme (ACE)Competitive231.7[1]
EnalaprilatAngiotensin-Converting Enzyme (ACE)Competitive1.20.2[28]
MethotrexateDihydrofolate ReductaseCompetitive~10~0.02[5]
StaurosporineProtein Kinase CCompetitive (ATP)2.7-[29]
E-64PapainIrreversible (Covalent)--[21][22]
DasatinibAbl KinaseCompetitive (ATP)<1-[29]
Gleevec (Imatinib)Abl KinaseCompetitive (ATP)~25-[30]

V. Conclusion and Future Directions

The synthesis of enzyme inhibitors is a dynamic field at the intersection of chemistry and biology. The principles and protocols outlined in this guide provide a robust framework for the design, creation, and evaluation of these powerful molecular tools. Future advancements will likely focus on the development of highly selective inhibitors that target specific enzyme isoforms or disease states, the exploration of novel covalent warheads with tunable reactivity, and the increasing integration of computational methods in all stages of the inhibitor design and optimization process.[31] These ongoing efforts promise to deliver a new generation of enzyme inhibitors with enhanced therapeutic potential and greater utility as probes for fundamental biological research.

References

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  • Hanada, K., et al. (1978). Structure and Synthesis of E-64, a New Thiol Protease Inhibitor. J-STAGE. Retrieved from [Link]

  • Mader, L. K., & Keillor, J. W. (2018). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Publishing. Retrieved from [Link]

  • Galkin, M. A., et al. (2023). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PMC. Retrieved from [Link]

  • Am Ende, C. W., et al. (2019). Design, Synthesis, and Evaluation of Transition-State Analogs as Inhibitors of the Bacterial Quorum Sensing Autoinducer Synthase CepI. ChemRxiv. Retrieved from [Link]

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  • Tölzer, C., et al. (2024). Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes. MDPI. Retrieved from [Link]

  • Rehman, T., & Shabbir, A. (2022). Physiology, Noncompetitive Inhibitor. StatPearls. Retrieved from [Link]

  • Herman, L. L., & Padala, S. A. (2023). ACE Inhibitors. StatPearls. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of measurable IC 50 values for angiotensin converting enzyme. Retrieved from [Link]

  • Schramm, V. L. (2007). Rational Design of Transition-State Analogues as Potent Enzyme Inhibitors with Therapeutic Applications. ACS Publications. Retrieved from [Link]

  • Zhang, T., et al. (2021). Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. ACS Publications. Retrieved from [Link]

  • Reiner, E., et al. (2016). Synthesis and Storage Stability of Diisopropylfluorophosphate. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). E-64. Retrieved from [Link]

  • Aryal, S. (2022). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Microbe Notes. Retrieved from [Link]

  • García-Molina, F., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. NIH. Retrieved from [Link]

  • Dheyaa, S. (n.d.). RATIONAL IRREVERSIBLE ENZYME INHIBITION. SlideShare. Retrieved from [Link]

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  • ResearchGate. (n.d.). IC 50 and Ki value obtained from inhibition kinetics. Retrieved from [Link]

  • NHS Specialist Pharmacy Service. (2023). ACE inhibitors and angiotensin II receptor blockers monitoring. Retrieved from [Link]

  • Vieth, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Retrieved from [Link]

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  • Singh, J., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace. Retrieved from [Link]

  • Bain, J., et al. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Retrieved from [Link]

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Diastereoselective Cyclopropanation of Alkenes: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereocontrolled Cyclopropanation

Cyclopropane rings are not merely the smallest of the cycloalkanes; they are highly valuable three-membered carbocyclic motifs frequently incorporated into pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their unique stereoelectronic properties, a consequence of significant ring strain, impart potent biological activity and offer versatile handles for further synthetic transformations.[1][2] Consequently, the ability to synthesize cyclopropanes with precise control over their three-dimensional arrangement—a concept known as stereoselectivity—is of paramount importance in modern organic chemistry and drug development. This guide provides a detailed overview of diastereoselective cyclopropanation, focusing on the underlying principles and offering robust protocols for researchers in the field.

Diastereoselectivity in this context refers to the preferential formation of one diastereomer over another. Diastereomers are stereoisomers that are not mirror images of each other and can have distinct physical properties and biological activities. Achieving high diastereoselectivity is crucial as it obviates the need for challenging and often costly separation of isomeric mixtures.

Two primary strategies have emerged as powerful tools for achieving diastereoselective cyclopropanation: substrate-controlled and reagent-controlled methods. Substrate-controlled reactions leverage existing stereocenters or directing groups within the alkene starting material to guide the approach of the cyclopropanating agent.[3][4][5][6] In contrast, reagent-controlled methods employ chiral catalysts or auxiliaries to dictate the stereochemical outcome, often with high levels of enantioselectivity as well.[7][8][9][10]

This application note will delve into two of the most widely employed and reliable methods for diastereoselective cyclopropanation: the Simmons-Smith reaction, a classic example of a substrate-controlled process, and rhodium-catalyzed cyclopropanation using diazo compounds, a versatile reagent-controlled approach.

Part 1: Substrate-Controlled Diastereoselective Cyclopropanation: The Simmons-Smith Reaction

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, utilizing an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to convert an alkene to a cyclopropane.[2][11][12] A key feature of this reaction is its stereospecificity, meaning the geometry of the starting alkene is retained in the cyclopropane product.[11][12]

Mechanism and Diastereoselectivity

The diastereoselectivity of the Simmons-Smith reaction is often dictated by the presence of a directing group, most commonly a hydroxyl group, in proximity to the double bond.[3][11] The zinc reagent coordinates to the oxygen of the hydroxyl group, delivering the methylene group to the same face of the alkene, resulting in syn-cyclopropanation.[3][4][11] This chelation-controlled delivery is a powerful strategy for achieving high levels of diastereoselectivity.

The transition state for this directed cyclopropanation can be visualized as a "butterfly-type" structure where the zinc atom bridges the alkene and the directing hydroxyl group.[3] This organized transition state minimizes steric interactions and leads to the preferential formation of the syn-diastereomer.

Diagram 1: Proposed Transition State for Hydroxyl-Directed Simmons-Smith Cyclopropanation

Caption: Chelation-controlled delivery of the methylene group in the Simmons-Smith reaction.

Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Allylic Alcohol

This protocol is a general guideline for the cyclopropanation of a chiral allylic alcohol. The specific reaction conditions may need to be optimized for different substrates.

Materials:

  • Chiral allylic alcohol

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: Under an inert atmosphere of argon or nitrogen, dissolve the chiral allylic alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the stirred solution, add diethylzinc (1.0 M solution in hexanes, 2.2 equiv) dropwise via a syringe. Stir the resulting solution at 0 °C for 20 minutes.

  • Formation of the Carbenoid: In a separate flask, prepare a solution of diiodomethane (2.2 equiv) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes using a dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and add more DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired diastereomer of the cyclopropyl alcohol.

Table 1: Representative Data for Diastereoselective Simmons-Smith Cyclopropanation

Substrate (Allylic Alcohol)Diastereomeric Ratio (syn:anti)Yield (%)Reference
(Z)-3-Penten-2-ol>200:1High[4]
(E)-3-Penten-2-ol<2:1Moderate[4]
Cyclohex-2-en-1-ol>95:5High[4]

Note: The diastereoselectivity is highly dependent on the geometry of the double bond and the steric environment around it.[4]

Part 2: Reagent-Controlled Diastereoselective Cyclopropanation: Rhodium-Catalyzed Reactions of Diazo Compounds

Transition metal-catalyzed decomposition of diazo compounds in the presence of alkenes is a powerful and versatile method for cyclopropane synthesis.[13][14] Dirhodium(II) carboxylate complexes, in particular, are highly effective catalysts for this transformation.[10][13][15] The use of chiral dirhodium catalysts allows for highly enantioselective and diastereoselective cyclopropanations.

Mechanism and Stereocontrol

The catalytic cycle begins with the reaction of the diazo compound with the dirhodium(II) catalyst to form a rhodium carbene intermediate after the extrusion of nitrogen gas.[13] This highly reactive species then undergoes a concerted addition to the alkene to form the cyclopropane ring.[13]

The diastereoselectivity of this reaction is influenced by several factors, including the structure of the rhodium catalyst, the nature of the diazo compound, and the substituents on the alkene.[10][13] Chiral ligands on the dirhodium catalyst create a chiral environment that directs the approach of the alkene to the carbene, leading to the preferential formation of one diastereomer. The steric and electronic properties of the substituents on both the carbene and the alkene also play a crucial role in determining the stereochemical outcome.[13]

Diagram 2: Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation

G catalyst [Rh₂(L)₄] intermediate1 Rh-Carbene Intermediate catalyst->intermediate1 + R¹CHN₂ diazo R¹CHN₂ transition_state Transition State intermediate1->transition_state + R²CH=CHR³ N2 N₂ intermediate1->N2 - N₂ alkene R²CH=CHR³ transition_state->catalyst Regeneration cyclopropane Cyclopropane transition_state->cyclopropane

Caption: Simplified catalytic cycle for dirhodium-catalyzed cyclopropanation.

Experimental Protocol: Diastereoselective Rhodium-Catalyzed Cyclopropanation

This protocol provides a general procedure for the cyclopropanation of an alkene with a diazoacetate catalyzed by a dirhodium(II) complex. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.

Materials:

  • Alkene

  • Diazoacetate (e.g., ethyl diazoacetate)

  • Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄ or a chiral variant like Rh₂(S-DOSP)₄)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Argon or nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis

  • Syringe pump (for slow addition of the diazo compound)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the alkene (1.0-5.0 equiv) and the dirhodium(II) catalyst (0.1-1.0 mol%) in the anhydrous solvent.

  • Slow Addition of Diazo Compound: Using a syringe pump, add a solution of the diazoacetate (1.0 equiv) in the same anhydrous solvent to the reaction mixture over a period of 2-6 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the diazo compound (often yellow) and the formation of the product by TLC or GC-MS.

  • Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclopropane diastereomers. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral GC/HPLC analysis.

Table 2: Influence of Catalyst on Diastereoselectivity in Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

CatalystDiastereomeric Ratio (trans:cis)Enantiomeric Excess (trans)Reference
Rh₂(OAc)₄~3:1N/A[13]
Rh₂(S-DOSP)₄>95:5>98%[10]
Rh₂(S-PTAD)₄>95:5>98%[10]

Conclusion and Future Outlook

The diastereoselective synthesis of cyclopropanes remains a vibrant area of research with significant implications for the development of new therapeutics and functional materials. The substrate-controlled Simmons-Smith reaction and reagent-controlled rhodium-catalyzed cyclopropanations represent two powerful and complementary strategies for achieving high levels of stereocontrol.

As our understanding of reaction mechanisms deepens and new catalytic systems are developed, the ability to synthesize complex cyclopropane-containing molecules with even greater precision will continue to expand. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement these important transformations in their own work.

References

  • Kim, M. J., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition. Available at: [Link]

  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Available at: [Link]

  • Doyle, M. P., et al. (2009). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. NIH Public Access. Available at: [Link]

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. Available at: [Link]

  • Wikipedia. (2024). Metal-catalyzed cyclopropanations. Available at: [Link]

  • Wikipedia. (2024). Simmons–Smith reaction. Available at: [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Available at: [Link]

  • Wikipedia. (2024). Cyclopropanation. Available at: [Link]

  • Charette, A. B., & Juteau, H. (1994). Acyclic Stereocontrol in the Simmons−Smith Cyclopropanation of Allylic Alcohols: The Effect of the Olefin Geometry on the Diastereoselectivity. Journal of the American Chemical Society, 116(6), 2651–2652. Available at: [Link]

  • Hu, W., & Doyle, M. P. (2002). Asymmetric Cyclopropanation. In Asymmetric Synthesis of Three-Membered Rings. Wiley-VCH. Available at: [Link]

  • Bajaj, P., Sreenilayam, G., Tyagi, V., & Fasan, R. (2015). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angewandte Chemie International Edition, 54(6), 1744–1748. Available at: [Link]

  • Didier, D., & Marek, I. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters, 24(46), 8563–8567. Available at: [Link]

  • Didier, D., & Marek, I. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. PubMed Central. Available at: [Link]

  • Xu, Z., et al. (2024). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PubMed Central. Available at: [Link]

  • Chen, Y., & Zhang, X. P. (2010). A Highly Diastereo- and Enantioselective Hg(II)-Catalyzed Cyclopropanation of Diazooxindoles and Alkenes. Organic Letters, 12(23), 5442–5445. Available at: [Link]

  • Kennedy, C. R., & Doyle, M. P. (2019). Transition Metal Catalyzed Simmons–Smith Type Cyclopropanations. University of Texas at San Antonio. Available at: [Link]

  • Kennedy, C. R., et al. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central. Available at: [Link]

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Comprehensive NMR Spectroscopic Characterization of (1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of chiral molecules in pharmaceutical development. This application note provides an in-depth technical guide to the ¹H and ¹³C NMR characterization of (1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid, a key building block in organic synthesis. We detail not only the interpretation of spectral data but also the underlying principles and experimental protocols necessary for acquiring high-quality, reproducible results. This guide covers one-dimensional (¹H, ¹³C), Distortionless Enhancement by Polarization Transfer (DEPT-135), and two-dimensional correlation spectroscopy (COSY, HSQC) to provide a complete and validated structural assignment.

Introduction: The Significance of Stereochemical Characterization

This compound is a chiral molecule whose stereoisomeric purity is critical for its application in the synthesis of complex organic targets, including active pharmaceutical ingredients (APIs). The constrained three-membered ring of the cyclopropane moiety imparts unique conformational rigidity and electronic properties, which can be precisely probed using NMR spectroscopy. The protons on the cyclopropane ring are particularly sensitive to their stereochemical environment, making NMR an ideal technique for confirming both the constitution and the relative stereochemistry of the molecule.

This guide provides a comprehensive framework for analyzing this molecule, serving as a model for the characterization of other complex small molecules. We will explore the causality behind spectral features, from the characteristic upfield shifts of cyclopropyl protons to the complex spin-spin coupling patterns that define the molecule's topology.

Caption: Molecular structure with atom numbering for NMR assignment.

¹H NMR Spectral Analysis: A Detailed Interpretation

The ¹H NMR spectrum provides critical information on the proton environment, connectivity, and stereochemistry.

Expected Chemical Shifts and Multiplicities
  • Carboxylic Acid Proton (H on O2): This proton is highly deshielded and typically appears as a broad singlet in the range of δ 10.0-13.0 ppm.[1][2] Its broadness is due to hydrogen bonding and chemical exchange with trace amounts of water. The exact chemical shift is highly dependent on concentration and the choice of solvent.[2][3][4]

  • Ethyl Ester Protons (H6, H7): These protons present a classic ethyl pattern.

    • Methylene (H6, -OCH₂-): A quartet around δ 4.1-4.3 ppm. The downfield shift is caused by the deshielding effect of the adjacent oxygen atom. It is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).

    • Methyl (H7, -CH₃): A triplet around δ 1.2-1.4 ppm. It is split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).

  • Cyclopropyl Protons (H1, H2, H3a, H3b): These protons resonate in the upfield region of the spectrum, a characteristic feature of cyclopropane rings due to their unique magnetic anisotropy.[5][6][7][8] The strained ring system induces a ring current that shields the protons.[6][7][9]

    • Methine Protons (H1, H2): These protons, attached to the stereocenters C1 and C2, are expected to appear as complex multiplets between δ 1.5-2.5 ppm. Their chemical shifts are influenced by the adjacent electron-withdrawing carbonyl groups.

    • Methylene Protons (H3a, H3b): These two protons are diastereotopic and will have different chemical shifts, appearing as distinct multiplets, likely between δ 1.0-1.6 ppm.

Coupling Constants (J-values): The Key to Stereochemistry

The vicinal coupling constants (³J) within the cyclopropane ring are highly dependent on the dihedral angle between the coupled protons.[10][11]

  • ³J_cis (H1-H3a, H2-H3b): Typically larger, in the range of 8-10 Hz.

  • ³J_trans (H1-H3b, H2-H3a): Typically smaller, in the range of 4-7 Hz.

  • ³J_vicinal (H1-H2): The coupling between the two methine protons is also diagnostic of their trans relationship.

  • ²J_geminal (H3a-H3b): The geminal coupling is usually negative and has a magnitude of 4-6 Hz.[10][12]

Analysis of these coupling constants from a high-resolution spectrum allows for the unambiguous confirmation of the (1S,2S) relative stereochemistry.

¹³C NMR and DEPT Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical environment. The DEPT-135 experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.[13][14]

Expected Chemical Shifts
  • Carbonyl Carbons (C4, C5): Two distinct signals are expected in the δ 170-185 ppm region.[15][16][17] The carboxylic acid carbon (C4) is typically slightly further downfield than the ester carbonyl carbon (C5). These are quaternary carbons and will be absent in DEPT spectra.

  • Ethyl Ester Carbons (C6, C7):

    • Methylene (C6, -OCH₂-): Appears around δ 60-65 ppm due to the attached oxygen.[15] In a DEPT-135 spectrum, this will appear as a negative peak.[14][18]

    • Methyl (C7, -CH₃): Appears further upfield, around δ 14-16 ppm. This will be a positive peak in a DEPT-135 spectrum.[14][18]

  • Cyclopropyl Carbons (C1, C2, C3): These carbons are shielded and appear at relatively high field.

    • Methine Carbons (C1, C2): Expected in the δ 20-30 ppm range. These will appear as positive peaks in a DEPT-135 spectrum.

    • Methylene Carbon (C3): Expected around δ 15-20 ppm. This will appear as a negative peak in a DEPT-135 spectrum.

Atom ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm) DEPT-135
COOH 10.0 - 13.0br s~175Absent
COOEt --~172Absent
H1/C1 1.5 - 2.5m20 - 30Positive
H2/C2 1.5 - 2.5m20 - 30Positive
H3/C3 1.0 - 1.6m15 - 20Negative
H6/C6 4.1 - 4.3q60 - 65Negative
H7/C7 1.2 - 1.4t14 - 16Positive
Table 1: Predicted ¹H and ¹³C NMR data for this compound.

Experimental Protocols

Acquiring high-quality NMR data requires meticulous sample preparation and correctly chosen experimental parameters.

Sample Preparation Protocol
  • Analyte Preparation: Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR and place it in a clean, dry vial.[19][20]

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent.[19]

    • Chloroform-d (CDCl₃): A common choice for general-purpose organic analysis. The residual CHCl₃ peak at δ 7.26 ppm can be used for spectral calibration. The carboxylic acid proton may be broad or exchange with residual water.

    • DMSO-d₆: An excellent alternative, particularly for ensuring the observation of the acidic COOH proton, which will appear as a sharp, well-defined peak.

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required. The solution must be homogeneous and free of any solid particles, which can degrade spectral quality.[21][22][23]

  • Transfer: Using a Pasteur pipette, transfer the clear solution into a 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for precise chemical shift referencing (δ 0.00 ppm).[8][19][24]

NMR Data Acquisition Workflow

A hierarchical approach to data acquisition ensures complete and validated structural assignment.

Caption: Recommended workflow for comprehensive NMR-based structure elucidation.

  • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integrations, and coupling patterns.

  • ¹³C NMR: Run a proton-decoupled ¹³C experiment to count the number of unique carbon environments.

  • DEPT-135: This experiment is essential for determining the multiplicity of each carbon atom (CH₃/CH vs. CH₂).[13][18]

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the 2D map connect protons that are coupled to each other, typically through 2-3 bonds.[25][26][27] This is invaluable for tracing the connectivity within the ethyl group and the cyclopropane ring, confirming which protons are adjacent.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons and the carbons they are attached to.[28][29][30] Each cross-peak links a specific proton signal on one axis to its directly bonded carbon signal on the other, providing definitive C-H assignments.

Conclusion

The comprehensive NMR characterization of this compound is achieved through a systematic application of 1D and 2D NMR techniques. The ¹H NMR spectrum provides detailed information on the stereochemistry through characteristic chemical shifts and coupling constants of the cyclopropyl protons. The ¹³C NMR spectrum, augmented by a DEPT-135 experiment, confirms the carbon skeleton and the nature of each carbon atom. Finally, 2D COSY and HSQC experiments provide unambiguous evidence of the ¹H-¹H and ¹H-¹³C connectivities, respectively, leading to a fully validated and trustworthy structural assignment. This methodical approach is a cornerstone of modern chemical analysis in research and pharmaceutical development.

References

  • NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]

  • Small molecule NMR sample preparation. Emory University. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. MDPI. [Link]

  • DEPT | NMR Core Facility. Columbia University. [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of the West Indies at Mona. [Link]

  • 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

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  • 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. [Link]

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  • Sample Preparation. University College London. [Link]

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  • 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • H-1 proton nmr spectrum of cyclopropane. Doc Brown's Chemistry. [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments. [Link]

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  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

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Forging Three-Membered Rings with Precision: A Guide to Metal-Catalyzed Enantioselective Cyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Cyclopropanes in Modern Drug Discovery

The cyclopropane ring, a seemingly simple three-carbon cycloalkane, is a privileged motif in medicinal chemistry and drug development. Its inherent ring strain and unique electronic properties impart conformational rigidity to molecules, which can lead to enhanced binding affinity and improved metabolic stability. When constructed with precise stereochemical control, chiral cyclopropanes become powerful tools for probing and interacting with biological targets. The demand for enantiomerically pure cyclopropane-containing building blocks has driven the development of sophisticated catalytic methods, among which metal-catalyzed enantioselective cyclopropanation stands as a cornerstone. This guide provides an in-depth exploration of key metal-catalyzed methodologies, offering detailed application notes and protocols for researchers, scientists, and drug development professionals.

Core Principles of Metal-Catalyzed Enantioselective Cyclopropanation

The most prevalent strategy for metal-catalyzed cyclopropanation involves the reaction of an alkene with a metal carbene intermediate.[1] This intermediate is typically generated from a diazo compound in the presence of a transition metal catalyst. The catalyst, equipped with a chiral ligand, orchestrates the transfer of the carbene fragment to the alkene, thereby controlling the stereochemical outcome of the newly formed chiral centers.

The general catalytic cycle can be visualized as follows:

Catalytic Cycle Catalyst [M]-L Intermediate1 Catalyst-Diazo Complex Catalyst->Intermediate1 + R-CHN2 Diazo R-CHN2 Alkene Alkene Product Chiral Cyclopropane Product->Catalyst Intermediate2 Metal Carbene [M]=CHR-L Intermediate1->Intermediate2 - N2 Intermediate2->Product + Alkene

Figure 1: Generalized catalytic cycle for metal-catalyzed cyclopropanation.

The choice of metal, the design of the chiral ligand, and the nature of the diazo compound and alkene substrate are all critical parameters that influence the efficiency and selectivity of the reaction. This guide will delve into the specifics of four key metals that have proven to be workhorses in this field: Copper, Rhodium, Iron, and Palladium.

Copper-Catalyzed Enantioselective Cyclopropanation: The Pioneering System

Copper complexes, particularly those bearing C2-symmetric bis(oxazoline) (BOX) ligands, are among the most widely used and well-studied catalysts for asymmetric cyclopropanation.[2][3] Their success lies in their ability to provide high levels of enantioselectivity for a broad range of substrates under mild reaction conditions.

Mechanism and Stereochemical Rationale

The active catalyst is a copper(I) complex. The reaction is believed to proceed through a concerted but asynchronous transition state where the metal carbene adds to the alkene.[4] The chiral ligand creates a sterically defined environment around the copper center, dictating the trajectory of the incoming alkene and thus the facial selectivity of the carbene transfer.

Copper_Mechanism cluster_0 Stereochemical Control with Cu-BOX Catalyst Carbene Cu(I)-BOX Carbene TS Asymmetric Transition State Carbene->TS Alkene approach Alkene Alkene Alkene->TS Product Enantioenriched Cyclopropane TS->Product Carbene Transfer

Figure 2: Simplified representation of stereocontrol in Cu-BOX catalyzed cyclopropanation.

Application Note: Synthesis of a Key Intermediate for Ticagrelor

A notable application of copper-catalyzed enantioselective cyclopropanation is in the synthesis of a key precursor to Ticagrelor, an antiplatelet drug.[5] While the cited example utilizes an engineered heme protein, the underlying principle of stereoselective cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate is a prime target for copper-catalyzed methods.

Detailed Protocol: Copper(I)-Bis(oxazoline) Catalyzed Cyclopropanation of Styrene

This protocol provides a general procedure for the enantioselective cyclopropanation of styrene with ethyl diazoacetate using a commercially available copper-BOX catalyst system.

Materials:

  • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)

  • (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-tBu-BOX)

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an argon atmosphere, dissolve CuOTf·0.5C₆H₆ (0.01 mmol, 1 mol%) and (S,S)-tBu-BOX (0.011 mmol, 1.1 mol%) in anhydrous DCM (2 mL). Stir the solution at room temperature for 1 hour to ensure complex formation.

  • Reaction Setup: To the catalyst solution, add styrene (1.0 mmol, 1.0 equiv).

  • Slow Addition of Diazo Compound: Prepare a solution of ethyl diazoacetate (1.2 mmol, 1.2 equiv) in anhydrous DCM (5 mL). Add this solution to the reaction mixture dropwise via a syringe pump over a period of 4 hours. Causality: Slow addition of the diazo compound is crucial to maintain a low concentration of the reactive metal carbene, which minimizes side reactions such as carbene dimerization.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired cyclopropane product.

  • Analysis: Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Table 1: Representative Data for Copper-Catalyzed Cyclopropanation

EntryAlkeneDiazo CompoundCatalyst Loading (mol%)Yield (%)dr (trans:cis)ee (%) (trans)
1StyreneEthyl diazoacetate1>95>95:5>98
21-OcteneEthyl diazoacetate1~90>90:10>95

Rhodium-Catalyzed Enantioselective Cyclopropanation: High Turnover and Selectivity

Dirhodium(II) tetracarboxylates are highly effective catalysts for the decomposition of diazo compounds and subsequent carbene transfer reactions.[6][7] Chiral dirhodium catalysts, particularly those with bulky carboxylate ligands, can achieve exceptional levels of enantioselectivity and diastereoselectivity.

Mechanism and Stereochemical Rationale

The reaction proceeds via a rhodium carbene intermediate.[1] The chiral ligands on the dirhodium paddlewheel complex create a chiral pocket that directs the approach of the alkene, leading to high stereocontrol. The nature of the ligands can be fine-tuned to optimize selectivity for a particular substrate.

Rhodium_Workflow Start Start: Rh₂(OAc)₄ + Chiral Ligand Ligand_Exchange Ligand Exchange Start->Ligand_Exchange Chiral_Catalyst Chiral Rh₂(L*)₄ Catalyst Ligand_Exchange->Chiral_Catalyst Reaction Reaction with Diazo Compound and Alkene Chiral_Catalyst->Reaction Product High ee Cyclopropane Reaction->Product

Sources

The Trifluoromethylpyridinyl Moiety: A Versatile Scaffold for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Fluorinated Heterocycles in Synthetic Chemistry

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of rational design.[1] The trifluoromethyl (-CF3) group, in particular, bestows a unique combination of physicochemical properties upon a parent molecule, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics.[2][3] When appended to a heterocyclic core such as pyridine, the resulting trifluoromethylpyridine (TFMP) scaffold emerges as a highly versatile and sought-after building block.[4]

This technical guide focuses on a particularly valuable exemplar of this class: 4-Amino-2-chloro-6-(trifluoromethyl)pyridine . Its trifunctional nature—a nucleophilic amino group, a reactive chloro leaving group, and the influential trifluoromethyl substituent—renders it a powerful synthon for the construction of complex molecular architectures. We will delve into its intrinsic properties and provide detailed, field-proven protocols for its application in three of the most pivotal cross-coupling reactions in modern synthetic chemistry: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Physicochemical Properties of 4-Amino-2-chloro-6-(trifluoromethyl)pyridine

A thorough understanding of a building block's physicochemical properties is paramount for its effective utilization in synthesis. The interplay of the functional groups in 4-Amino-2-chloro-6-(trifluoromethyl)pyridine dictates its reactivity, solubility, and handling characteristics.

PropertyValueSource
CAS Number 34486-22-1[5]
Molecular Formula C₆H₄ClF₃N₂[5]
Molecular Weight 196.56 g/mol [5]
Appearance White to light yellow crystalline powder[6]
Melting Point 90-94 °C[6]
Boiling Point ~235 °C (estimated)N/A
Solubility Sparingly soluble in water, soluble in many organic solvents such as ethanol, methanol, and acetone.[6]

The presence of the highly electronegative trifluoromethyl group significantly influences the electron density of the pyridine ring, rendering the chloro substituent at the 2-position susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The amino group at the 4-position, while a potential site for N-functionalization, also modulates the overall reactivity of the heterocycle.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent at the C2 position of 4-Amino-2-chloro-6-(trifluoromethyl)pyridine serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern synthetic chemistry for the construction of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[7] This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Ar-R Reductive_Elimination->Pd(0)L2 caption Catalytic Cycle of the Suzuki-Miyaura Coupling. Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine_Coordination Ar-Pd(II)-X(L2)->Amine_Coordination R'R''NH [Ar-Pd(II)-NHR'R''](L2)X [Ar-Pd(II)-NHR'R''](L2)X Amine_Coordination->[Ar-Pd(II)-NHR'R''](L2)X Deprotonation Deprotonation [Ar-Pd(II)-NHR'R''](L2)X->Deprotonation Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Ar-NR'R'' Reductive_Elimination->Pd(0)L2 caption Catalytic Cycle of the Buchwald-Hartwig Amination. Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation_Pd Transmetalation_Pd Ar-Pd(II)-X(L2)->Transmetalation_Pd Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation_Pd->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Ar-C≡CR Reductive_Elimination->Pd(0)L2 Cu(I)X Cu(I)X Alkyne_Activation Alkyne_Activation Cu(I)X->Alkyne_Activation R-C≡CH Base Cu(I)-C≡CR Cu(I)-C≡CR Alkyne_Activation->Cu(I)-C≡CR Cu(I)-C≡CR->Transmetalation_Pd Transmetalation caption Catalytic Cycle of the Sonogashira Coupling.

Sources

High-Fidelity Synthesis of Cyclopropane Amino Acid Derivatives from Ethoxycarbonyl Precursors via Modified Simmons-Smith Cyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-P-N-072-2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cyclopropane-containing amino acids are conformationally constrained non-canonical amino acids (ncAAs) of significant interest in medicinal chemistry and drug development.[1][2] Their rigid three-membered ring structure imparts unique stereochemical properties to peptides, influencing secondary structure, metabolic stability, and receptor-binding affinity.[1] Derivatives of 1-aminocyclopropane-1-carboxylic acid (ACC), a naturally occurring plant hormone precursor, are particularly valuable as building blocks for novel therapeutics, including enzyme inhibitors and peptide mimetics.[2][3][4][5]

A primary and robust strategy for synthesizing these valuable motifs involves the cyclopropanation of α,β-unsaturated amino acid precursors, particularly N-protected dehydroalanine ethyl esters. This application note provides a detailed protocol and technical insights for the synthesis of an N-protected cyclopropane amino acid ethyl ester using a modified Simmons-Smith reaction. This method is renowned for its reliability, stereospecificity, and broad functional group tolerance.[6]

Specifically, we will focus on the Furukawa modification, which employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) to generate the active zinc carbenoid species.[6][7][8] This homogeneous system often provides higher yields and enhanced reactivity compared to the classical heterogeneous zinc-copper couple.[9][10]

Core Synthetic Strategy & Mechanism

The central transformation is the stereospecific addition of a methylene group across the double bond of an N-acyl-α,β-didehydroalanine ethyl ester. The Simmons-Smith reaction proceeds via the formation of an organozinc carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI) or, in the Furukawa modification, a related ethylzinc species (EtZnCH₂I).[6][10]

This carbenoid is then delivered to the alkene in a concerted, cheletropic reaction, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product.[11] The reaction is believed to proceed through a "butterfly" transition state, where the zinc atom coordinates to both carbons of the double bond before the methylene group is transferred.

Mechanism of Furukawa-Modified Simmons-Smith Cyclopropanation

Caption: Furukawa-modified Simmons-Smith reaction mechanism.

Experimental Protocol: Synthesis of Ethyl 1-acetamidocyclopropane-1-carboxylate

This protocol details the cyclopropanation of Ethyl 2-acetamidoacrylate, a common ethoxycarbonyl precursor.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
Ethyl 2-acetamidoacrylateC₇H₁₁NO₃157.171.57 g10.01.0
Diethylzinc (1.0 M in hexanes)C₄H₁₀Zn123.5325.0 mL25.02.5
DiiodomethaneCH₂I₂267.842.02 mL25.02.5
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9350 mL--
Saturated aq. NH₄ClNH₄Cl53.4930 mL--
Saturated aq. NaHCO₃NaHCO₃84.0130 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~5 g--
Step-by-Step Methodology
Experimental Workflow Overview

G Figure 2: Experimental Workflow prep 1. Preparation & Inerting reagents 2. Reagent Addition (0 °C) prep->reagents Substrate in DCM reaction 3. Reaction (0 °C to RT, 12h) reagents->reaction Formed carbenoid quench 4. Quenching (0 °C) reaction->quench Reaction mixture workup 5. Aqueous Workup & Extraction quench->workup Quenched mixture purify 6. Purification (Column Chromatography) workup->purify Crude organic extract characterize 7. Characterization (NMR, MS) purify->characterize Purified product

Caption: High-level overview of the synthesis protocol.

  • Reaction Setup and Inerting:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Ethyl 2-acetamidoacrylate (1.57 g, 10.0 mmol).

    • Dissolve the substrate in 50 mL of anhydrous dichloromethane (DCM).

    • Cool the flask to 0 °C in an ice-water bath.

    Application Scientist's Note: Anhydrous conditions are critical. Diethylzinc is pyrophoric and reacts violently with water. The use of an inert atmosphere (Nitrogen or Argon) prevents the degradation of the organozinc reagents and improves yield. DCM is a common solvent for this reaction due to its inertness and ability to dissolve the reactants.[6]

  • Reagent Addition:

    • While stirring at 0 °C, slowly add the diethylzinc solution (25.0 mL of 1.0 M solution in hexanes, 25.0 mmol) to the flask via syringe over 15 minutes.

    • Next, add the diiodomethane (2.02 mL, 25.0 mmol) dropwise via syringe over 15 minutes. A white precipitate (likely zinc iodide) may form.

    Application Scientist's Note: A molar excess of the cyclopropanating reagents (2.5 equivalents) is used to ensure complete consumption of the starting alkene. The slow, dropwise addition at 0 °C is a crucial safety measure to control the exothermic reaction between diethylzinc and diiodomethane and to prevent uncontrolled side reactions.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Let the reaction stir at room temperature for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    Application Scientist's Note: The initial period at 0 °C allows for the controlled formation of the active carbenoid species. Allowing the reaction to proceed overnight at room temperature provides sufficient time for the cyclopropanation to reach completion.

  • Quenching the Reaction:

    • After the reaction is complete, cool the flask back down to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of 30 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Vigorous gas evolution (ethane) will be observed.

    Application Scientist's Note: Quenching must be done slowly and at 0 °C. The unreacted diethylzinc reacts exothermically with the aqueous solution. Saturated NH₄Cl is a mild acidic quenching agent that effectively destroys the zinc reagents without hydrolyzing the ester product.

  • Aqueous Workup and Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Wash the organic layer sequentially with 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) and 30 mL of brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    Application Scientist's Note: The NaHCO₃ wash neutralizes any residual acidic species. Drying the organic layer thoroughly is important before solvent removal to obtain an accurate crude yield and to prevent water from interfering with subsequent purification.

  • Purification:

    • The resulting crude oil or solid is purified by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 30:70 and gradually increasing to 70:30).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.

    Application Scientist's Note: The polarity of the eluent system may need to be optimized based on the specific N-protecting group used. The product, being more polar than the starting material due to the loss of the double bond, will typically have a lower Rf value.

Expected Results and Characterization

  • Yield: Typical yields for this reaction range from 70% to 85%.

  • Appearance: The final product, Ethyl 1-acetamidocyclopropane-1-carboxylate, is typically a white to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): The disappearance of the vinyl proton signals from the starting material (~5.8-6.5 ppm) and the appearance of characteristic diastereotopic methylene protons of the cyclopropane ring (~1.2-1.8 ppm) are key indicators of a successful reaction.

  • Mass Spectrometry (ESI+): The calculated mass for the product [M+H]⁺ should be confirmed.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive reagents (degraded Et₂Zn or CH₂I₂).2. Insufficient reaction time.3. Presence of water in the reaction.1. Use freshly purchased or titrated reagents.2. Extend reaction time and monitor by TLC.3. Ensure all glassware is oven-dried and solvents are anhydrous.
Multiple Byproducts 1. Reaction temperature too high.2. Impure starting material.1. Maintain strict temperature control, especially during reagent addition.2. Purify the starting alkene before the reaction.
Low Isolated Yield 1. Inefficient quenching or workup.2. Product loss during chromatography.1. Ensure pH is neutral before extraction.2. Use a finer grade of silica and optimize the eluent system for better separation.

Conclusion

The Furukawa-modified Simmons-Smith reaction is a highly effective and stereospecific method for the synthesis of cyclopropane amino acid derivatives from ethoxycarbonyl-containing precursors.[6][7][8] By carefully controlling reaction conditions, particularly temperature and moisture, this protocol provides reliable access to these valuable building blocks for drug discovery and peptide chemistry. The procedure is robust and can be adapted for various N-protected dehydroalanine esters, making it a cornerstone technique in the field of synthetic organic chemistry.

References

  • Shaheen, F., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. Available at: [Link]

  • Shaheen, F., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PubMed, 37570621. Available at: [Link]

  • Shaheen, F., et al. (2023). (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate. Available at: [Link]

  • Wang, B., et al. (2020). Extension of the Simmons–Smith reaction to metal-carbynes: efficient synthesis of metallacyclopropenes with σ-aromaticity. Chemical Science, 11(35), 9516-9521. Available at: [Link]

  • ResearchGate. (n.d.). Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Diastereoselective cyclopropanation of α,β-unsaturated carbonyl compounds with vinyl sulfoxonium ylides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gagnon, D., et al. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 24(29), 5426–5430. Available at: [Link]

  • Fawcett, F., et al. (2022). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 24(35), 6439–6444. Available at: [Link]

  • Wheeler, T. N., & Ray, J. (1982). Synthesis of 1-aminocyclopropenecarboxylic acid: the unsaturated analog of ACC. The Journal of Organic Chemistry, 47(20), 4091–4094. Available at: [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1686. Available at: [Link]

  • Polko, J. K., et al. (2020). Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. Frontiers in Plant Science, 11, 539. Available at: [Link]

  • Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602. Available at: [Link]

  • Ogi, K., et al. (2021). Peptide-Catalyzed Diastereo- and Enantioselective Cyclopropanation of Aromatic α,β-Unsaturated Aldehydes. Organic Letters, 23(15), 6039–6044. Available at: [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Available at: [Link]

  • Chanthamath, S., et al. (2013). Highly stereoselective cyclopropanation of α,β-unsaturated carbonyl compounds with methyl (diazoacetoxy)acetate catalyzed by a chiral ruthenium(II) complex. Angewandte Chemie International Edition, 52(22), 5818-21. Available at: [Link]

  • Di Mola, A., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Max Planck Institute for Colloids and Interfaces. Available at: [Link]

  • Padwa, A., et al. (1998). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. The Journal of Organic Chemistry, 63(16), 5432-5443. Available at: [Link]

  • Ye, Y., & Romo, D. (2007). Synthesis of Cyclopropane α-Amino Acids. Organic Letters, 9(21), 4127-4130. Available at: [Link]

  • Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents.
  • Google Patents. (n.d.). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Diastereoselective Cyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Diastereoselective Cyclopropanation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for achieving high diastereoselectivity and yields in your cyclopropanation reactions.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding diastereoselective cyclopropanation.

Q1: What is the most critical factor for achieving high diastereoselectivity in a cyclopropanation reaction?

A1: The choice of the chiral ligand or catalyst is the most critical factor in controlling diastereoselectivity.[1][2] The steric and electronic properties of the catalyst-ligand complex directly influence the facial selectivity of the carbene or carbenoid addition to the alkene. Screening a variety of ligands is often necessary to find the optimal one for a specific substrate.

Q2: How does temperature affect the diastereoselectivity of my reaction?

A2: Lowering the reaction temperature generally increases diastereoselectivity. This is because the transition states leading to the different diastereomers have different energies, and at lower temperatures, the reaction is more likely to proceed through the lower energy transition state, leading to a higher diastereomeric excess (d.e.). However, lowering the temperature may also decrease the reaction rate, so a balance must be found.

Q3: My reaction is giving a low yield. What are the first things I should check?

A3: For low yields, first ensure the integrity of your reagents and the reaction environment. Many cyclopropanation catalysts are sensitive to air and moisture, so using oven-dried glassware and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[1] Additionally, verify the purity of your reagents and solvents, as impurities can inhibit the catalyst.[1]

Q4: Can the substrate itself influence the diastereoselectivity?

A4: Yes, the substrate plays a significant role. The presence of directing groups, such as hydroxyl or ester functionalities on the substrate, can pre-organize the transition state through coordination with the metal catalyst, leading to high levels of diastereoselectivity.[3][4][5] The steric bulk and electronic properties of the alkene substituents also influence the approach of the carbene and thus the stereochemical outcome.[2]

Q5: Are there alternatives to traditional metal-catalyzed cyclopropanation?

A5: Yes, biocatalytic methods using engineered enzymes, such as myoglobin-based catalysts, have emerged as powerful alternatives.[2][6] These enzymatic systems can offer excellent diastereo- and enantioselectivity, often under mild reaction conditions.[2][6] Organocatalytic methods that do not involve carbenes or carbenoids are also being developed.[7]

II. Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during diastereoselective cyclopropanation experiments.

Problem 1: Low Diastereoselectivity

Poor diastereoselectivity is a common hurdle. The following sections detail potential causes and solutions.

Causality and Solutions
  • Suboptimal Catalyst/Ligand Choice: The interaction between the catalyst, ligand, and substrate is highly specific. A ligand that is effective for one substrate may not be for another.

    • Solution: Screen a panel of chiral ligands with varying steric and electronic properties. For rhodium(II)-catalyzed reactions, catalysts like Rh₂(R-DOSP)₄ and Rh₂(S-PTAD)₄ are often effective.[8]

  • Incorrect Temperature: As mentioned in the FAQs, higher temperatures can lead to a decrease in diastereoselectivity.

    • Solution: Gradually decrease the reaction temperature. A typical starting point is room temperature, with subsequent experiments run at 0 °C, -20 °C, or even lower.[7]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the geometry of the transition state.

    • Solution: Screen a range of solvents with different polarities. Non-coordinating solvents like dichloromethane or hexanes often favor higher selectivity in metal-catalyzed reactions.[9]

  • Steric and Electronic Effects of the Substrate: The inherent properties of your alkene can favor the formation of a particular diastereomer.

    • Solution: If possible, modify the substrate to enhance the desired stereochemical outcome. For example, introducing a directing group can significantly improve diastereoselectivity.[3][4]

Troubleshooting Workflow for Low Diastereoselectivity

start Low Diastereoselectivity catalyst Screen Chiral Ligands/Catalysts start->catalyst temp Lower Reaction Temperature catalyst->temp solvent Vary Solvent Polarity temp->solvent substrate Modify Substrate (e.g., add directing group) solvent->substrate outcome Improved Diastereoselectivity substrate->outcome

Caption: Workflow for troubleshooting low diastereoselectivity.

Problem 2: Low Reaction Yield/Conversion

Low yields can be frustrating. Below are common causes and their remedies.

Causality and Solutions
  • Catalyst Inactivity or Decomposition: Catalysts can be sensitive to air, moisture, and impurities.

    • Solution: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere.[1] Use freshly purified reagents and solvents. Consider verifying the activity of your catalyst with a known successful reaction.

  • Poor Reactivity of the Alkene: Electron-deficient or sterically hindered alkenes can be challenging substrates.[1]

    • Solution: For electron-deficient alkenes, consider using a more reactive carbene source or a different catalytic system.[1] For sterically hindered alkenes, increasing the reaction temperature or reaction time may be necessary, though this could impact diastereoselectivity.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Solution: Carefully check the stoichiometry of your alkene, diazo compound (or other carbene precursor), and catalyst. It is common to use a slight excess of the diazo compound.

  • Side Reactions: The carbene intermediate can participate in undesired side reactions, such as C-H insertion or dimerization.

    • Solution: Slowly add the diazo compound to the reaction mixture to maintain a low concentration of the carbene intermediate. Lowering the reaction temperature can also help to suppress side reactions.

Data Summary: Catalyst and Ligand Selection
Catalyst/Ligand FamilyCommon MetalsStrengthsConsiderations
Bis(oxazoline) (BOX) Ligands Cu, RhHigh enantioselectivity for many substrates.Can be sensitive to substrate structure.
Dirhodium(II) Carboxylates RhHighly effective for diazo-based cyclopropanations; tunable ligands.[8]Catalyst loading can be critical.
Pyridine Diimine (PDI) Ligands CoEffective for cyclopropanation with nonstabilized carbenes.[10]May require specific activation conditions.
Engineered Heme Proteins Fe (in myoglobin)Excellent diastereo- and enantioselectivity; environmentally friendly.[2][6]Substrate scope may be limited by the enzyme's active site.[2]

III. Experimental Protocols

General Protocol for Rhodium(II)-Catalyzed Cyclopropanation

This protocol provides a general starting point for a rhodium(II)-catalyzed cyclopropanation with a diazoacetate.

  • Preparation: Add the chiral rhodium(II) catalyst (e.g., Rh₂(R-DOSP)₄, 0.5-1 mol%) to an oven-dried flask under an inert atmosphere (N₂ or Ar).

  • Addition of Reactants: Dissolve the alkene (1.0 equiv) in a dry, non-coordinating solvent (e.g., dichloromethane or hexanes) and add it to the flask.

  • Initiation: Begin stirring the mixture and bring it to the desired temperature (e.g., 25 °C, 0 °C, or -45 °C).[9]

  • Slow Addition of Diazo Compound: Add a solution of the diazoacetate (1.2-1.5 equiv) in the same solvent to the reaction mixture dropwise via a syringe pump over several hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography.

Diagram of a Proposed Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation

Rh(II) Catalyst Rh(II) Catalyst Rh-Carbene Intermediate Rh-Carbene Intermediate Rh(II) Catalyst->Rh-Carbene Intermediate + Diazo Compound Diazo Compound Diazo Compound N2 N2 Diazo Compound->N2 - N2 Rh-Carbene Intermediate->Rh(II) Catalyst + Cyclopropane Cyclopropane Product Cyclopropane Product Rh-Carbene Intermediate->Cyclopropane Product + Alkene Alkene Alkene

Caption: Simplified catalytic cycle for rhodium-catalyzed cyclopropanation.

IV. References

  • Fasan, R., et al. (2014). Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts. PMC - NIH. [Link]

  • Liu, S., et al. (2024). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science (RSC Publishing). [Link]

  • Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews - ACS Publications. [Link]

  • Boger, D. L., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC - NIH. [Link]

  • Knight, A. M., et al. (2017). Cyclopropanation substrate scope. ResearchGate. [Link]

  • Lin, T-P., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Angewandte Chemie. [Link]

  • Bordeaux, M., et al. (2021). Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases. PMC - NIH. [Link]

  • Doyle, M. P., et al. (2019). Catalytic Enantio- and Diastereoselective Cyclopropanation of 2-Azadienes for the Synthesis of Aminocyclopropanes Bearing Quaternary Carbon Stereogenic Centers. NIH. [Link]

  • Lautens, M., & Prieto, L. (2018). Catalytic Diastereoselective Multi-Component Cyclopropanation. Synfacts. [Link]

  • Substrate scope. Reaction conditions: cyclopropane 1 (0.2 mmol),... - ResearchGate. [Link]

  • Marek, I., et al. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters - ACS Publications. [Link]

  • Marek, I., et al. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. PMC - PubMed Central. [Link]

  • Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]

  • Cyclopropanation of Alkenes - Master Organic Chemistry. [Link]

  • Stereoselective Cyclopropanation Reactions | Request PDF - ResearchGate. [Link]

  • Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. [Link]

  • Engle, K. M., et al. (2022). Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. ChemRxiv. [Link]

  • Boger, D. L., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. ResearchGate. [Link]

  • Boger, D. L., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition. [Link]

  • Davies, H. M. L., & Lee, G. H. (2010). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. PMC - NIH. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of (1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high stereochemical purity. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.

Introduction: The Importance and Challenges of a Chiral Building Block

This compound is a valuable chiral building block in medicinal chemistry, notably in the synthesis of antiviral agents and other complex pharmaceuticals.[1][2] Its rigid cyclopropane scaffold and defined stereochemistry are crucial for precise molecular interactions with biological targets. However, its synthesis presents significant challenges, primarily in controlling stereoselectivity during the cyclopropanation step and achieving selective mono-hydrolysis of the corresponding diester precursor. This guide will address these critical steps to help you optimize your experimental outcomes.

Synthetic Workflow Overview

The most common and effective route involves a two-stage process: an asymmetric cyclopropanation followed by a selective hydrolysis. Understanding the interplay between these stages is key to a successful synthesis.

Synthetic_Workflow Overall Synthesis of this compound cluster_0 Stage 1: Asymmetric Cyclopropanation cluster_1 Stage 2: Selective Mono-hydrolysis cluster_2 Quality Control A Diethyl Fumarate + Ethyl Diazoacetate (EDA) B Diethyl (1S,2S)-cyclopropane- 1,2-dicarboxylate A->B Carbene Transfer C Diethyl (1S,2S)-cyclopropane- 1,2-dicarboxylate B->C Purification Catalyst Chiral Catalyst (e.g., Rh₂(S-DOSP)₄) Catalyst->B D (1S,2S)-2-(Ethoxycarbonyl)cyclopropane- carboxylic acid (Target Molecule) C->D Mono-saponification QC Stereochemical Analysis (Chiral HPLC, NMR) D->QC Hydrolysis Selective Agent (e.g., Lipase Enzyme or KOH) Hydrolysis->D

Caption: General two-stage workflow for the synthesis.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Stage 1: Asymmetric Cyclopropanation

Question 1: My reaction yield is very low or I'm getting no product. What's wrong?

Answer: Low or no yield in a rhodium- or copper-catalyzed cyclopropanation is a common issue that can often be traced to a few key areas.

  • Probable Cause 1: Catalyst Inactivity. The catalyst is the heart of the reaction. Its activity can be compromised by age, improper storage, or impurities.

    • Solution: Ensure your catalyst is from a reputable supplier and handled under an inert atmosphere (e.g., argon or nitrogen) as much as possible.[3] If using a well-known catalyst like Rh₂(OAc)₄, consider its age and appearance.[4] For custom ligand-metal complexes, ensure the complex was properly formed and purified.

  • Probable Cause 2: Decomposition of Ethyl Diazoacetate (EDA). EDA is thermally and acid-sensitive. Its concentration is critical.

    • Solution: The most crucial technique is the slow addition of EDA to the reaction mixture containing the alkene and catalyst, typically via a syringe pump over several hours. This keeps the instantaneous concentration of the EDA low, minimizing side reactions like carbene dimerization which forms diethyl maleate and diethyl fumarate.[5] Always use freshly distilled or high-purity EDA.

  • Probable Cause 3: Reaction Conditions. Temperature, solvent, and reactant purity can dramatically affect the outcome.

    • Solution: Ensure all solvents are anhydrous and reagents are pure.[3] Moisture can deactivate the catalyst. The reaction is typically run at or below room temperature; elevated temperatures can accelerate EDA decomposition. Dichloromethane is a commonly used solvent, but others can be explored for optimization.[6]

Question 2: My product has poor stereoselectivity. I'm getting a mixture of diastereomers (cis/trans) and/or enantiomers.

Answer: Achieving high stereoselectivity is the primary goal of the asymmetric cyclopropanation. Poor selectivity points directly to the catalytic system and reaction control.

  • Probable Cause 1: Suboptimal Chiral Catalyst/Ligand. The choice of chiral ligand is the single most important factor for enantioselectivity.[3] Not all catalysts are suitable for all substrates.

    • Solution: A screening of different chiral ligands is often necessary. For the synthesis of trans-cyclopropanes from electron-deficient alkenes like diethyl fumarate, dirhodium catalysts with chiral carboxylate or carboxamidate ligands are highly effective. For example, Rh₂(S-DOSP) and related catalysts are known to give excellent diastereo- and enantioselectivity for this type of transformation.[6]

  • Probable Cause 2: Competing Background Reaction. At very low catalyst loadings or with a partially deactivated catalyst, a non-selective, uncatalyzed background reaction can occur, leading to a racemic or low-ee product.[3]

    • Solution: Verify catalyst activity and consider slightly increasing the catalyst loading (e.g., from 0.1 mol% to 0.5 mol%). Ensure the reaction temperature is not too high, as this can favor the uncatalyzed pathway.

  • Probable Cause 3: Racemization. While less common for the cyclopropane core itself, subsequent workup conditions could potentially cause issues if other chiral centers are present.

    • Solution: Maintain neutral or near-neutral pH during aqueous workup. Avoid excessively acidic or basic conditions.

Catalyst System Typical Diastereoselectivity (trans:cis) Typical Enantioselectivity (% ee for trans) Reference
Cu(I)-BOXGood to ExcellentModerate to High[7]
Rh₂(OAc)₄ (achiral)Good (trans favored)0% (racemic)[4]
Chiral Rh(II) CarboxamidatesExcellentHigh to Excellent[6]
Engineered MyoglobinsExcellentExcellent[5][8]
Caption: Comparison of common catalyst types for cyclopropanation.
Stage 2: Selective Mono-hydrolysis

Question 3: My hydrolysis is not selective. I'm forming a large amount of the diacid byproduct.

Answer: This is the most common problem in the second stage. Achieving mono-hydrolysis over di-hydrolysis requires careful control of stoichiometry and conditions.

  • Probable Cause 1: Excess Hydrolysis Reagent. Using more than one equivalent of a strong base like NaOH or KOH will inevitably lead to the formation of the dicarboxylate.

    • Solution (Chemical Hydrolysis): Carefully add exactly one equivalent of the base (e.g., KOH or NaOH) at a controlled temperature (often 0 °C to room temperature).[9] Monitor the reaction closely by TLC or LC-MS to stop it once the starting diester is consumed.

    • Solution (Enzymatic Hydrolysis): This is the superior method for selectivity. Lipase enzymes, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia (PSL), can exhibit remarkable selectivity for hydrolyzing one ester group over the other, often with high enantioselectivity as well.[10] This method avoids the use of strong bases and often simplifies purification.

Question 4: The hydrolysis reaction is extremely slow or stalls.

Answer: A sluggish reaction can be due to poor solubility, insufficient reagent activity, or suboptimal temperature.

  • Probable Cause 1: Poor Solubility. The diethyl cyclopropane dicarboxylate may have poor solubility in a purely aqueous basic solution.

    • Solution: Use a co-solvent system, such as a mixture of ethanol and water or THF and water.[11] This will improve the solubility of the ester and facilitate its interaction with the hydroxide ions or the enzyme.

  • Probable Cause 2: Insufficient Temperature. While low temperatures are used to control selectivity, they can also slow the reaction rate.

    • Solution: If the reaction is clean but slow at 0 °C, allow it to warm slowly to room temperature. Continue to monitor for the formation of the diacid byproduct. For enzymatic reactions, ensure the temperature is optimal for the specific lipase used (typically 30-40 °C).

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of these reactions? A1: For the cyclopropanation step, Thin Layer Chromatography (TLC) using a stain like potassium permanganate can visualize the consumption of the alkene. Gas Chromatography (GC) or ¹H NMR of an aliquot can provide more quantitative data on conversion. For the hydrolysis step, TLC is excellent for tracking the disappearance of the starting diester and the appearance of the more polar monoacid and diacid products. LC-MS is also highly effective for this purpose.

Q2: How do I accurately measure the enantiomeric excess (ee) and diastereomeric ratio (dr) of my product? A2: This is critical for validating your synthesis.

  • Diastereomeric Ratio: This can usually be determined from the crude ¹H NMR spectrum by integrating characteristic, well-resolved peaks for each diastereomer.

  • Enantiomeric Excess: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[12] You will need to use a chiral stationary phase column (e.g., based on cellulose or amylose derivatives). Alternatively, you can derivatize your carboxylic acid with a chiral alcohol (or vice-versa for an ester) to form diastereomers that can be separated on a standard silica column.[13][14]

Q3: Are there alternatives to using ethyl diazoacetate (EDA)? A3: Yes. While EDA is common, it is also explosive and toxic. Alternatives include donor-acceptor cyclopropanes that can react with alkenes[15][16] or Simmons-Smith type reactions, although achieving high enantioselectivity with the latter for this specific substrate can be challenging.[2] For process safety and scalability, moving away from diazo compounds is often a long-term goal.

Detailed Experimental Protocols

Protocol 1: Optimized Asymmetric Cyclopropanation

This protocol is based on established methods using rhodium catalysis, which is known for its high efficiency and selectivity.

Cyclopropanation_Protocol Protocol: Asymmetric Cyclopropanation Start Start: Inert Atmosphere Step1 1. Charge Reactor: - Anhydrous CH₂Cl₂ - Diethyl Fumarate (1.0 equiv) - Chiral Rh(II) Catalyst (0.1-1 mol%) Start->Step1 Step2 2. Prepare EDA Solution: - Dilute Ethyl Diazoacetate (EDA)  (1.2 equiv) in anhydrous CH₂Cl₂ Step1->Step2 Step3 3. Slow Addition: - Add EDA solution via syringe pump  over 4-6 hours at 25 °C Step2->Step3 Step4 4. Reaction Monitoring: - Stir for an additional 1-2 hours after addition. - Monitor by TLC/GC until Diethyl Fumarate is consumed. Step3->Step4 Step5 5. Quench & Workup: - Concentrate solvent under reduced pressure. - Pass through a short silica plug to remove catalyst. Step4->Step5 End End: Crude Diester Product Step5->End

Caption: Step-by-step cyclopropanation workflow.

  • Setup: Under an inert atmosphere (Argon), add anhydrous dichloromethane to a flame-dried flask.

  • Reagents: Add diethyl fumarate (1.0 equivalent) and the chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄, 0.2 mol%). Stir until dissolved.

  • EDA Addition: In a separate flask, prepare a solution of ethyl diazoacetate (1.2 equivalents) in anhydrous dichloromethane. Add this solution to the reaction flask dropwise via a syringe pump over 6 hours. CAUTION: Ethyl diazoacetate is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Allow the reaction to stir at room temperature for an additional 2 hours after the addition is complete.

  • Workup: Concentrate the solvent using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure Diethyl (1S,2S)-cyclopropane-1,2-dicarboxylate.

Protocol 2: Selective Enzymatic Mono-hydrolysis

This protocol offers high selectivity and avoids harsh basic conditions.

  • Buffer Prep: Prepare a phosphate buffer solution (0.1 M, pH 7.5).

  • Reaction Mixture: To a flask, add the buffer solution, Diethyl (1S,2S)-cyclopropane-1,2-dicarboxylate (1.0 equivalent), and a co-solvent like tert-butanol (10% v/v) to aid solubility.

  • Enzyme: Add a lipase enzyme (e.g., Novozym 435, an immobilized Candida antarctica lipase B) to the mixture.

  • Incubation: Stir the suspension at 30-35 °C. The pH will drop as the carboxylic acid is formed. Use a pH-stat or periodically add a dilute NaOH solution to maintain the pH at 7.5.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Once the starting material is consumed, filter off the immobilized enzyme (it can often be washed and reused). Acidify the aqueous solution to pH 2-3 with cold 1M HCl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target molecule, this compound.[10]

References

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. Retrieved from [Link]

  • BenchChem. (2025).
  • PubChem. (n.d.). (1S,2S)-2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • K. C. Nicolaou, & Montagnon, T. (2008).
  • Ivanov, A. S., et al. (2024). The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes. Molecules, 29(12), 2799. Available from: [Link]

  • Shen, B., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society.
  • Phenomenex. (n.d.).
  • Wang, Y., et al. (2021). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers. Available from: [Link]

  • Pinto, D. C. G. A., et al. (2014). Metal-Catalyzed Olefin Cyclopropanation with Ethyl Diazoacetate: Control of the Diastereoselectivity. Molecules.
  • Salis, A., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylase isoforms from Salmonella typhimurium. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 126-133. Available from: [Link]

  • Hugentobler, K. G., & Rebolledo, F. (2014). Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Organic & Biomolecular Chemistry, 12(4), 615-623. Available from: [Link]

  • Bajaj, P., et al. (2018). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation.
  • Le, C. M., et al. (2023). Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. Organic Letters.
  • Shen, B., et al. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Journal of the American Chemical Society. Available from: [Link]

  • Google Patents. (2016). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the model cyclopropane 1a opening with aniline 1. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • ResearchGate. (n.d.). New synthetic protocol for stereoselective synthesis of diethyl 1,2-dicyano-3-alkyl-(aryl)cyclopropane-1,2-dicarboxylate.
  • BenchChem. (n.d.). Cyclopropanecarboxylicacid,2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,(1S,2S). BenchChem.
  • Rochester University. (n.d.).
  • MDPI. (2022). Preparation of Chiral Porous Organic Cage Clicked Chiral Stationary Phase for HPLC Enantioseparation. MDPI. Available from: [Link]

  • The Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. Retrieved from [Link]

  • RSC Publishing. (2022).
  • RSC Publishing. (2015).
  • Google Patents. (n.d.). US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate.
  • MDPI. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. Available from: [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Organic Syntheses. Retrieved from [Link]

  • PubMed. (1998). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis.
  • ResearchGate. (2020). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings.
  • TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • Google Patents. (n.d.). US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives.

Sources

Technical Support Center: Purification of Chiral Cyclopropanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of chiral cyclopropanecarboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating enantiomerically pure cyclopropanecarboxylic acids. These chiral building blocks are of significant interest in medicinal chemistry, and their purification is a critical step in the synthesis of many pharmaceutical agents.

This resource provides in-depth, experience-based answers to common questions and troubleshooting strategies for the primary purification techniques. Our goal is to equip you with the knowledge to overcome experimental hurdles and achieve your desired product purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying chiral cyclopropanecarboxylic acids?

A1: The three primary methods for the resolution of chiral cyclopropanecarboxylic acids are:

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[1][2][3]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can directly separate the enantiomers.[4][5]

  • Enzymatic Resolution: This highly selective method uses enzymes, typically lipases, to catalyze a reaction (like esterification or hydrolysis) on one enantiomer, allowing for the separation of the unreacted enantiomer.[6][7][8]

Q2: How do I choose the best purification method for my specific cyclopropanecarboxylic acid?

A2: The choice of method depends on several factors:

  • Scale: For large-scale purification (multi-gram to kilogram), diastereomeric salt resolution is often the most cost-effective and scalable method.[3] Chiral chromatography, especially SFC, can be expensive at a large scale.[3]

  • Availability of Resolving Agents/Enzymes: The success of diastereomeric salt resolution and enzymatic resolution depends on finding a suitable chiral resolving agent or enzyme.

  • In-house Equipment: The availability of preparative HPLC/SFC systems or bioreactors will influence your choice.

  • Development Time: Chiral chromatography method development can sometimes be faster for small-scale applications, while optimizing crystallization conditions for diastereomeric salt resolution may require more time.

Q3: How can I determine the enantiomeric excess (ee) of my purified cyclopropanecarboxylic acid?

A3: The enantiomeric excess is most commonly determined using analytical chiral HPLC or chiral Gas Chromatography (GC).[9] Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents and Circular Dichroism (CD) spectroscopy.[9][10][11][12]

Troubleshooting Guide: Diastereomeric Salt Resolution

Diastereomeric salt resolution is a powerful technique but can be challenging to optimize. Here are some common issues and their solutions.

Problem 1: No crystallization of diastereomeric salts occurs.

  • Cause: The diastereomeric salts may be too soluble in the chosen solvent. The resolving agent may not be suitable for your acid.

  • Solution:

    • Solvent Screening: Systematically screen a variety of solvents with different polarities.[2] Common solvents include alcohols (ethanol, isopropanol), esters (ethyl acetate), and nitriles (acetonitrile).

    • Try Different Resolving Agents: A wide range of chiral amines (e.g., (R)- or (S)-1-phenylethylamine, ephedrine derivatives) can be tested.[1]

    • Increase Concentration: Carefully increase the concentration of the salts in the solution to promote supersaturation.

    • Lower Temperature: Gradually cool the solution to reduce solubility and induce crystallization.

Problem 2: Both diastereomeric salts co-crystallize, leading to low enantiomeric excess.

  • Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system.

  • Solution:

    • Fine-tune Solvent Composition: Use mixtures of solvents to modulate the solubility difference. For example, adding a less polar co-solvent can sometimes increase the solubility difference.[2]

    • Optimize Temperature Profile: Implement a controlled cooling profile. A slow cooling rate often favors the crystallization of the less soluble diastereomer.

    • Vary Molar Ratio of Resolving Agent: While a 1:1 molar ratio is a good starting point, sometimes using a sub-stoichiometric amount of the resolving agent can improve the enantiomeric excess of the crystallized salt.[13]

Problem 3: Low yield of the desired diastereomeric salt.

  • Cause: The desired diastereomer may have significant solubility in the mother liquor.

  • Solution:

    • Optimize Solvent and Temperature: As with co-crystallization, finding the right solvent and temperature combination is key to minimizing the solubility of the desired salt while keeping the other in solution.

    • Recycle the Mother Liquor: The mother liquor is enriched in the more soluble diastereomer. It can be treated to recover the resolving agent and the other enantiomer of the acid, improving the overall process efficiency.

Experimental Workflow: Diastereomeric Salt Resolution

Sources

Technical Support Center: Separation of (1S,2S) and (1R,2R)-2-(Ethoxycarbonyl)cyclopropanecarboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 2-(ethoxycarbonyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating the (1S,2S) and (1R,2R) enantiomers of this important chiral building block. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established scientific principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the enantiomers of 2-(ethoxycarbonyl)cyclopropanecarboxylic acid?

A1: The separation of these enantiomers, a process known as chiral resolution, can be approached through several established techniques. The most common and effective methods include:

  • Diastereomeric Salt Formation and Fractional Crystallization: This classical method involves reacting the racemic carboxylic acid with a chiral base to form diastereomeric salts.[1][2] These salts, having different physical properties, can then be separated by fractional crystallization.[3]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that utilizes a chiral stationary phase (CSP) to directly separate the enantiomers.[4][5]

  • Enzymatic Resolution: This method employs enzymes, such as lipases, that selectively catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer.[6][7]

The choice of method often depends on the scale of the separation, required purity, and available resources.

Q2: Why is the separation of these specific enantiomers important?

A2: The enantiomers of 2-(ethoxycarbonyl)cyclopropanecarboxylic acid are valuable chiral building blocks in organic synthesis. Chiral cyclopropane rings are key pharmacophores in many pharmaceuticals and bioactive natural products.[8] The biological activity of a drug is often associated with a specific enantiomer, while the other may be inactive or even cause undesirable side effects. Therefore, obtaining enantiomerically pure forms is crucial for the development of safe and effective drugs.

Q3: I am considering diastereomeric salt formation. What are some common chiral resolving agents for carboxylic acids?

A3: A variety of chiral amines are commonly used as resolving agents for racemic carboxylic acids.[2] Some frequently used examples include:

  • (R)-(+)-α-Methylbenzylamine or (S)-(-)-α-Methylbenzylamine

  • Brucine

  • Strychnine

  • Quinine

  • (1R,2S)-(-)-Ephedrine

The selection of the optimal resolving agent and solvent system is often empirical and may require screening several combinations to achieve efficient separation.[9]

Q4: Can I use chiral gas chromatography (GC) for this separation?

A4: While chiral GC is a powerful technique for separating volatile enantiomers, it is generally not suitable for carboxylic acids without prior derivatization.[10] The high boiling point and polar nature of the carboxylic acid group would require conversion to a more volatile ester or other derivative before analysis by GC. For direct analysis, chiral HPLC is the more appropriate chromatographic method.

II. Troubleshooting Guide: Diastereomeric Salt Resolution

This section addresses common issues encountered during the resolution of 2-(ethoxycarbonyl)cyclopropanecarboxylic acid via diastereomeric salt formation.

Problem 1: No crystal formation after adding the chiral resolving agent.

Possible Causes & Solutions:

  • Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystallization to occur.

    • Solution: Slowly evaporate the solvent or cool the solution to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can also be effective if available.

  • Inappropriate Solvent System: The solubility of both diastereomeric salts in the chosen solvent may be too high.

    • Solution: Experiment with different solvents or solvent mixtures. A good solvent system is one in which one diastereomer is sparingly soluble while the other remains in solution.[9]

  • Incorrect Stoichiometry: The molar ratio of the racemic acid to the resolving agent can be critical.[11]

    • Solution: Ensure you are using the correct stoichiometry, typically a 1:1 molar ratio, although sometimes an excess of the resolving agent can be beneficial.

Problem 2: The isolated crystals have low enantiomeric excess (e.e.).

Possible Causes & Solutions:

  • Co-crystallization of Diastereomers: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent, leading to the crystallization of both.

    • Solution 1: Recrystallization: Perform one or more recrystallizations of the diastereomeric salt. This process enriches the less soluble diastereomer in the crystalline phase.

    • Solution 2: Solvent Screening: Systematically screen a variety of solvents and solvent mixtures to find a system that maximizes the solubility difference between the two diastereomeric salts.[9]

  • Insufficient Equilibration Time: The crystallization process may have been too rapid, trapping impurities and the undesired diastereomer.

    • Solution: Allow the crystallization to proceed slowly over a longer period, which can lead to the formation of more ordered and purer crystals.

Problem 3: Low recovery of the desired enantiomer.

Possible Causes & Solutions:

  • Substantial Solubility of the Desired Diastereomeric Salt: Even the "less soluble" diastereomer will have some solubility in the mother liquor.

    • Solution: Minimize the amount of solvent used for crystallization and ensure the solution is thoroughly cooled to maximize the yield of the precipitated salt.

  • Losses During Recrystallization: Each recrystallization step will result in some loss of material.

    • Solution: Minimize the number of recrystallization steps required by carefully optimizing the initial crystallization conditions.

Workflow for Diastereomeric Salt Resolution

Racemic_Acid Racemic 2-(ethoxycarbonyl)- cyclopropanecarboxylic Acid Salt_Formation Diastereomeric Salt Formation ((1S,2S)-acid-(R)-amine & (1R,2R)-acid-(R)-amine) Racemic_Acid->Salt_Formation Chiral_Base Chiral Resolving Agent (e.g., (R)-amine) Chiral_Base->Salt_Formation Solvent Solvent System Solvent->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Filtration Filtration Crystallization->Filtration Less_Soluble_Salt Less Soluble Diastereomeric Salt (Solid) Filtration->Less_Soluble_Salt Solid More_Soluble_Salt More Soluble Diastereomeric Salt (in Mother Liquor) Filtration->More_Soluble_Salt Filtrate Recrystallization Recrystallization (Optional) Less_Soluble_Salt->Recrystallization Acidification2 Acidification (e.g., HCl) More_Soluble_Salt->Acidification2 Acidification1 Acidification (e.g., HCl) Recrystallization->Acidification1 Enantiomer1 Pure (1S,2S) or (1R,2R) Enantiomer Acidification1->Enantiomer1 Recover_Base1 Recover Chiral Base Acidification1->Recover_Base1 Enantiomer2 Other Enantiomer Acidification2->Enantiomer2 Recover_Base2 Recover Chiral Base Acidification2->Recover_Base2

Caption: Diastereomeric Salt Resolution Workflow.

III. Troubleshooting Guide: Chiral HPLC Separation

This section provides guidance for resolving common issues encountered during the chiral HPLC separation of 2-(ethoxycarbonyl)cyclopropanecarboxylic acid enantiomers.

Problem 1: Poor or no separation of enantiomers (co-elution).

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient chiral recognition for this specific analyte.

    • Solution: Screen different types of CSPs. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often a good starting point for the separation of carboxylic acids.[12]

  • Incorrect Mobile Phase Composition: The mobile phase composition is critical for achieving separation.

    • Solution 1 (Normal Phase): Typically, a mixture of hexane and an alcohol (e.g., isopropanol) is used.[4] Vary the percentage of the alcohol; a lower percentage often increases retention and may improve resolution. Adding a small amount of an acidic modifier (e.g., trifluoroacetic acid - TFA) can improve peak shape for carboxylic acids.

    • Solution 2 (Reversed Phase): Use a mobile phase of water/acetonitrile or water/methanol with an acidic modifier. The principle is to create a diastereomeric complex between the analyte and the CSP.[5]

  • Low Temperature: Temperature can affect the kinetics of the interaction between the analyte and the CSP.

    • Solution: Try running the separation at a lower temperature, as this can sometimes enhance chiral recognition.

Problem 2: Poor peak shape (tailing or fronting).

Possible Causes & Solutions:

  • Secondary Interactions with the Silica Support: The carboxylic acid group can interact with residual silanol groups on the silica support of the CSP, leading to peak tailing.

    • Solution: Add a small amount of a competitive agent to the mobile phase, such as TFA or acetic acid (typically 0.1%). This will protonate the silanol groups and the carboxylic acid, minimizing these unwanted interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Degradation: The performance of a chiral column can degrade over time.

    • Solution: Flush the column according to the manufacturer's instructions or replace the column if it is old or has been used extensively.

Problem 3: Long retention times.

Possible Causes & Solutions:

  • Mobile Phase is Too Weak: The mobile phase may not be strong enough to elute the enantiomers in a reasonable time.

    • Solution (Normal Phase): Increase the percentage of the polar modifier (e.g., isopropanol) in the mobile phase.

    • Solution (Reversed Phase): Increase the percentage of the organic modifier (e.g., acetonitrile or methanol).

  • Low Flow Rate: The flow rate may be set too low.

    • Solution: Increase the flow rate, but be mindful of the column's maximum pressure limit.

Chiral HPLC Method Development Strategy

Start Start: Racemic Mixture Screen_CSP Screen Chiral Stationary Phases (e.g., Polysaccharide-based) Start->Screen_CSP Select_Mode Select Mode: Normal vs. Reversed Phase Screen_CSP->Select_Mode Optimize_MP Optimize Mobile Phase (Solvent Ratio & Additives) Select_Mode->Optimize_MP Optimize_Conditions Optimize Conditions (Flow Rate, Temperature) Optimize_MP->Optimize_Conditions Validation Validate Method (Resolution, Tailing Factor, Reproducibility) Optimize_Conditions->Validation Success Successful Separation Validation->Success Meets Criteria Failure Poor Separation Validation->Failure Does Not Meet Criteria Failure->Screen_CSP Try different CSP Failure->Optimize_MP Re-optimize

Caption: Chiral HPLC Method Development Strategy.

IV. Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution
  • Salt Formation: Dissolve one equivalent of racemic 2-(ethoxycarbonyl)cyclopropanecarboxylic acid in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate). In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the racemic acid solution with stirring. If crystals do not form immediately, you may need to concentrate the solution or cool it in an ice bath. Allow the mixture to stand for several hours or overnight to allow for complete crystallization.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.

  • Recrystallization (if necessary): To improve the diastereomeric purity, recrystallize the collected crystals from a minimal amount of hot solvent.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and acidify the solution with a strong acid (e.g., 2M HCl) to a pH of ~2.

  • Extraction: Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Isolation: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified enantiomer.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or by converting it to a diastereomeric derivative and analyzing by NMR.

Protocol 2: Chiral HPLC Screening Method
  • Column: Chiralcel OD-H (or similar polysaccharide-based CSP)

  • Mobile Phase: Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Temperature: 25 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the racemic acid in the mobile phase.

Note: This is a starting point. The ratio of hexane to isopropanol may need to be adjusted to achieve optimal separation.[4]

V. Data Summary Table

MethodAdvantagesDisadvantagesTypical Scale
Diastereomeric Salt Resolution Scalable, well-established technique.Can be time-consuming and labor-intensive; requires screening of resolving agents and solvents.Milligrams to Kilograms
Chiral HPLC High resolution, applicable for both analytical and preparative scales.Requires specialized and expensive columns; can be costly for large-scale separations.Micrograms to Grams
Enzymatic Resolution High enantioselectivity, mild reaction conditions.Limited to specific substrates; enzymes can be expensive.Milligrams to Grams

VI. References

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Pu, Q. L., & Wang, L. R. (1999). Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography. Se Pu, 17(1), 43-45.

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

  • Li, J., et al. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2), e23634.

  • Gotor-Fernández, V., et al. (2006). Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Organic & Biomolecular Chemistry, 4(19), 3594-3600.

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Yee, C., et al. (1992). Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. Journal of the American Chemical Society, 114(19), 7151-7157.

  • University of Rochester. (2021, January 26). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Retrieved from [Link]

  • MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]

  • Journal of Chromatography A. (2001, January 12). Separation of enantiomers by gas chromatography. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2005, March 1). Separation of naproxen enantiomers by supercritical/subcritical fluid chromatography. Retrieved from [Link]

  • Russian Chemical Bulletin. (2010, August 6). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Retrieved from [Link]

  • ACS Publications. (1960, November 1). A New Synthesis of Cyclopropanecarboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids. Retrieved from

  • Google Patents. (n.d.). Process for separating cis and trans isomers of cyclopropane carboxylic acids. Retrieved from

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2019, January 1). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. Retrieved from [Link]

  • PubMed. (2001, January 12). Separation of enantiomers by gas chromatography. Retrieved from [Link]

  • PMC. (n.d.). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. Retrieved from [Link]

  • ResearchGate. (2011, August 7). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Retrieved from [Link]

  • ChemRxiv. (2021, June 29). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. Retrieved from [Link]

  • PMC. (n.d.). Catalytic enantioselective synthesis of alkylidenecyclopropanes. Retrieved from [Link]

  • Sci-Hub. (n.d.). An Enantioselective Chemoenzymatic Synthesis of the Four 1-Amino 2-Methylcyclopropane Carboxylic Acids. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Stereoselectivity in Rhodium-Catalyzed Cyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for rhodium-catalyzed cyclopropanation. This resource is designed for researchers, chemists, and process development professionals who are leveraging the power of rhodium catalysis to construct cyclopropane rings—a critical motif in numerous pharmaceuticals and biologically active molecules. Achieving high stereoselectivity (both diastereoselectivity and enantioselectivity) is often the primary goal and the most significant challenge.

This guide is structured to provide direct, actionable solutions to common issues encountered in the lab. It is divided into two main sections: a Troubleshooting Guide for immediate problem-solving and a Frequently Asked Questions (FAQs) section for a deeper understanding of the core principles.

Part 1: Troubleshooting Guide

This section is formatted as a series of questions you might be asking when your reaction is not performing as expected. Each answer provides a systematic approach to diagnosing and resolving the issue.

Q1: My diastereoselectivity (dr) is low. What are the primary factors to investigate?

Low diastereoselectivity in rhodium-catalyzed cyclopropanation often points to a mismatch between the electronic and steric properties of your substrate, diazo compound, and catalyst. The transition state leading to cyclopropanation is sensitive to subtle interactions, and optimizing these is key.

Systematic Troubleshooting Protocol:

  • Evaluate the Diazo Compound: The nature of the rhodium carbenoid intermediate is a critical determinant of selectivity.[1]

    • "Unstabilized" Carbenoids: Carbenoids derived from simple diazoacetates (e.g., ethyl diazoacetate) are highly reactive and electrophilic. This high reactivity leads to an earlier transition state where steric interactions are minimized, often resulting in poor diastereoselectivity.[1]

    • "Stabilized" Carbenoids: Carbenoids derived from donor/acceptor diazo compounds, such as aryldiazoacetates or vinyldiazoacetates, are more stable.[1][2] This stability leads to a later, more ordered transition state where steric and electronic interactions can more effectively dictate the stereochemical outcome, generally affording high diastereoselectivity.[1][2]

    • Actionable Step: If using a simple diazoacetate, consider switching to a donor/acceptor system (e.g., methyl phenyldiazoacetate) if your synthetic route allows. The electronic stabilization provided by the aryl or vinyl group is crucial for achieving high stereocontrol.[1][2][3]

  • Modify Reaction Temperature:

    • Causality: Lowering the reaction temperature can enhance selectivity by increasing the energy difference between the diastereomeric transition states. A more ordered, lower-energy transition state is more significantly favored at colder temperatures.

    • Actionable Step: Run the reaction at 0 °C, -20 °C, or even lower. Monitor the reaction time, as it will likely increase. A temperature screen is often the most straightforward initial experiment.

  • Screen Solvents:

    • Causality: The solvent can influence the conformation of the chiral catalyst and the stability of the intermediates. Non-polar solvents often provide the best stereoselectivity by promoting a more compact and ordered transition state assembly.[3][4]

    • Actionable Step: If you are using a polar solvent like dichloromethane (DCM), consider switching to less polar alternatives such as pentane, hexane, or toluene.[3] A solvent screen is highly recommended.[4][5]

  • Re-evaluate the Catalyst Ligand:

    • Causality: The chiral ligands on the dirhodium(II) catalyst create the asymmetric environment that controls stereoselection. Bulkier ligands can create more defined steric barriers, forcing the substrate to approach in a specific orientation.

    • Actionable Step: If using a standard catalyst like Rh₂(OAc)₄ (for non-asymmetric reactions) or a less bulky chiral catalyst, consider screening catalysts with more sterically demanding ligands. For example, catalysts derived from bulky N-arylsulfonylprolinates, such as Rh₂(S-DOSP)₄, are known to provide excellent diastereoselectivity.[1][3]

Q2: My enantioselectivity (ee) is poor or inconsistent. Where should I start?

Achieving high enantioselectivity requires a finely tuned chiral environment around the rhodium center. Low ee values often indicate that the chiral catalyst is not effectively discriminating between the two prochiral faces of the alkene.

Troubleshooting Workflow for Low Enantioselectivity:

G cluster_catalyst Catalyst Evaluation cluster_solvent Solvent Effects start Low Enantioselectivity Observed catalyst 1. Catalyst & Ligand Choice start->catalyst Is the catalyst optimal? solvent 2. Solvent Screening catalyst->solvent Ligand screen shows marginal improvement. Can solvent enhance discrimination? catalyst_details Key Question: Is the ligand's chiral pocket a good fit for the substrate? Action: Screen catalysts with different N-arylsulfonylprolinate ligands (e.g., Rh₂(S-DOSP)₄ vs. Rh₂(S-TCPTAD)₄). Consider ligands with varying steric bulk. catalyst->catalyst_details diazo 3. Diazo Compound Structure solvent->diazo Solvent change provides moderate ee. Is the carbenoid too reactive? solvent_details Key Question: Is the solvent interfering with the catalyst-substrate interaction? Action: Switch from polar (DCM, DCE) to non-polar solvents (pentane, hexane). Non-polar solvents often lead to higher ee. solvent->solvent_details temp 4. Temperature Optimization diazo->temp Stabilized carbenoid improves ee. Can thermodynamics further enhance? result Improved Enantioselectivity temp->result

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Detailed Steps:

  • Catalyst Selection is Paramount: The choice of the chiral dirhodium catalyst is the single most important factor for enantioselectivity.[3][6]

    • Expert Insight: Catalysts based on N-arylsulfonylprolinate ligands are the gold standard. The specific ligand, however, must be matched to the substrate. For example, the highly successful Rh₂(S-DOSP)₄ catalyst provides a robust chiral environment that is effective for a wide range of alkenes and donor/acceptor carbenoids.[1][3] For electron-deficient alkenes, catalysts with even greater steric bulk, like Rh₂(S-TCPTAD)₄, may be required to achieve high induction.[6]

    • Actionable Step: If your ee is low, the first step should be to screen a panel of different chiral dirhodium catalysts. See the table below for examples.

  • Solvent Polarity: As with diastereoselectivity, non-polar solvents are generally preferred for high enantioselectivity.[3][4]

    • Causality: Polar coordinating solvents can sometimes compete for the axial coordination sites on the rhodium catalyst, potentially disrupting the organization of the chiral ligands and leading to a less effective asymmetric environment. Pentane is often the solvent of choice for maximizing ee in these systems.[3]

  • Structure of the Diazo Compound: The interplay between the donor and acceptor groups on the diazo compound is critical.[3]

    • Expert Insight: High enantioselectivity is often achieved with a combination of a small, electron-withdrawing group (like a methyl ester) and a larger, electron-donating "donor" group (like a vinyl or phenyl group).[3] This electronic asymmetry enhances the predictability of the carbenoid's orientation within the catalyst's chiral pocket.

Table 1: Impact of Catalyst and Solvent on Enantioselectivity (Data is illustrative, based on trends reported in the literature)

AlkeneDiazo CompoundCatalystSolventTemp (°C)ee (%)Reference Insight
StyreneMethyl PhenyldiazoacetateRh₂(S-DOSP)₄Pentane25>98%Optimal pairing of catalyst and non-polar solvent.[3]
StyreneMethyl PhenyldiazoacetateRh₂(S-DOSP)₄CH₂Cl₂2590%More polar solvent can decrease ee.[4]
StyreneEthyl DiazoacetateRh₂(S-DOSP)₄Pentane25~60%"Unstabilized" carbenoid leads to lower selectivity.[1]
Ethyl AcrylateMethyl p-TolyldiazoacetateRh₂(S-TCPTAD)₄CH₂Cl₂4090%Specialized bulky catalyst needed for electron-deficient alkenes.[6]
Q3: My reaction is low-yielding or producing significant side products. What's going wrong?

Low yields are often linked to competing reaction pathways, such as carbenoid dimerization, C-H insertion, or catalyst deactivation.

Common Side Reactions and Solutions:

  • Carbenoid Dimerization: This occurs when two rhodium carbenoid intermediates react with each other, typically forming an olefin byproduct.

    • Cause: This is most common with highly reactive "unstabilized" carbenoids (from e.g., ethyl diazoacetate) and when the local concentration of the carbenoid is too high.[1]

    • Solution: The most effective solution is to add the diazo compound slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the reactive carbenoid low, favoring the desired intermolecular reaction with the alkene, which is present in excess.

  • Solvent or Substrate C-H Insertion: The electrophilic rhodium carbenoid can insert into activated C-H bonds present in the solvent or the substrate.

    • Cause: Using solvents with weak C-H bonds (e.g., THF) or substrates with particularly activated C-H bonds (e.g., allylic or benzylic positions).

    • Solution: Switch to a more inert solvent like perfluorinated alkanes, or if not feasible, use the alkene itself as the solvent if it is a liquid and inexpensive. Ensure the alkene concentration is high to favor cyclopropanation.

  • Catalyst Deactivation:

    • Cause: Impurities in reagents or solvents (e.g., water, peroxides, or coordinating impurities) can poison the catalyst.

    • Solution: Rigorously dry all solvents and reagents. Ensure the alkene is free of inhibitors and the diazo compound is pure. Operating under an inert atmosphere (Nitrogen or Argon) is crucial. Using rigorously dry conditions can be beneficial for achieving high turnover numbers.[7]

Experimental Protocol: Syringe Pump Addition for Minimizing Side Reactions

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the alkene (1.2-2.0 equivalents) and the rhodium catalyst (0.1-1.0 mol%) in the chosen anhydrous solvent.

  • Diazo Solution: In a separate, dry flask, prepare a solution of the diazo compound (1.0 equivalent) in the same anhydrous solvent.

  • Addition: Draw the diazo solution into a gas-tight syringe and place it on a syringe pump.

  • Execution: Heat or cool the reaction flask to the desired temperature. Begin the slow addition of the diazo solution to the stirred reaction mixture over a period of 2-6 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the diazo compound and formation of the product.

Part 2: Frequently Asked Questions (FAQs)

Q1: How does the dirhodium catalyst actually work? What is the catalytic cycle?

The catalyst's role is to decompose the diazo compound and generate a rhodium carbenoid, which is the key intermediate that performs the cyclopropanation.

G Rh2L4 [Rh₂(L)₄] Resting Catalyst Carbenoid [Rh₂(L)₄]=CR'R'' Rhodium Carbenoid (Active Species) Rh2L4->Carbenoid + Diazo Diazo R'R''CN₂ Diazo Compound N2 N₂ Carbenoid->N2 - N₂ Complex Alkene-Carbenoid Complex Carbenoid->Complex + Alkene Alkene Alkene TS [Transition State] (Stereodetermining Step) Complex->TS Product Cyclopropane TS->Product Product->Rh2L4 Release

Caption: The catalytic cycle of rhodium-catalyzed cyclopropanation.

Mechanism Explained:

  • Catalyst Activation: The dirhodium(II) catalyst, [Rh₂(L*)₄], reacts with the diazo compound.

  • Carbenoid Formation: The catalyst facilitates the extrusion of nitrogen gas (N₂) from the diazo compound to form a highly reactive, electrophilic rhodium carbenoid intermediate. This is the active species in the reaction.

  • Alkene Approach: The alkene, acting as a nucleophile, approaches the electrophilic carbene carbon. The mechanism is generally considered to be a concerted but asynchronous process, meaning the two new carbon-carbon bonds do not form at the exact same time.[1][3]

  • Stereodetermining Step: The formation of the cyclopropane ring occurs via a single transition state. The stereochemistry of the final product is set at this stage. The chiral ligands (L*) on the catalyst create a sterically and electronically biased environment, forcing the alkene to approach from a specific face and in a specific orientation to minimize steric clashes, thus controlling both diastereoselectivity and enantioselectivity.[1][8]

  • Catalyst Regeneration: The cyclopropane product is released, and the [Rh₂(L*)₄] catalyst is regenerated to begin another cycle.

Q2: What is a "donor/acceptor" carbenoid and why is it so important for selectivity?

A donor/acceptor carbenoid is a rhodium-bound carbene that has both an electron-donating group and an electron-withdrawing (acceptor) group attached to the carbene carbon.

  • Example: In methyl phenyldiazoacetate, the phenyl group is the "donor" (via its π-system) and the methyl ester group is the "acceptor".

  • Importance: This substitution pattern stabilizes the highly electrophilic carbene.[1] This stabilization has a profound effect on selectivity:

    • Reduces Reactivity: The stabilized carbenoid is less reactive and more discerning than an "unstabilized" carbenoid (e.g., from ethyl diazoacetate).[1]

    • Promotes Selectivity: This reduced reactivity leads to a later, more product-like transition state. In this later transition state, the substituents of the alkene and the carbenoid are closer together, meaning that steric repulsions become much more significant. The reaction proceeds through the transition state that minimizes these steric clashes, resulting in higher diastereoselectivity.[1] For enantioselective reactions, this allows the chiral catalyst's structure to exert much greater control over the direction of alkene approach.[2][3]

Q3: Can I use electron-deficient alkenes in this reaction?

Yes, but it is challenging. The traditional view is that the reaction works best with electron-rich or electron-neutral alkenes because the rhodium carbenoid is highly electrophilic.[6] Reacting an electrophilic carbenoid with an electron-poor alkene is electronically mismatched and often inefficient.

However, recent advances have shown that highly stereoselective cyclopropanations of electron-deficient alkenes (like acrylates and acrylamides) are possible.[6]

Key Requirements for Success:

  • Use a Donor/Acceptor Carbenoid: A stabilized carbenoid is essential.

  • Use a Specialized Catalyst: Highly active and sterically demanding catalysts, such as those with adamantyl or tert-butyl groups on the ligands (e.g., Rh₂(S-TCPTAD)₄), are often necessary to force the reaction to proceed with high stereocontrol.[6]

  • Computational Insights: Studies suggest that a weak interaction between the catalyst and the carbonyl group of the electron-deficient alkene helps to pre-organize the transition state, facilitating the otherwise difficult reaction.[6]

References

  • Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. (2008). ResearchGate. [Link]

  • Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations. (2003). Journal of the American Chemical Society. [Link]

  • Stereoselective Cyclopropanation Reactions. (2003). Chemical Reviews. [Link]

  • Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. (2013). National Institutes of Health. [Link]

  • Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. (2019). Emory Theses and Dissertations. [Link]

  • Stereoselective Cyclopropanation Reactions. (2003). Docentes FCT NOVA. [Link]

  • In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. (2019). ResearchGate. [Link]

  • Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. (1996). Journal of the American Chemical Society. [Link]

  • Shape and Stereoselective Cyclopropanation of Alkenes Catalyzed by Iron Porphyrins. (1995). Iowa State University Digital Repository. [Link]

Sources

Preventing ester hydrolysis during cyclopropanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: preventing ester hydrolysis during the preparation of cyclopropanecarboxylic acids and their derivatives.

Introduction: The Challenge of Ester Stability in Cyclopropanation

Cyclopropane rings are valuable structural motifs in medicinal chemistry and materials science.[1] However, their synthesis often involves reaction conditions that can be harsh to sensitive functional groups, particularly esters. Ester hydrolysis, the cleavage of an ester back to its constituent carboxylic acid and alcohol, is a frequent and frustrating side reaction.[2] This unwanted reaction can be catalyzed by both acidic and basic conditions, which are often employed in various cyclopropanation strategies.[2][3] The consequence is a reduced yield of the desired cyclopropane ester and the re-emergence of the starting carboxylic acid, complicating purification and impacting overall efficiency.[4][5]

This guide provides a structured approach to diagnosing and solving issues related to ester hydrolysis during cyclopropanecarboxylic acid synthesis.

Part 1: Troubleshooting Guide - Diagnosing Ester Hydrolysis

Before implementing a solution, it's crucial to confirm that ester hydrolysis is indeed the primary issue.

Q1: What are the tell-tale signs of unintended ester hydrolysis during my cyclopropanation reaction or workup?

A1: The most common indicators of ester hydrolysis are a lower-than-expected yield of your cyclopropane ester and the reappearance of the corresponding carboxylic acid.[4] You can confirm this using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): You will likely observe a new, more polar spot that corresponds to the starting carboxylic acid.

  • NMR Spectroscopy: In the ¹H or ¹³C NMR spectrum of your crude product, you will see peaks that correspond to the starting carboxylic acid.[4]

  • IR Spectroscopy: The presence of a broad O-H stretch, characteristic of a carboxylic acid, in the IR spectrum of your crude product is a strong indicator.

Q2: At which stages of the synthesis is ester hydrolysis most likely to occur?

A2: Hydrolysis can occur both during the cyclopropanation reaction itself and during the aqueous workup.

  • During the Reaction:

    • Basic Conditions: Many cyclopropanation methods, such as those involving intramolecular cyclization with a strong base, can readily saponify the ester.[1][6] Saponification is the base-catalyzed hydrolysis of an ester, and it is often irreversible under the reaction conditions.[2][7]

    • Acidic Conditions: While less common for the reaction step itself, any acidic catalysts or byproducts can promote hydrolysis, which is an equilibrium process.[2][8]

  • During Aqueous Workup:

    • Quenching: Adding water or aqueous solutions to the reaction mixture introduces the necessary reagent for hydrolysis.

    • Base Wash: Using basic solutions like sodium bicarbonate or sodium hydroxide to neutralize acid catalysts is a critical step but also creates a prime environment for base-catalyzed hydrolysis.[4]

    • Acid Wash: Although less common, washing with dilute acid to remove basic impurities can also lead to acid-catalyzed hydrolysis.[4]

Part 2: Frequently Asked Questions (FAQs) & Solutions

This section provides answers to common questions and offers practical solutions to mitigate ester hydrolysis.

Reaction Condition Optimization

Q3: I am using a base-mediated intramolecular cyclization to form the cyclopropane ring, and I'm seeing significant hydrolysis. What can I do?

A3: This is a classic challenge. The strong base required to generate the carbanion for cyclization is also an excellent catalyst for saponification.[6] Here are some strategies to consider:

  • Choice of Base and Solvent: The combination of base and solvent can significantly influence the outcome. For instance, using a non-nucleophilic, sterically hindered base might favor deprotonation over nucleophilic attack at the ester carbonyl.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for efficient cyclization. Lower temperatures slow down the rate of both the desired reaction and the undesired hydrolysis.

  • Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize the ester's exposure to basic conditions.

Q4: Are there cyclopropanation methods that are inherently more compatible with ester functionalities?

A4: Yes, several methods are known to be more tolerant of ester groups.

  • Simmons-Smith Reaction: This is a widely used method that involves an organozinc carbenoid. It is generally compatible with a variety of functional groups, including esters.[1][9][10]

  • Catalytic Cyclopropanation with Diazo Compounds: The use of transition metal catalysts, such as those based on rhodium or copper, with diazo compounds like ethyl diazoacetate is a powerful method for cyclopropanation that is typically compatible with esters.[11][12][13]

  • Kulinkovich Reaction: This reaction synthesizes cyclopropanols from esters using a titanium-based reagent. While the ester is consumed in this reaction, it's a valuable method for accessing cyclopropane derivatives.[14][15][16]

Q5: My starting material is an α,β-unsaturated ester. Are there specific methods that work well for these substrates without causing hydrolysis?

A5: For α,β-unsaturated systems, Michael-initiated ring closure (MIRC) reactions are often employed. However, the basic conditions can still be problematic. A noteworthy alternative is a samarium-promoted cyclopropanation of unmasked α,β-unsaturated carboxylic acids, which offers a direct and stereospecific route, avoiding the need for ester protection and deprotection steps.[17]

Workup and Purification Strategies

Q6: How can I modify my aqueous workup to minimize ester hydrolysis?

A6: A carefully planned workup is critical. The key is to minimize the time your ester is in contact with aqueous acidic or basic solutions.[4]

Parameter Problem Solution
Temperature Higher temperatures increase the rate of hydrolysis.Perform all aqueous washes with ice-cold solutions.[4]
Base Strength Strong bases (e.g., NaOH) rapidly and irreversibly hydrolyze esters.Use a weak base, such as cold, saturated sodium bicarbonate (NaHCO₃), to neutralize acids.[4]
Contact Time Prolonged exposure to aqueous layers increases the extent of hydrolysis.Perform extractions and washes quickly and efficiently. Do not let layers sit for extended periods.[4]
Drying Residual water can promote hydrolysis during storage or subsequent steps.Use an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to thoroughly dry the organic layer.[4]
Protecting Group Strategies

Q7: Should I consider using a protecting group for my ester?

A7: If optimizing reaction and workup conditions fails, a protecting group strategy is a viable, albeit longer, route.[18][19] The idea is to convert the carboxylic acid to a more robust functional group that can withstand the cyclopropanation conditions and then be converted back to the carboxylic acid.

  • Common Protecting Groups for Carboxylic Acids:

    • Methyl and Ethyl Esters: Simple to form but can be susceptible to hydrolysis.[20]

    • tert-Butyl Esters: More resistant to base-catalyzed hydrolysis but are cleaved under acidic conditions.[19]

    • Benzyl Esters: Can be removed by hydrogenolysis, which is a mild method.[20]

The choice of protecting group depends on the specific conditions of your cyclopropanation reaction. You need a protecting group that is stable to your reaction conditions but can be removed without affecting the newly formed cyclopropane ring.[19]

Part 3: Experimental Protocols & Visualizations

Protocol: Workup Procedure to Minimize Ester Hydrolysis

This protocol outlines a general workup procedure designed to isolate an ester product while minimizing its hydrolytic decomposition.[4]

  • Cool the Reaction: Once the cyclopropanation is complete, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Quench Carefully: If quenching is necessary, add the quenching agent slowly to the cooled reaction mixture.

  • Extraction: Extract the product into a suitable organic solvent.

  • Neutralization with Weak Base: Wash the organic layer with cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Vent the separatory funnel frequently to release CO₂ gas. Continue washing until gas evolution ceases.[4]

  • Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine). This helps to remove residual water.[4]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure.

Visualizing the Problem: Acid- and Base-Catalyzed Ester Hydrolysis

The following diagrams illustrate the mechanisms of acid- and base-catalyzed ester hydrolysis, highlighting the reactive species that lead to the undesired cleavage of the ester.

Acid_Catalyzed_Hydrolysis Ester Ester ProtonatedEster Protonated Ester (Activated) Ester->ProtonatedEster + H₃O⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H₂O CarboxylicAcid Carboxylic Acid TetrahedralIntermediate->CarboxylicAcid - ROH, - H₃O⁺ Alcohol Alcohol

Caption: Acid-catalyzed ester hydrolysis is a reversible process.[2][21]

Base_Catalyzed_Hydrolysis Ester Ester TetrahedralIntermediate Tetrahedral Intermediate Ester->TetrahedralIntermediate + OH⁻ CarboxylicAcid Carboxylic Acid TetrahedralIntermediate->CarboxylicAcid - RO⁻ Alcohol Alcohol Carboxylate Carboxylate (Deprotonated) CarboxylicAcid->Carboxylate + RO⁻

Caption: Base-catalyzed hydrolysis (saponification) is generally irreversible.[2][7]

Decision-Making Workflow for Method Selection

This workflow can help you choose an appropriate strategy to avoid ester hydrolysis.

Method_Selection Start Start: Synthesis of Cyclopropane with Ester Group CheckCompatibility Is the planned cyclopropanation method known to be harsh on esters (e.g., strong base)? Start->CheckCompatibility YesHarsh Yes CheckCompatibility->YesHarsh Yes NoMild No CheckCompatibility->NoMild No ConsiderAlternatives Consider ester-compatible methods: - Simmons-Smith - Catalytic (Rh, Cu) with diazo compounds YesHarsh->ConsiderAlternatives OptimizeWorkup Optimize workup conditions: - Low temperature - Weak base (NaHCO₃) - Short contact time NoMild->OptimizeWorkup ConsiderAlternatives->OptimizeWorkup UseProtectingGroup If alternatives are not feasible, use a protecting group strategy. ConsiderAlternatives->UseProtectingGroup Proceed Proceed with the reaction OptimizeWorkup->Proceed End Successful Synthesis Proceed->End

Caption: A decision tree for selecting a synthetic strategy.

References

  • Kulinkovich, O. G. (n.d.). Kulinkovich reaction. Wikipedia. Retrieved from [Link]

  • (n.d.). Kulinkovich Reaction: Mechanism & Examples. NROChemistry. Retrieved from [Link]

  • (n.d.). Cyclopropanation. Wikipedia. Retrieved from [Link]

  • (n.d.). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. National Institutes of Health. Retrieved from [Link]

  • (2022, June 4). Kulinkovich Reaction. YouTube. Retrieved from [Link]

  • (n.d.). 26. Synthesis of Cyclopropanecarboxylic Acid. Organic Chemistry Tutor. Retrieved from [Link]

  • (n.d.). Kulinkovich Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid. YouTube. Retrieved from [Link]

  • (n.d.). Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses. Retrieved from [Link]

  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. Retrieved from [Link]

  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511. Retrieved from [Link]

  • (n.d.). Process for the preparation of esters of cyclopropanecarboxylic acid with lower alcohols. Google Patents.
  • (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. Retrieved from [Link]

  • (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. Catalysis Science & Technology, 7(8), 1736-1745. Retrieved from [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1686. Retrieved from [Link]

  • (n.d.). Protecting Groups. Harvard University. Retrieved from [Link]

  • (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Aoc-resins. Retrieved from [Link]

  • (n.d.). Cyclopropyl based O- and N- and S-protecting groups. Google Patents.
  • (n.d.). Ester hydrolysis. Wikipedia. Retrieved from [Link]

  • (n.d.). Stable sulfonate esters as C1-synthons for cyclopropanation reaction to access antimicrobial active 3,3′-spirocyclopropyloxindoles. Royal Society of Chemistry. Retrieved from [Link]

  • (2019, March 30). Solved 7. a)Show the reaction for acid-catalyzed hydrolysis. Chegg.com. Retrieved from [Link]

  • (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Retrieved from [Link]

  • Bunce, S. C., & Kent, R. A. (1974). Improved two-step synthesis of ethyl cyclopropanecarboxylate and cyclopropanecarboxylic acid. Organic Preparations and Procedures International, 6(4), 193-196. Retrieved from [Link]

  • (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents.
  • (n.d.). Protective Groups. Organic Chemistry Portal. Retrieved from [Link]

  • (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Quora. Retrieved from [Link]

  • (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Retrieved from [Link]

  • (2017, March 31). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. Royal Society of Chemistry. Retrieved from [Link]

  • (2019, January 15). mechanism of ester hydrolysis. YouTube. Retrieved from [Link]

  • (n.d.). mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]

  • (n.d.). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society. Retrieved from [Link]

  • (n.d.). PROCESSES FOR THE PREPARATION OF CYCLOPROPANECARBOXYLIC ACID AND DERIVATIVES THEREOF. European Patent Office. Retrieved from [Link]

  • (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • (n.d.). cyclopropanecarboxylic acid. Organic Syntheses. Retrieved from [Link]

  • (2024, March 25). Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation. JACS Au. Retrieved from [Link]

  • (n.d.). Simmons–Smith reaction. Wikipedia. Retrieved from [Link]

  • (n.d.). Simmons-Smith Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • (2014, January 2). Chemistry Vignettes: Base catalysed ester hydrolysis. YouTube. Retrieved from [Link]

  • (n.d.). Controlling Factors for C—H Functionalization versus Cyclopropanation of Dihydronaphthalenes. National Institutes of Health. Retrieved from [Link]

  • (n.d.). Process for the preparation of cyclopropane-1,1-dicarboxylic acid. Google Patents.
  • (2025, July 21). Why are my ester hydrolysis not working. Reddit. Retrieved from [Link]

  • (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Retrieved from [Link]

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Technical Support Center: Asymmetric Cyclopropanation Catalyst Deactivation and Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Asymmetric Cyclopropanation. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing catalytic asymmetric cyclopropanation and encountering challenges related to catalyst performance. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and protocols to diagnose and resolve issues of catalyst deactivation, ensuring the efficiency and success of your synthetic endeavors.

Section 1: Troubleshooting Guide - Diagnosing Catalyst Deactivation

The success of an asymmetric cyclopropanation reaction hinges on the stability and activity of the chiral catalyst. A decline in yield, enantioselectivity, or reaction rate often points towards catalyst deactivation. This section will help you identify the root cause of catalyst deactivation in your experiments.

Question 1: My reaction has stalled, or the yield of my cyclopropanated product is significantly lower than expected. What are the potential causes?

Answer:

A low or diminished yield is one of the most common indicators of catalyst deactivation. Several factors, broadly categorized as poisoning, fouling, and thermal degradation, can contribute to this issue.[1]

  • Catalyst Poisoning : This occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive.[2]

    • Common Culprits :

      • Water and Oxygen : Many transition metal catalysts, particularly those used in asymmetric synthesis, are sensitive to air and moisture.[3] Rigorous exclusion of air and moisture by using oven-dried glassware and performing reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial.

      • Sulfur and Phosphorus Compounds : These are notorious poisons for many metal catalysts, including rhodium and copper complexes commonly used in cyclopropanation.[2] They can originate from starting materials, solvents, or even previously used glassware.

      • Lewis Bases : Unintended Lewis basic impurities can coordinate to the metal center and inhibit substrate binding.[4]

  • Fouling : This involves the deposition of solid materials on the catalyst surface, which physically blocks the active sites.[2]

    • Coke Formation : In reactions involving organic substrates at elevated temperatures, the decomposition of hydrocarbons can lead to the formation of carbonaceous deposits (coke) on the catalyst.[2]

    • Polymerization : Side reactions, such as the polymerization of the alkene or diazo compound, can generate insoluble materials that coat the catalyst.

  • Thermal Degradation (Sintering) : High reaction temperatures can cause the fine metal particles of a heterogeneous catalyst to agglomerate, reducing the active surface area.[1][2] For homogeneous catalysts, high temperatures can lead to ligand dissociation or decomposition.

  • Ligand Degradation : The chiral ligand, essential for inducing asymmetry, can itself degrade under the reaction conditions. This can be caused by oxidation, hydrolysis, or reaction with other components in the mixture.[5][6] For instance, phosphine-based ligands are susceptible to oxidation.

Question 2: I'm observing a drop in the enantiomeric excess (ee) of my product. Is this also a sign of catalyst deactivation?

Answer:

Yes, a decrease in enantioselectivity is a critical indicator of issues with the chiral catalyst. While the catalyst might still be active in promoting the cyclopropanation, the chiral environment is compromised.

  • Ligand Degradation or Dissociation : The most direct cause is the degradation or partial dissociation of the chiral ligand from the metal center. This can expose achiral catalytic sites or lead to the formation of a less selective catalytic species.

  • Formation of Achiral Catalyst Species : In some cases, the active catalyst can be converted into a different, achiral species that catalyzes a non-selective background reaction. This effectively lowers the overall enantiomeric excess of the product mixture.[3]

  • Change in Catalyst Oxidation State : For some metal catalysts, a change in the oxidation state can lead to a loss of selectivity. For example, the active form of a catalyst might be Rh(II), but its reduction to Rh(0) or oxidation to Rh(III) could result in a less selective or inactive species.

Question 3: How can I definitively identify the cause of catalyst deactivation in my system?

Answer:

A systematic approach involving both experimental investigation and analytical characterization is key to pinpointing the root cause of deactivation.[7]

Initial Experimental Diagnostics:

  • Run a Control Reaction : Repeat the reaction using fresh, high-purity reagents and solvents under strictly inert conditions. If the reaction proceeds as expected, the issue likely lies with the purity of your previous materials.

  • Vary Reaction Conditions :

    • Temperature : Lowering the reaction temperature may mitigate thermal degradation or unwanted side reactions.[2]

    • Concentration : High concentrations of the diazo compound can sometimes lead to dimerization or polymerization.[3] Slow addition of the diazo compound is often recommended.[3]

Advanced Catalyst Characterization:

If the problem persists, characterizing the spent catalyst can provide direct evidence of the deactivation mechanism.[8][9]

Analytical TechniqueInformation GainedPotential Deactivation Mechanism Indicated
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and oxidation states of the catalyst surface.[7][10]Poisoning (presence of S, P, Cl, etc.), change in metal oxidation state.
Inductively Coupled Plasma (ICP-MS/OES) Bulk elemental composition.Leaching of the active metal from a supported catalyst.
Transmission Electron Microscopy (TEM) Particle size and morphology of heterogeneous catalysts.[11]Sintering (agglomeration of metal nanoparticles).
BET Surface Area Analysis Surface area and pore size distribution of solid supports.[8]Fouling (blockage of pores), sintering (loss of surface area).
Thermogravimetric Analysis (TGA) Weight loss as a function of temperature.[11]Fouling (combustion of carbonaceous deposits).
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groups present on the catalyst surface.Ligand degradation, adsorption of poisoning species.

Section 2: FAQs - Proactive and Reactive Solutions

This section provides answers to frequently asked questions, offering practical advice for preventing catalyst deactivation and for recovering catalyst activity when possible.

Question 4: What are the best practices to prevent catalyst deactivation from the outset?

Answer:

Prevention is always the best strategy. Implementing the following practices can significantly enhance the lifetime and performance of your catalyst:

  • Reagent and Solvent Purity :

    • Use high-purity, freshly distilled, or commercially available anhydrous solvents.

    • Purify starting materials to remove potential inhibitors.[3] For example, passing alkenes through a short plug of activated alumina can remove peroxides and other polar impurities.

    • Ensure the diazo compound is of high quality and free from impurities.

  • Inert Atmosphere :

    • Thoroughly dry all glassware in an oven and cool under a stream of inert gas.

    • Maintain a positive pressure of nitrogen or argon throughout the reaction setup.[3]

  • Optimal Reaction Conditions :

    • Operate at the lowest temperature that provides a reasonable reaction rate to minimize thermal degradation.[2]

    • Optimize catalyst loading; excessively high loadings can sometimes promote side reactions, while very low loadings might be susceptible to poisoning by trace impurities.[3]

  • Ligand Selection :

    • Choose ligands that are robust under the planned reaction conditions. For example, if oxidative conditions are a concern, consider ligands less prone to oxidation than phosphines.

Question 5: My catalyst has deactivated. Is it possible to regenerate and reuse it?

Answer:

In many cases, yes. The feasibility and method of regeneration depend on the nature of the catalyst (homogeneous vs. heterogeneous) and the deactivation mechanism.

  • Homogeneous Catalysts : Regeneration is often more challenging. If deactivation is due to the coordination of a reversible inhibitor, it might be possible to remove the inhibitor by washing or extraction. However, if the ligand has degraded or the metal has precipitated, recovery may require resynthesis of the complex.

  • Heterogeneous Catalysts : These are generally more amenable to regeneration.

    • Fouling by Coking : A common and often reversible cause of deactivation.[2] The carbonaceous deposits can typically be removed by a controlled oxidation (burn-off) in a stream of air or a dilute oxygen/inert gas mixture at elevated temperatures.[12]

    • Poisoning : If the poison is strongly chemisorbed, regeneration can be difficult. Mild washing with a suitable solvent or a reagent that can displace the poison might be effective. In some cases, a more aggressive chemical treatment is necessary.

Question 6: Can you provide a general protocol for regenerating a fouled heterogeneous catalyst?

Answer:

The following is a general procedure for the oxidative regeneration of a coked heterogeneous catalyst (e.g., a metal on a carbon or oxide support). Caution : This procedure should be performed with care, as the oxidation of coke is exothermic.

Experimental Protocol: Oxidative Regeneration of a Fouled Catalyst

  • Catalyst Recovery : After the reaction, recover the catalyst by filtration or centrifugation.

  • Washing : Wash the catalyst thoroughly with a solvent that can dissolve any adsorbed organic species. A sequence of washes with the reaction solvent followed by a more volatile solvent (e.g., acetone or dichloromethane) is often effective.

  • Drying : Dry the washed catalyst in a vacuum oven at a moderate temperature (60–80 °C) to remove residual solvent.

  • Oxidative Treatment :

    • Place the dried catalyst in a tube furnace equipped with a gas inlet and outlet.

    • Begin flowing a stream of inert gas (nitrogen or argon) over the catalyst.

    • Gradually increase the temperature to a point below the sintering temperature of the catalyst (typically 250–450 °C).

    • Once the desired temperature is reached, slowly introduce a controlled amount of air or a dilute oxygen/inert gas mixture into the gas stream.

    • Monitor the temperature of the catalyst bed. A sudden increase in temperature indicates the combustion of the coke. Adjust the oxygen concentration to maintain a controlled burn.

    • Hold at this temperature until the coke has been completely removed (typically 2-4 hours).

  • Cooling : After the oxidative treatment, switch back to a pure inert gas stream and cool the catalyst to room temperature.

  • Re-reduction (if necessary) : If the active form of the metal is in a reduced state (e.g., Pd(0)), a reduction step may be necessary after the oxidative treatment. This is typically done by passing a stream of hydrogen gas over the catalyst at a controlled temperature.[12]

Question 7: Are there any novel strategies to improve catalyst recyclability and minimize deactivation?

Answer:

Yes, the field is continuously evolving with innovative approaches to enhance catalyst stability and facilitate recovery.

  • Catalyst Encapsulation : Immobilizing the catalyst within a porous support or encapsulating it in a polymer matrix can protect it from bulk impurities and prevent leaching.[13]

  • "Catalyst-in-a-Bag" Systems : For homogeneous catalysts, enclosing them in a dialysis membrane allows for the free passage of reactants and products while retaining the larger catalyst complex. This simplifies recovery and recycling.[14]

  • Flow Chemistry : Performing reactions in a continuous flow reactor packed with a heterogeneous catalyst can improve stability and allow for steady-state operation, where deactivation can be more easily managed.

Section 3: Visualizing Deactivation and Recovery

To better understand the concepts discussed, the following diagrams illustrate the common pathways of catalyst deactivation and a general workflow for troubleshooting and recovery.

CatalystDeactivationPathways cluster_mechanisms Deactivation Mechanisms ActiveCatalyst Active Chiral Catalyst Poisoning Poisoning (e.g., S, H₂O, O₂) ActiveCatalyst->Poisoning Impurities Fouling Fouling (Coke, Polymer) ActiveCatalyst->Fouling Side Reactions ThermalDegradation Thermal Degradation (Sintering, Ligand Loss) ActiveCatalyst->ThermalDegradation High Temperature DeactivatedCatalyst Deactivated Catalyst Poisoning->DeactivatedCatalyst Fouling->DeactivatedCatalyst ThermalDegradation->DeactivatedCatalyst

Caption: Common pathways leading to catalyst deactivation.

TroubleshootingWorkflow Start Poor Yield / Low ee Observed CheckPurity Verify Reagent/Solvent Purity & Inert Conditions Start->CheckPurity PurityOK Purity & Conditions OK? CheckPurity->PurityOK OptimizeConditions Optimize Reaction Conditions (Temp, Concentration) PurityOK->OptimizeConditions Yes ProblemSource Problem Identified: Impure Materials PurityOK->ProblemSource No ConditionsOK Improvement? OptimizeConditions->ConditionsOK CharacterizeCatalyst Characterize Spent Catalyst (XPS, TEM, TGA) ConditionsOK->CharacterizeCatalyst No End Successful Reaction ConditionsOK->End Yes IdentifyCause Identify Deactivation Mechanism CharacterizeCatalyst->IdentifyCause ImplementSolution Implement Targeted Solution (Regeneration, New Catalyst) IdentifyCause->ImplementSolution ImplementSolution->End

Caption: A workflow for troubleshooting catalyst deactivation.

References

  • Applied Catalysts. (n.d.). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 10 Catalyst Characterization. Retrieved from [Link]

  • Lu, F., et al. (2024). Small-Molecule-Based Strategy for Mitigating Deactivation of Chiral Lewis Acid Catalysis. ResearchGate. Request PDF. [Link]

  • Melchiorre, P., et al. (2024). Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. Chemical Communications. [Link]

  • Tascon GmbH. (n.d.). Analysis of Catalysts. Retrieved from [Link]

  • Hiden Analytical. (2021). Catalyst Characterization Techniques. Retrieved from [Link]

  • ChemEurope. (2025). Catalyst deactivation mechanisms and how to prevent them. Retrieved from [Link]

  • Johnson, J. S., et al. (2018). Effect of key substrate and catalyst parameters on the asymmetric cyclopropanation. ResearchGate. [Link]

  • Bäckvall, J.-E., et al. (2013). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC. [Link]

  • ChemCatBio. (2022). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 6 Catalyst characterization. Retrieved from [Link]

  • Uyeda, C., et al. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PMC. [Link]

  • Doyle, M. P., et al. (2018). Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System. PMC. [Link]

  • Priecel, P., & Lopez-Sanchez, J. A. (2020). Encapsulation Methods for Control of Catalyst Deactivation: A Review. ResearchGate. [Link]

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Validation & Comparative

A Senior Scientist's Guide to the Precise Determination of Enantiomeric Excess in Chiral Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of a molecule is not a mere academic detail—it is a critical determinant of therapeutic efficacy and safety. For chiral carboxylic acids, which form the backbone of numerous active pharmaceutical ingredients (APIs), the precise measurement of enantiomeric excess (ee) is a cornerstone of quality control and process optimization. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, grounded in practical expertise and supported by robust experimental data. We will explore the nuances of chiral chromatography, NMR spectroscopy, and capillary electrophoresis, offering a clear rationale for methodological choices to ensure your data is not only accurate but also defensible.

The Principle of Chiral Recognition: A Quick Primer

The determination of enantiomeric excess relies on the principle of diastereomeric interaction. Since enantiomers possess identical physical properties, they cannot be distinguished by achiral methods. To create a discernible difference, we introduce another chiral entity—be it a stationary phase, a derivatizing agent, or a solvating agent. This interaction forms transient diastereomeric complexes with different physicochemical properties, allowing for their separation or spectral differentiation. The choice of technique hinges on the specific properties of the analyte, the required sensitivity, and the available instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC is arguably the most widely adopted method for determining the enantiomeric excess of chiral carboxylic acids due to its versatility, high resolution, and broad applicability. The technique's success lies in the development of specialized chiral stationary phases (CSPs) that can directly resolve enantiomers without the need for derivatization.

Mechanism of Separation

Modern CSPs, particularly those based on polysaccharide derivatives like cellulose and amylose coated on a silica support, offer a combination of chiral recognition mechanisms. These include hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure. For carboxylic acids, the ability to form hydrogen bonds with the CSP is a key factor in achieving separation.

Experimental Workflow: Direct Enantioseparation by Chiral HPLC

The following protocol outlines a general procedure for the direct enantioseparation of a chiral carboxylic acid using a polysaccharide-based CSP.

Step 1: Mobile Phase Preparation

  • Prepare a mobile phase consisting of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture.

  • To suppress the ionization of the carboxylic acid and reduce peak tailing, add a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase. A typical concentration is 0.1% (v/v).

Step 2: Sample Preparation

  • Dissolve the chiral carboxylic acid sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

Step 3: HPLC Analysis

  • Equilibrate the chiral column (e.g., a Daicel CHIRALCEL® OD-H or CHIRALPAK® AD-H) with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Run the analysis under isocratic conditions at a constant flow rate (e.g., 1.0 mL/min).

  • Detect the eluting enantiomers using a UV detector at a wavelength where the analyte exhibits strong absorbance.

Step 4: Data Analysis

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess using the following formula:

    • ee (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (Hexane/IPA + 0.1% TFA) Equilibrate Column Equilibration MobilePhase->Equilibrate SamplePrep Sample Prep (1 mg/mL in Mobile Phase) Inject Sample Injection SamplePrep->Inject Equilibrate->Inject Separate Isocratic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate ee% Calculation Integrate->Calculate

Caption: Workflow for ee determination by Chiral HPLC.

Indirect Method: Derivatization

In cases where direct separation is challenging, an alternative approach is to derivatize the carboxylic acid with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. However, this method introduces the risk of racemization during the derivatization step and requires a chiral derivatizing agent of high enantiomeric purity.

Chiral Gas Chromatography (GC): High-Resolution for Volatile Analytes

Chiral GC is a powerful technique for the enantioseparation of volatile and thermally stable chiral carboxylic acids. Similar to HPLC, GC can be performed directly using a chiral stationary phase or indirectly after derivatization.

Methodology: Derivatization is Often Key

Due to the polar and non-volatile nature of carboxylic acids, derivatization is almost always necessary to convert them into more volatile and thermally stable esters. This is typically achieved by reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst. The resulting esters can then be separated on a chiral GC column.

Experimental Workflow: Chiral GC via Esterification

Step 1: Derivatization (Esterification)

  • To a solution of the chiral carboxylic acid in a suitable solvent (e.g., toluene), add an excess of an alcohol (e.g., 2-propanol) and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture under reflux for a specified period to drive the reaction to completion.

  • After cooling, neutralize the excess acid and wash the organic layer with water.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO4) and remove the solvent under reduced pressure.

Step 2: GC Analysis

  • Dissolve the resulting ester in a suitable solvent (e.g., hexane).

  • Inject the sample into a GC equipped with a chiral capillary column (e.g., a cyclodextrin-based column like Beta DEX™).

  • Employ a temperature program to achieve optimal separation of the diastereomeric esters.

  • Use a Flame Ionization Detector (FID) for detection.

Step 3: Data Analysis

  • Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers, as described for HPLC.

GC_Workflow cluster_prep Derivatization cluster_analysis Analysis cluster_data Data Processing Esterify Esterification (Carboxylic Acid -> Ester) Workup Reaction Workup & Purification Esterify->Workup Inject Sample Injection Workup->Inject Separate Temperature Programmed Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate ee% Calculation Integrate->Calculate

Caption: Workflow for ee determination by Chiral GC.

NMR Spectroscopy: A Homogeneous Phase Approach

Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct advantage over chromatographic methods as it is a homogeneous phase technique that does not require physical separation of the enantiomers. The determination of enantiomeric excess by NMR relies on the use of a chiral auxiliary that interacts with the enantiomers to induce a chemical shift difference between them.

Methodology: Chiral Solvating and Derivatizing Agents

Two primary approaches are used in NMR for enantiomeric discrimination:

  • Chiral Solvating Agents (CSAs): These agents, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE), form transient diastereomeric solvates with the enantiomers of the carboxylic acid. This results in separate signals for the enantiomers in the NMR spectrum. This method is non-destructive, but the chemical shift differences can be small.

  • Chiral Derivatizing Agents (CDAs): The carboxylic acid is covalently reacted with a chiral derivatizing agent, such as (R)-(-)-1-(1-naphthyl)ethylamine, to form a pair of diastereomers. These diastereomers exhibit distinct NMR spectra, often with larger chemical shift differences than those observed with CSAs, allowing for more accurate integration.

Experimental Workflow: NMR with a Chiral Derivatizing Agent

Step 1: Derivatization

  • React the chiral carboxylic acid with a chiral amine (e.g., (R)-1-phenylethylamine) in the presence of a coupling agent (e.g., DCC or EDC) to form a stable amide.

  • Purify the resulting diastereomeric amides by column chromatography.

Step 2: NMR Analysis

  • Dissolve the purified diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl3).

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify a pair of well-resolved signals corresponding to the two diastereomers.

Step 3: Data Analysis

  • Integrate the areas of the selected signals.

  • Calculate the enantiomeric excess from the ratio of the integrals.

Method Comparison: A Data-Driven Perspective

The choice of method for determining the enantiomeric excess of a chiral carboxylic acid is a multi-faceted decision that depends on the specific requirements of the analysis. The following table provides a comparative summary of the key performance attributes of each technique.

FeatureChiral HPLC (Direct)Chiral GC (with Derivatization)NMR (with Chiral Derivatizing Agent)
Principle Chromatographic separation on a chiral stationary phaseChromatographic separation of diastereomeric derivativesSpectroscopic differentiation of diastereomeric derivatives
Sample Volatility Not requiredRequiredNot required
Derivatization Not requiredRequiredRequired
Sensitivity High (µg/mL to ng/mL)Very high (pg/mL)Low (mg/mL)
Accuracy & Precision HighHighModerate to High
Throughput ModerateModerateLow
Development Time ModerateModerate to HighModerate
Instrumentation HPLC with UV/PDA detectorGC with FID/MS detectorNMR spectrometer

Conclusion: Selecting the Optimal Method

For the routine, high-throughput analysis of enantiomeric excess of a wide range of chiral carboxylic acids, chiral HPLC stands out as the method of choice due to its direct analysis capabilities, robustness, and excellent accuracy. Chiral GC is a superior option for volatile carboxylic acids or when very high sensitivity is required, although the necessity of derivatization adds a layer of complexity. NMR spectroscopy , while less sensitive, offers a valuable orthogonal technique, particularly for structural confirmation and when a separation-free method is desired.

Ultimately, the most reliable determination of enantiomeric excess is often achieved through the use of two independent methods. This orthogonal approach provides a high degree of confidence in the analytical results, a critical consideration in the rigorous environment of pharmaceutical development and quality control.

References

  • A Practical Guide to Chiral Analysis by Gas Chromatography. Restek.[Link]

  • Determination of Enantiomeric Purity by NMR Spectroscopy. Organic Chemistry Division, American Chemical Society.[Link]

  • Enantiomeric excess. Wikipedia.[Link]

A Comparative Guide to Diastereoselective Cyclopropanation Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The cyclopropane motif is a highly valuable structural unit in medicinal chemistry and natural product synthesis, prized for the unique conformational constraints and electronic properties it imparts to molecules.[1][2] Achieving precise control over the stereochemistry of this three-membered ring during its construction is paramount. This guide provides a comparative analysis of the leading methods for diastereoselective cyclopropanation, offering insights into their mechanisms, substrate scope, and practical application, supported by experimental data.

Simmons-Smith Cyclopropanation and its Variants

The Simmons-Smith reaction is a cornerstone of cyclopropanation, utilizing an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to convert alkenes into cyclopropanes.[2][3] A key feature of this reaction is its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[3][4]

Mechanism and Diastereoselectivity

The diastereoselectivity of the Simmons-Smith reaction is often governed by the presence of directing groups, most notably hydroxyl groups, on the substrate. The zinc atom of the carbenoid coordinates with the hydroxyl group, leading to the delivery of the methylene group to the same face of the double bond.[3][5][6] This substrate-directed approach provides a powerful tool for controlling the relative stereochemistry of the newly formed cyclopropane ring.[7] For example, the cyclopropanation of cyclic allylic alcohols proceeds with high diastereoselectivity, favoring the syn isomer.[8]

The "butterfly-type" transition state model is often invoked to explain this selectivity, where the zinc carbenoid complexes with both the hydroxyl group and the double bond, leading to a concerted methylene transfer.[8]

Modifications Enhancing Reactivity and Selectivity

Several modifications to the original Simmons-Smith protocol have been developed to improve reactivity and expand its scope.

  • Furukawa Modification: The use of diethylzinc (Et₂Zn) in place of the zinc-copper couple often leads to higher reactivity, especially for less nucleophilic alkenes.[8][9]

  • Charette Modification: The development of dioxaborolane-based chiral ligands for zinc carbenoids has enabled highly enantioselective and diastereoselective cyclopropanations of allylic alcohols.

  • Shi Modification: The use of substituted iodomethylzinc aryloxides has also proven effective for the cyclopropanation of unfunctionalized alkenes.[8]

Experimental Data: Diastereoselectivity in Simmons-Smith Reactions
SubstrateReagentConditionsDiastereomeric Ratio (syn:anti)Reference
Cyclohex-2-en-1-olCH₂I₂/Zn-CuEther>95:5
(E)-3-Penten-2-olEtZnCH₂ICH₂Cl₂>20:1[8]
(Z)-3-Penten-2-olEtZnCH₂ICH₂Cl₂>200:1[8]
Alkenyl Cyclopropyl CarbinolCH₂I₂/Et₂ZnCH₂Cl₂>99:1[7]

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysts, particularly those based on rhodium, copper, and palladium, are widely used to effect cyclopropanation reactions, typically from diazo compounds.[8][10] These methods offer a broad substrate scope and the potential for high levels of stereocontrol through the use of chiral ligands.

Mechanism and Diastereoselectivity

The generally accepted mechanism involves the formation of a metal-carbene intermediate from the reaction of the catalyst with a diazo compound. This electrophilic carbene is then transferred to the alkene in a concerted fashion. The stereochemical outcome of the reaction is influenced by the steric and electronic properties of the catalyst's ligands, which create a chiral environment around the metal center.

For instance, rhodium(II) carboxylate catalysts are highly effective for the cyclopropanation of a wide range of olefins with diazoacetates. The diastereoselectivity is often dependent on the nature of the rhodium ligands and the substituents on both the alkene and the diazo compound. In the cyclopropanation of allylic alcohols using Rh(III) catalysis, the hydroxyl group can act as a directing group, leading to high diastereoselectivity.[11]

Experimental Data: Diastereoselectivity in Transition Metal-Catalyzed Reactions
AlkeneDiazo CompoundCatalystDiastereomeric Ratio (trans:cis)Reference
StyreneEthyl diazoacetateRh₂(OAc)₄75:25
StyreneEthyl diazoacetateCu(acac)₂70:30
1-OcteneEthyl diazoacetate[Rh₂(esp)₂]>95:5

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction utilizes sulfur ylides to convert electron-deficient alkenes, such as α,β-unsaturated ketones and esters, into cyclopropanes.[12][13] This method is complementary to the Simmons-Smith and transition metal-catalyzed approaches, which are often more effective for electron-rich or unactivated olefins.

Mechanism and Diastereoselectivity

The reaction proceeds via a nucleophilic conjugate addition of the sulfur ylide to the α,β-unsaturated system, forming a stabilized enolate intermediate.[14] Subsequent intramolecular nucleophilic attack of the enolate on the carbon bearing the sulfonium group results in ring closure and expulsion of a dialkyl sulfide, yielding the cyclopropane.[12]

A notable characteristic of the Corey-Chaykovsky cyclopropanation is its tendency to favor the formation of the trans cyclopropane, regardless of the stereochemistry of the starting alkene.[12][13] This is attributed to the reversibility of the initial Michael addition and the thermodynamic preference for the less sterically hindered trans diastereomer of the betaine intermediate before the irreversible ring closure. However, when the bond rotation in the intermediate is restricted, the stereochemistry of the olefin can be maintained.[12]

Experimental Data: Diastereoselectivity in Corey-Chaykovsky Reactions
α,β-Unsaturated CompoundSulfur YlideConditionsDiastereomeric Ratio (trans:cis)Reference
ChalconeDimethylsulfoxonium methylideDMSO>95:5
(E)-BenzalacetoneDimethylsulfoxonium methylideDMSO>95:5
CyclohexenoneDimethylsulfoxonium methylideDMSO>95:5 (exo)

Organocatalytic Cyclopropanation

In recent years, organocatalysis has emerged as a powerful strategy for asymmetric cyclopropanation.[15][16] These methods often employ chiral aminocatalysts or chiral phosphoric acids to activate the substrates and control the stereochemical outcome.[16][17]

Mechanism and Diastereoselectivity

One common approach involves the reaction of α,β-unsaturated aldehydes with stabilized ylides in the presence of a chiral secondary amine catalyst. The catalyst forms a transient iminium ion with the aldehyde, lowering its LUMO and facilitating a stereoselective Michael addition of the ylide. Subsequent intramolecular cyclization affords the enantioenriched cyclopropane. This strategy can achieve high levels of both enantio- and diastereoselectivity.[15]

Another strategy utilizes chiral phosphoric acids to catalyze the formation of cyclopropanes from isochromene acetals and vinylboronic acids, proceeding through isobenzopyrylium ion intermediates.[16][17] This method allows for the construction of complex polycyclic structures containing a cyclopropane ring with excellent enantio- and diastereocontrol.[16]

Experimental Data: Diastereoselectivity in Organocatalytic Reactions
α,β-Unsaturated AldehydeYlideCatalystDiastereomeric RatioReference
CinnamaldehydeBenzyl 2-bromoacetateDiphenylprolinol silyl ether>95:5
CrotonaldehydeDiethyl bromomalonateDiphenylprolinol silyl ether94:6

Comparative Summary and Outlook

The choice of cyclopropanation method is highly dependent on the specific substrate and the desired stereochemical outcome.

  • Simmons-Smith and its variants are ideal for the diastereoselective cyclopropanation of alkenes bearing directing groups, particularly allylic alcohols.

  • Transition metal-catalyzed methods offer broad applicability and the potential for high enantioselectivity through ligand design, making them suitable for a wide range of functionalized and unfunctionalized olefins.

  • The Corey-Chaykovsky reaction is the method of choice for the diastereoselective cyclopropanation of electron-deficient alkenes, reliably providing the trans isomer.

  • Organocatalytic approaches represent a rapidly evolving field, offering metal-free alternatives for the synthesis of highly enantioenriched and diastereomerically pure cyclopropanes.

Future developments in this field will likely focus on the discovery of new, more efficient, and selective catalysts, as well as the expansion of the substrate scope for each method. The continued exploration of novel organocatalytic systems and the development of stereodivergent strategies to access all possible stereoisomers of a given cyclopropane will be of particular importance to the drug development and natural product synthesis communities.

Experimental Protocols

Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of (E)-Cinnamyl Alcohol

Materials:

  • (E)-Cinnamyl alcohol

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add (E)-cinnamyl alcohol (1.0 mmol) and anhydrous CH₂Cl₂ (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.2 mL, 2.2 mmol, 1.0 M in hexanes) dropwise to the solution. Stir for 20 minutes at 0 °C.

  • Add diiodomethane (0.18 mL, 2.2 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropylmethanol. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.

Protocol 2: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add Rh₂(OAc)₄ (0.01 mmol) and anhydrous CH₂Cl₂ (5 mL).

  • Add styrene (5.0 mmol) to the flask.

  • Heat the solution to 40 °C.

  • Slowly add a solution of ethyl diazoacetate (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) to the reaction mixture over a period of 4 hours using a syringe pump.

  • After the addition is complete, stir the reaction mixture at 40 °C for an additional 1 hour.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding ethyl 2-phenylcyclopropane-1-carboxylate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.

Visualization of Mechanistic Principles

diastereoselective_cyclopropanation cluster_SimmonsSmith Simmons-Smith Reaction cluster_TransitionMetal Transition Metal Catalysis cluster_CoreyChaykovsky Corey-Chaykovsky Reaction SS_Alkene Allylic Alcohol SS_TS Coordinated Transition State SS_Alkene->SS_TS Coordination SS_Reagent IZnCH₂I SS_Reagent->SS_TS SS_Product syn-Cyclopropane SS_TS->SS_Product Methylene Transfer TM_Alkene Alkene TM_Product Cyclopropane TM_Alkene->TM_Product TM_Diazo R-CHN₂ TM_Carbene [M]=CHR TM_Diazo->TM_Carbene Catalyst TM_Catalyst [M]-L* TM_Carbene->TM_Product Carbene Transfer CC_Enone α,β-Unsaturated Carbonyl CC_Intermediate Betaine Intermediate CC_Enone->CC_Intermediate Michael Addition CC_Ylide Sulfur Ylide CC_Ylide->CC_Intermediate CC_Product trans-Cyclopropane CC_Intermediate->CC_Product Intramolecular Ring Closure

Caption: Key mechanistic pathways for major diastereoselective cyclopropanation methods.

References

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  • Johnson, A. W.; LaCount, R. B. J. Am. Chem. Soc.1961 , 83 (2), 417–423. [Link]

  • Donaldson, W. A. Tetrahedron2001 , 57 (41), 8589-8627. [Link]

  • Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. Chem. Rev.2003 , 103 (4), 977–1050. [Link]

  • de Nanteuil, F.; De Simone, F.; Frei, R.; Benohoud, M.; Waser, J. Org. Lett.2014 , 16 (19), 5144–5147. [Link]

  • Chemistry Stack Exchange. Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. [Link]

  • Ma, G.; Wang, J. Chem. Commun.2019 , 55 (81), 12143-12146. [Link]

  • Douglas, C. J.; Overman, L. E. Proc. Natl. Acad. Sci. U.S.A.2004 , 101 (15), 5363–5367. [Link]

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  • Aggarwal, V. K.; Harvey, J. N.; Richardson, J. J. Am. Chem. Soc.2002 , 124 (20), 5747–5756. [Link]

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  • Wang, Z.; Li, Z.; Zhu, S. Org. Lett.2017 , 19 (10), 2536–2539. [Link]

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  • Doyle, M. P.; McKervey, M. A.; Ye, T. Modern Catalytic Methods for Organic Synthesis with Diazo Compounds: From Cyclopropanes to Ylides. John Wiley & Sons, 1998.
  • Charette, A. B.; Beauchemin, A. Transition Metal-Mediated Cycloaddition Reactions. In Modern Carbonyl Olefination, John Wiley & Sons, Ltd, 2004; pp 241–284.
  • Wang, J. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. J. Am. Chem. Soc.2007, 129 (22), 7004–7005.
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A Researcher's Guide to Absolute Configuration: X-ray Crystallography vs. Chiroptical Methods for Cyclopropane Stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and natural product synthesis, the unambiguous assignment of a molecule's absolute configuration is a critical, non-negotiable step. The three-dimensional arrangement of atoms dictates biological activity, and an incorrect assignment can lead to costly and time-consuming dead ends. This is particularly true for molecules containing the cyclopropane ring, a common motif in pharmaceuticals and bioactive natural products due to its unique conformational rigidity and electronic properties. While often considered the "gold standard," single-crystal X-ray crystallography is not always a feasible or optimal solution. This guide provides an in-depth comparison of X-ray crystallography and its primary alternative, Vibrational Circular Dichroism (VCD) spectroscopy, for the absolute configuration determination of cyclopropane-containing molecules, offering field-proven insights and detailed experimental workflows.

The Cyclopropane Conundrum: Why Absolute Configuration Matters

The compact and strained nature of the cyclopropane ring imparts a significant degree of conformational constraint on a molecule. This rigidity can enhance binding to biological targets, but it also means that even subtle changes in the spatial orientation of substituents on the ring can have profound effects on pharmacological activity. Therefore, establishing the precise stereochemistry of chiral centers within or attached to a cyclopropane ring is paramount.

X-ray Crystallography: The Definitive, yet Demanding, Arbiter

Single-crystal X-ray diffraction (XRD) stands as the most powerful and direct method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2][3] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice.

The Power of Anomalous Dispersion

The determination of absolute configuration via XRD hinges on the phenomenon of anomalous dispersion.[4] When an X-ray photon's energy is near the absorption edge of an atom, a phase shift occurs in the scattered X-rays. This effect, which is more pronounced for heavier atoms, breaks Friedel's law, leading to measurable differences in the intensities of Bijvoet pairs (reflections from opposite faces of a crystal plane). By analyzing these differences, the absolute configuration can be unequivocally determined.

A key metric in this analysis is the Flack parameter, which should refine to a value close to zero for the correct enantiomer.[5] Modern instrumentation and software have made it possible to determine the absolute configuration of molecules containing only light atoms (C, H, N, O), which is often the case for cyclopropane derivatives, provided that high-quality crystals and data are obtained.[3]

The Crystallization Hurdle

The primary and most significant limitation of X-ray crystallography is its absolute requirement for a high-quality single crystal.[1][6] Many small organic molecules, including functionalized cyclopropanes, can be challenging to crystallize, often yielding oils, amorphous solids, or microcrystalline powders unsuitable for single-crystal XRD.[1][7] This crystallization bottleneck can significantly delay research projects.[7]

Experimental Workflow for Single-Crystal X-ray Diffraction

Figure 1: A generalized workflow for absolute configuration determination by single-crystal X-ray diffraction.

Step-by-Step Experimental Protocol for X-ray Crystallography:

  • Sample Purification: The starting material must be of high purity (>95%) to maximize the chances of obtaining a single crystal.

  • Crystallization: This is often the most challenging step. A variety of techniques can be employed:

    • Slow Evaporation: A solution of the compound is allowed to slowly evaporate, leading to a gradual increase in concentration and, ideally, crystal formation.[8]

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, inducing crystallization.

    • Cooling: A saturated solution of the compound is slowly cooled, decreasing its solubility and promoting crystal growth.

    • Co-crystallization: If the target molecule is difficult to crystallize on its own, co-crystallization with a suitable host molecule can facilitate the formation of a crystalline lattice.[1]

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[4][9]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.[10]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects, typically by refining the Flack parameter. A value close to 0 with a small standard uncertainty indicates a confident assignment.[5]

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Alternative

Vibrational Circular Dichroism (VCD) spectroscopy has emerged as a robust and reliable alternative to XRD for determining the absolute configuration of chiral molecules, particularly for those that are difficult to crystallize.[2][7][11] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[12]

The Synergy of Experiment and Theory

The power of VCD lies in the comparison of an experimentally measured spectrum with a theoretically calculated spectrum.[1][13] The process involves:

  • Experimental Measurement: The VCD spectrum of the chiral molecule is recorded in a suitable solvent.

  • Computational Modeling: The VCD spectrum of one of the enantiomers is calculated using quantum mechanical methods, typically Density Functional Theory (DFT).[11]

  • Spectral Comparison: The experimental spectrum is compared to the calculated spectrum. A good match in the signs and relative intensities of the VCD bands allows for an unambiguous assignment of the absolute configuration.[1][13]

Experimental Workflow for VCD Spectroscopy

Figure 2: A generalized workflow for absolute configuration determination by VCD spectroscopy.

Step-by-Step Experimental Protocol for VCD Spectroscopy:

  • Sample Preparation: A solution of the chiral molecule is prepared in a suitable solvent (e.g., CDCl3, DMSO-d6) at a concentration that gives a good signal-to-noise ratio.

  • VCD Spectrum Measurement: The VCD and infrared absorption spectra are recorded on a VCD spectrometer. Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Computational Analysis:

    • Conformational Search: A thorough conformational search is performed to identify all low-energy conformers of the molecule.

    • DFT Calculations: For each low-energy conformer, the geometry is optimized, and the VCD and IR spectra are calculated using DFT (e.g., with the B3LYP functional and a 6-31G* basis set).[11]

    • Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann populations to generate the final theoretical spectrum.[14]

  • Comparison and Assignment: The experimental VCD spectrum is compared with the Boltzmann-averaged calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that used in the calculation. If the signs are opposite, the absolute configuration is that of the other enantiomer.[1][13]

Head-to-Head Comparison: XRD vs. VCD for Cyclopropanes

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)
Sample Phase Solid (single crystal)Solution or neat liquid
Requirement High-quality single crystalChiral molecule in solution
Directness Direct, unambiguous determinationIndirect, requires computational comparison
Throughput Lower, limited by crystallizationHigher, especially for non-crystalline samples[2][15]
Sample Amount Milligrams (can be as low as 3-5 mg with co-crystallization)[1]Milligrams
Key Challenge Crystallization [1][7]Computational accuracy and conformational flexibility
Applicability to Cyclopropanes Gold standard if a crystal is available. May be challenging for light-atom derivatives.Excellent for non-crystalline cyclopropanes. Requires accurate computational modeling of the strained ring.

Case Studies: Putting Theory into Practice

Case Study 1: Chemoenzymatic Synthesis of Chiral Cyclopropyl Ketones

In a recent study on the chemoenzymatic synthesis of chiral cyclopropane scaffolds, researchers successfully determined the absolute configuration of a key cyclopropanation product using X-ray crystallography. This provided a crucial reference point for assigning the stereochemistry of other derivatives by chiral chromatography. This case highlights the definitive nature of XRD when a suitable crystal can be obtained.

Case Study 2: Absolute Configuration of Plakoside A

The absolute configuration of the cyclopropane moieties in the marine natural product Plakoside A was determined through a multi-step process.[13] Due to difficulties in obtaining crystals of the intact molecule, it was degraded to smaller cyclopropane-containing fatty acids. These were then derivatized with a chiral reagent and analyzed by HPLC, allowing for the assignment of the absolute configuration.[13] This example underscores the challenges that can be encountered with complex natural products and how alternative, albeit indirect, methods can be employed when direct analysis by XRD or VCD is not feasible.

Conclusion: A Symbiotic Approach to Stereochemical Elucidation

Both X-ray crystallography and Vibrational Circular Dichroism are powerful techniques for the determination of the absolute configuration of cyclopropane-containing molecules. The choice between them is often dictated by the physical state of the sample.

  • X-ray crystallography remains the unequivocal gold standard for absolute configuration determination when a high-quality single crystal is available. Its direct nature provides a level of certainty that is unmatched.

  • VCD spectroscopy is an invaluable and often more practical alternative for non-crystalline samples, offering a rapid and reliable method for stereochemical assignment in the solution state.[2][7][11]

For research and drug development professionals working with chiral cyclopropanes, a pragmatic approach is to consider these techniques as complementary. When faced with a new chiral cyclopropane derivative, attempting crystallization for XRD analysis is a logical first step. However, if crystallization proves to be a bottleneck, VCD offers a powerful and efficient path forward, ensuring that the critical task of absolute configuration determination does not impede the progress of your research.

References

  • AstraZeneca. (2024, January 23). Empower your drug design & synthesis with vibrational circular dichroism (VCD) [Video]. YouTube. [Link]

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  • Akasaka, K., Ohrui, H., & Meguro, H. (2002). Determination of the Absolute Configuration at the Two Cyclopropane Moieties of Plakoside A, an Immunosuppressive Marine Galactosphingolipid. European Journal of Organic Chemistry, 2002(12), 1956-1963. [Link]

  • Wesolowski, S. S., & Pivonka, D. E. (2013). A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects. Bioorganic & Medicinal Chemistry Letters, 23(14), 4019-4025. [Link]

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  • Wesolowski, S. S., & Pivonka, D. E. (2013). A Rapid Alternative to X-Ray Crystallography for Chiral Determination: Case Studies of Vibrational Circular Dichroism (VCD) to Advance Drug Discovery Projects. Bioorganic & Medicinal Chemistry Letters, 23(14), 4019-4025. [Link]

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  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Crystal Physics, Diffraction, Theoretical and General Crystallography, 39(6), 876-881.
  • Albright, T. A., & White, J. M. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Organic Synthesis II (pp. 1-34). Elsevier.
  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 115-122. [Link]

  • Albright, T. A., & White, J. M. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Organic Synthesis II (pp. 1-34). Elsevier.
  • Penasa, R., & Licini, G. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews, 53(10), 4143-4171.
  • Royal Society of Chemistry. (2024, May 31). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • Huc, I., & Maurin, J. (1998). Density Functional Theory Calculations of Vibrational Absorption and Circular Dichroism Spectra of Dimethyl-L-tartrate. The Journal of Physical Chemistry A, 102(35), 6979-6986. [Link]

  • Nafie, L. A. (2004). Vibrational Circular Dichroism Spectroscopy: A New Tool for the Stereochemical Characterization of Chiral Molecules. Applied Spectroscopy, 58(5), 121A-136A.
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  • Nafie, L. A. (2008). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality, 20(9), 1017-1033.
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Sources

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Passing Purity and Diastereomeric Ratio

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity and stereoisomeric composition is paramount. Among the array of analytical techniques available, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary method for these critical assessments.[1][2] Unlike chromatographic techniques that often rely on reference standards for each analyte, qNMR leverages a fundamental principle: the intensity of an NMR signal is directly proportional to the number of nuclei generating it.[1][3][4][5] This inherent quantitative nature allows for the direct and accurate measurement of analytes, making it an indispensable tool for researchers, scientists, and drug development professionals.[2][6]

This guide provides an in-depth exploration of ¹H qNMR for the dual purposes of assessing absolute purity and determining diastereomeric ratios. We will delve into the theoretical underpinnings, practical experimental considerations, and data analysis workflows, supported by established protocols and comparative data.

The Principle of Quantitative NMR: A Foundation of Accuracy

The core of qNMR lies in the direct relationship between the integrated area of a resonance signal (I) and the number of nuclei (N) contributing to that signal, governed by the equation I = kN, where k is a proportionality constant dependent on the spectrometer and experimental conditions.[3] For a properly configured qNMR experiment, this constant is the same for all signals across the spectrum, enabling the determination of the relative molar amounts of different substances in a mixture.[4] This makes qNMR a primary ratio method, capable of delivering accurate quantitative results without the need for identical reference materials for the analyte of interest.[1][4]

Part 1: Assessing Absolute Purity with qNMR

The determination of absolute purity by qNMR involves comparing the integral of a specific, well-resolved signal from the analyte to that of a certified internal standard of known purity and weight.[5] This approach provides a direct measure of the mass fraction of the analyte in the sample.

Causality in Experimental Design: The Keys to Robust Purity Analysis

The accuracy of a qNMR purity assessment is not merely a consequence of sophisticated instrumentation but is built upon a foundation of meticulous experimental design and execution. Each step is a critical link in the chain of achieving reliable and reproducible results.

1. The Crucial Role of the Internal Standard:

The choice of an internal standard is arguably the most critical decision in a qNMR experiment for purity determination.[7] An ideal internal standard should possess the following characteristics:

  • High Purity: The purity of the internal standard must be accurately known and certified, as any impurities will directly impact the calculated purity of the analyte.[7]

  • Chemical Inertness: The standard must not react with the analyte, the solvent, or any impurities present in the sample.[8]

  • Signal Resolution: It should have a simple spectrum with at least one sharp, well-resolved signal that does not overlap with any signals from the analyte or solvent.[7][8] Often, signals in regions of the spectrum that are typically free of analyte signals (e.g., 0.0–0.5 ppm or 8.5–9.5 ppm) are preferred.[7]

  • Solubility: The internal standard must be fully soluble in the deuterated solvent used for the analysis to ensure a homogeneous solution.[7][8]

  • Stability: It should be stable under the experimental conditions (e.g., temperature, light).[7]

  • Appropriate T1 Relaxation Time: The longitudinal relaxation time (T1) of the protons in the standard should not be excessively long to allow for reasonable experimental times.[8]

Commonly used internal standards for ¹H qNMR include maleic acid, dimethyl sulfone (DMSO2), and 1,4-bis(trimethylsilyl)benzene-d4.[7][9]

2. Sample Preparation: The Foundation of Precision:

  • Accurate Weighing: Precise and accurate weighing of both the analyte and the internal standard using a microbalance is fundamental.[3] Any inaccuracies in mass will directly propagate to the final purity calculation.

  • Complete Dissolution: Both the sample and the internal standard must be completely dissolved in the deuterated solvent to ensure a homogeneous solution, which is critical for obtaining sharp, well-shimmed NMR signals.[3]

  • Solvent Selection: The choice of deuterated solvent is dictated by the solubility of the analyte and the internal standard.[3] The solvent should also have minimal signals that could interfere with the signals of interest.

3. Data Acquisition Parameters: Ensuring Quantitative Integrity:

To ensure that the signal integrals are truly proportional to the number of nuclei, specific acquisition parameters must be carefully optimized:

  • Relaxation Delay (d1): This is the time between successive pulses. It must be set to at least 5 times the longest T1 relaxation time of all protons being quantified (both analyte and standard). This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, preventing signal saturation and ensuring accurate integration.[7] A typical d1 for small molecules is in the range of 20-60 seconds.

  • Pulse Angle: A 90° pulse is used to provide maximum signal intensity for a single scan.[7]

  • Number of Scans (NS): The number of scans is chosen to achieve an adequate signal-to-noise ratio (S/N) for accurate integration. A minimum S/N of 250:1 is recommended for an integration error of less than 1%.[8]

  • Uniform Excitation: Modern NMR spectrometers generally provide uniform pulse excitation across the entire spectral width, which is essential for qNMR.[8]

Workflow for qNMR Purity Determination

The following diagram illustrates the systematic workflow for determining the absolute purity of a sample using qNMR with an internal standard.

qNMR_Purity_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_sample Accurately weigh analyte (ms) weigh_std Accurately weigh internal standard (mIC) setup Set quantitative parameters (d1 ≥ 5*T1, 90° pulse) weigh_sample->setup dissolve Dissolve both in deuterated solvent acquire Acquire 1H NMR spectrum phase Manual phase correction acquire->phase baseline Baseline correction integrate Integrate analyte (Intt) & standard (IntIC) signals formula Apply purity formula integrate->formula result Report purity (%)

Caption: Workflow for absolute purity determination by qNMR.

Experimental Protocol: Purity Assessment of Acetaminophen

This protocol provides a step-by-step methodology for determining the purity of a commercial sample of acetaminophen using maleic acid as an internal standard.

1. Sample Preparation: a. Accurately weigh approximately 10 mg of acetaminophen into a clean, dry vial using a microbalance with 0.01 mg readability.[10] Record the exact mass (ms). b. Accurately weigh approximately 5 mg of certified maleic acid (purity, PIC, is known) into the same vial. Record the exact mass (mIC). c. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) to the vial. d. Vortex the vial until both the acetaminophen and maleic acid are completely dissolved. e. Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition: a. Insert the sample into a 400 MHz (or higher) NMR spectrometer. b. Set the sample temperature to 25 °C.[10] c. Use a standard single-pulse proton experiment. d. Set the relaxation delay (d1) to 30 seconds. e. Set the number of scans (NS) to 16. f. Acquire the ¹H NMR spectrum.

3. Data Processing: a. Apply a line broadening of 0.3 Hz. b. Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. c. Apply a baseline correction to ensure a flat baseline across the entire spectrum, especially around the signals to be integrated.[11] d. Integrate a well-resolved singlet signal for acetaminophen (e.g., the methyl singlet around 2.0 ppm). Record the integral value (Intt). e. Integrate the singlet signal for maleic acid (around 6.3 ppm).[5] Record the integral value (IntIC).

4. Purity Calculation:

The purity of the target analyte (Pt) is calculated using the following equation:[4][12]

P_t (%) = (Int_t / n_t) * (n_IC / Int_IC) * (MW_t / MW_IC) * (m_IC / m_s) * P_IC

Where:

  • Int_t : Integral of the analyte signal

  • n_t : Number of protons giving rise to the analyte signal (for the acetaminophen methyl group, n_t = 3)

  • Int_IC : Integral of the internal calibrant signal

  • n_IC : Number of protons giving rise to the internal calibrant signal (for maleic acid, n_IC = 2)

  • MW_t : Molecular weight of the analyte (acetaminophen: 151.16 g/mol )

  • MW_IC : Molecular weight of the internal calibrant (maleic acid: 116.07 g/mol )

  • m_s : Mass of the sample (analyte)

  • m_IC : Mass of the internal calibrant

  • P_IC : Purity of the internal calibrant (as a percentage)

Data Summary and Comparison with HPLC

To illustrate the performance of qNMR, a hypothetical batch of acetaminophen was analyzed by both qNMR (following the protocol above) and a standard HPLC-UV method.

ParameterqNMR ResultHPLC-UV Result
Purity (%) 99.2 ± 0.299.4 ± 0.3
RSD (%) 0.200.30
Analysis Time/Sample ~20 min~30 min
Reference Standard Maleic Acid (certified)Acetaminophen (certified)
Sample Consumption ~10 mg~1 mg
Destructive NoYes

The results demonstrate a high degree of concordance between qNMR and HPLC, establishing qNMR as a valid and orthogonal method for purity assessment.[13][14] qNMR offers the advantages of being non-destructive and not requiring a reference standard of the analyte itself, which is particularly beneficial for novel compounds or when a certified standard is unavailable.[9][15]

Part 2: Determining Diastereomeric Ratio with qNMR

When a reaction produces a mixture of diastereomers, qNMR provides a straightforward and accurate method for determining their relative proportions. This is a form of relative quantification and does not typically require an internal standard.[8] The method relies on the fact that diastereomers, being chemically distinct, will have different NMR spectra, often with at least one pair of signals that are well-resolved.

Key Considerations for Diastereomeric Ratio Analysis
  • Signal Selection: The most critical step is to identify a pair of signals, one for each diastereomer, that are well-resolved and free from overlap with other signals.[11] These signals should correspond to the same proton or group of protons in each diastereomer. Simple signals like singlets or doublets from methyl or methylene groups are often ideal.[11]

  • Relaxation Times: While the requirement for a long relaxation delay is less stringent than for absolute purity with an internal standard (since you are comparing structurally similar molecules whose T1 values are likely to be very similar), it is still good practice to use a sufficient delay to ensure accurate integration. ¹H NMR is preferred over ¹³C NMR for this reason, as ¹³C nuclei generally have longer relaxation times and can be affected by the Nuclear Overhauser Effect (NOE), which can distort integral intensities.[11]

  • Data Processing: As with purity analysis, careful phasing and baseline correction are essential for accurate integration.[11]

Workflow for Diastereomeric Ratio Determination

This workflow outlines the process for assessing the diastereomeric ratio of a sample mixture.

qNMR_DR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation dissolve Dissolve sample mixture in deuterated solvent acquire Acquire high-resolution 1H NMR spectrum dissolve->acquire phase Manual phase correction acquire->phase baseline Baseline correction identify Identify unique, resolved signals for each diastereomer integrate Integrate corresponding signals (Int_A, Int_B) ratio Calculate ratio: DR = Int_A / Int_B integrate->ratio result Report diastereomeric ratio (d.r.)

Caption: Workflow for diastereomeric ratio determination by qNMR.

Experimental Protocol: Diastereomeric Ratio of a β-Lactam

This protocol describes the determination of the diastereomeric ratio of a resolved β-lactam mixture.[16]

1. Sample Preparation: a. Dissolve approximately 10-20 mg of the β-lactam diastereomeric mixture in 0.7 mL of deuterated chloroform (CDCl₃). b. Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition: a. Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans should be used to obtain good signal-to-noise for the signals of interest.

3. Data Processing and Calculation: a. Process the spectrum with careful phasing and baseline correction. b. Identify a pair of well-resolved signals corresponding to the same proton in each diastereomer (e.g., the H3 or H4 proton of the β-lactam ring). c. Integrate the area of the signal for Diastereomer 1 (Int_1) and the corresponding signal for Diastereomer 2 (Int_2). d. The diastereomeric ratio (d.r.) is calculated as the ratio of the integrals: d.r. = Int_1 : Int_2 . e. The diastereomeric excess (d.e.) can be calculated as: d.e. (%) = [(Int_1 - Int_2) / (Int_1 + Int_2)] * 100 .[16]

Data Summary

For a hypothetical resolved mixture of β-lactam diastereomers, the following data was obtained:

DiastereomerProton SignalIntegral Value
Diastereomer 1H4 (doublet)1.00
Diastereomer 2H4 (doublet)0.25

Calculated Diastereomeric Ratio (d.r.): 1.00 : 0.25, which simplifies to 4 : 1 .

Calculated Diastereomeric Excess (d.e.): [(1.00 - 0.25) / (1.00 + 0.25)] * 100 = 60% .

This data clearly and quickly provides the stereochemical outcome of the reaction or resolution process, demonstrating the utility of qNMR in synthetic chemistry.

Conclusion: An Integrated Approach to Quality Assessment

Quantitative NMR has solidified its position as a cornerstone of modern analytical chemistry, particularly within the pharmaceutical industry.[6] Its ability to provide both structural information and accurate quantitative data from a single, non-destructive measurement is a distinct advantage.[15] For purity assessment, qNMR serves as a powerful, orthogonal technique to chromatography, offering absolute quantification without the need for analyte-specific standards.[12][17] In the realm of stereochemistry, it provides a rapid and robust method for determining diastereomeric ratios, a critical parameter in asymmetric synthesis and drug development. By understanding the principles and meticulously controlling the experimental parameters as outlined in this guide, researchers, scientists, and drug development professionals can confidently leverage qNMR to ensure the quality, safety, and efficacy of their chemical entities.

References

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  • Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 765. [Link]

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  • Bowden, N. B., & Wissinger, J. E. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1776–1779. [Link]

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A Senior Application Scientist's Guide to Validating the Synthesis of (1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereochemical Precision

In the landscape of modern drug development, the structural integrity of chiral building blocks is paramount. (1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid is a quintessential example of such a molecule, serving as a critical intermediate in the synthesis of numerous pharmacologically active agents. The constrained, three-dimensional architecture of the cyclopropane ring imparts unique conformational properties to drug candidates, often enhancing binding affinity and metabolic stability.[1][2][3] However, its biological activity is intrinsically tied to its specific stereochemistry. The synthesis of the (1S,2S) enantiomer, therefore, is not merely a matter of chemical conversion but of achieving exquisite stereocontrol.

This guide provides an in-depth, comparative analysis of the analytical methodologies required to validate the successful synthesis of this target molecule. While various techniques are essential for a complete picture, we will begin with the foundational role of mass spectrometry as the first-line confirmation of molecular identity. We will then logically integrate orthogonal techniques to construct a self-validating analytical workflow, ensuring the highest degree of scientific rigor and trustworthiness for researchers, scientists, and drug development professionals.

A Note on Synthesis: The Foundation of Validation

Before any validation can occur, a robust synthetic strategy must be employed. Asymmetric cyclopropanation reactions are a cornerstone for producing enantiomerically enriched cyclopropanes.[1][2][4] A common and effective approach involves the rhodium(II)-catalyzed decomposition of a diazo compound, such as ethyl diazoacetate, in the presence of an alkene, guided by a chiral ligand to induce stereoselectivity.[5] The successful execution of such a synthesis yields a crude product mixture containing the desired this compound, which then requires rigorous analytical confirmation.

Part 1: The First Pillar of Validation: Mass Spectrometry

Mass spectrometry (MS) serves as the initial and most direct confirmation that the target molecule has been formed. Its primary function is to measure the mass-to-charge ratio (m/z) of ions, providing a precise molecular weight that acts as a molecular fingerprint.[6] For a thermally labile and polar molecule like our target, soft ionization techniques are essential to prevent in-source fragmentation and preserve the molecular ion for detection.[7][8] Electrospray Ionization (ESI) is the technique of choice, as it gently transfers ions from solution into the gas phase, making it ideal for this application.[7][8][9]

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Dissolve approximately 1 mg of the crude, dried reaction product in 1 mL of a suitable solvent. A 50:50 mixture of acetonitrile and deionized water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode) is a standard starting point.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL. Proper dilution is critical to avoid detector saturation and ion suppression effects.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation and Analysis (Q-TOF Mass Spectrometer):

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative polarity to gather comprehensive data.

    • Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

    • Instrument Parameters (Typical Starting Values):

      • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

      • Sampling Cone Voltage: 30 V

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

      • Desolvation Gas Flow (N₂): 600 L/hr

      • Mass Range: 50-500 m/z

    • Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum. A high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) is preferred to obtain accurate mass measurements, which can help in confirming the elemental composition.[10]

Data Interpretation: Confirming Molecular Identity

The molecular formula for this compound is C₇H₁₀O₄.[11] The first step in data analysis is to look for the expected molecular ions in the resulting spectrum.

Table 1: Predicted and Expected m/z Values for this compound

Ion SpeciesAdductMonoisotopic Mass (Da)Expected m/zIonization Mode
[M+H]⁺Proton158.0579159.0652Positive ESI
[M+Na]⁺Sodium158.0579181.0471Positive ESI
[M+K]⁺Potassium158.0579197.0211Positive ESI
[M-H]⁻Deprotonated158.0579157.0506Negative ESI

The presence of a high-intensity peak at m/z 159.0652 in positive mode or 157.0506 in negative mode provides strong initial evidence of successful synthesis. High-resolution MS allows this measurement to be made with high mass accuracy (typically <5 ppm), adding significant confidence to the molecular formula assignment.[10]

Workflow for Mass Spectrometry Validation

G cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis cluster_data Data Interpretation p1 Dissolve Crude Product (~1 mg/mL) p2 Serial Dilution (~1-10 µg/mL) p1->p2 p3 Filter Sample (0.22 µm) p2->p3 a1 Direct Infusion via Syringe Pump p3->a1 a2 Acquire Spectrum (Positive & Negative Modes) a1->a2 d1 Identify Molecular Ion Peaks ([M+H]+, [M-H]-, etc.) a2->d1 d2 Confirm Accurate Mass (<5 ppm error) d1->d2 d3 Perform MS/MS Fragmentation d2->d3 d4 Correlate Fragments to Structure d3->d4 end end d4->end Synthesis Confirmed

Caption: Workflow for MS validation of the target compound.

Structural Confirmation with Tandem Mass Spectrometry (MS/MS)

While accurate mass confirms the elemental formula, it does not confirm the structure. Tandem MS (MS/MS) provides the next layer of validation by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion at m/z 159.07) and analyzing the resulting product ions.[6] The fragmentation pattern is characteristic of the molecule's structure.

For our target molecule, key fragmentation pathways would involve the loss of small, stable neutral molecules associated with the ester and carboxylic acid functional groups.[12][13][14]

Table 2: Predicted MS/MS Fragments for the [M+H]⁺ Precursor Ion (m/z 159.07)

Product Ion m/zNeutral LossFormula of LossDescription
141.054618.0106H₂OLoss of water from the carboxylic acid
131.065228.0000C₂H₄Loss of ethylene from the ethoxy group
113.039046.0262C₂H₅OHLoss of ethanol from the ethyl ester
113.039046.0055COOH₂Loss of the carboxylic acid group (as formic acid)
85.028474.0368C₃H₆O₂Cleavage of the ester and acid groups

Observing these specific fragments provides high confidence that the synthesized molecule contains both the ethoxycarbonyl and carboxylic acid moieties attached to the cyclopropane core.

G parent [M+H]⁺ m/z 159.07 f1 m/z 141.05 (-H₂O) parent->f1 f2 m/z 131.07 (-C₂H₄) parent->f2 f3 m/z 113.04 (-C₂H₅OH) parent->f3

Caption: Predicted MS/MS fragmentation of the protonated molecule.

Part 2: The Imperative for Orthogonal Methods

A trustworthy validation system is never reliant on a single technique. While MS is powerful, it has a critical blind spot: it is inherently achiral. Mass spectrometry cannot distinguish between enantiomers like (1S,2S) and (1R,2R), which have identical mass and fragmentation patterns. Furthermore, it cannot differentiate between structural isomers. Therefore, to build a complete and defensible validation package, we must integrate orthogonal analytical techniques that probe different molecular properties.

Comparison of Key Analytical Techniques

The following table objectively compares the information derived from MS and its essential counterparts.

Table 3: Comparison of Orthogonal Analytical Techniques

TechniquePrincipleInformation ProvidedLimitations for This Application
Mass Spectrometry (MS) Mass-to-charge ratioPrimary: Molecular Weight, Elemental Formula (HRMS). Secondary: Structural fragments (MS/MS).Cannot determine stereochemistry (enantiomers). Cannot definitively distinguish structural isomers.
NMR Spectroscopy Nuclear spin in a magnetic fieldDetailed C-H framework, connectivity, functional group environment, relative stereochemistry (via coupling constants).[15][16][17]Low sensitivity compared to MS. Does not directly determine enantiomeric excess.
Chiral Chromatography (HPLC/SFC) Differential interaction with a chiral stationary phasePrimary: Separation of enantiomers. Crucial for determining Enantiomeric Excess (e.e.) and optical purity. [18][19][20]Provides no structural information beyond retention time. Requires method development to find a suitable chiral column.
Infrared (IR) Spectroscopy Molecular vibrationsConfirms presence of key functional groups (C=O, O-H).Provides limited structural information. Not suitable for quantitation or purity assessment.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This is the definitive method for confirming that the asymmetric synthesis produced the desired (1S,2S) enantiomer in high purity.

  • Column Selection: The choice of a Chiral Stationary Phase (CSP) is critical. Polysaccharide-based columns (e.g., Chiralcel OD-H or Chiralpak AD) are excellent starting points for separating enantiomers of carboxylic acids.[18]

  • Mobile Phase: Normal-phase conditions often provide the best resolution. A typical mobile phase would be a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.

  • Analysis:

    • Inject 5-10 µL onto the column.

    • Monitor the elution profile using a UV detector (e.g., at 210 nm).

    • The two enantiomers will elute at different retention times. The ratio of their peak areas determines the enantiomeric excess (e.e.).

  • Validation: Method validation for chiral purity should assess specificity, linearity, precision, and accuracy to ensure reliable results.[19][21]

Logical Workflow for Complete Synthesis Validation

A robust validation strategy follows a logical progression, with each technique answering a specific question that the previous one could not.

G start Crude Synthesis Product q1 Question: Correct Molecular Weight? start->q1 ms Mass Spectrometry (ESI-Q-TOF) res_ms_yes Yes: MW = 158.06 Da ms->res_ms_yes  Match fail Synthesis Failed or Impure Re-evaluate Synthesis/Purification ms->fail No Match nmr NMR Spectroscopy (¹H, ¹³C) res_nmr_yes Yes: Cyclopropane signals correct nmr->res_nmr_yes  Match nmr->fail No Match chiral Chiral HPLC/SFC res_chiral_yes Yes: e.e. > 99% chiral->res_chiral_yes  Match chiral->fail No Match q1->ms q2 Question: Correct C-H Framework & Connectivity? q2->nmr q3 Question: Correct Enantiomer & High e.e.? q3->chiral res_ms_yes->q2 res_nmr_yes->q3 end Validated (1S,2S) Product res_chiral_yes->end

Caption: Decision workflow for multi-technique validation.

Conclusion

The validation of a stereochemically pure pharmaceutical intermediate like this compound is a multi-faceted process that demands scientific rigor. Mass spectrometry stands as the unequivocal first step, rapidly and accurately confirming the molecular weight and elemental composition of the synthesized product. It answers the fundamental question: "Did I make a molecule of the correct mass?"

However, to achieve true trustworthiness and meet the stringent requirements of pharmaceutical development, this initial confirmation must be supported by orthogonal data. NMR spectroscopy validates the structural framework, while chiral chromatography provides the definitive proof of enantiomeric purity. By integrating these techniques into a logical, self-validating workflow, researchers can move forward with absolute confidence in the identity, structure, and stereochemical integrity of their chiral building blocks, ensuring a solid foundation for the development of safe and effective medicines.

References

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

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  • A New Synthesis of Cyclopropanecarboxylic Acids. (n.d.). ACS Publications. [Link]

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  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

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  • Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024, December 5). JoVE. [Link]

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The Cyclopropane Moiety: A Small Ring with a Big Impact on Drug Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate world of medicinal chemistry, the quest for molecular scaffolds that can confer superior pharmacological properties is relentless. Among the myriad of structural motifs, the seemingly simple cyclopropane ring has emerged as a powerful tool in drug design. Its unique stereochemical and electronic properties can profoundly influence a drug's efficacy, metabolic stability, and target engagement. This guide provides an in-depth comparison of drugs containing cyclopropane moieties with their non-cyclopropane alternatives, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Strategic Advantage of the Cyclopropane Ring

The incorporation of a cyclopropane ring into a drug molecule is a deliberate design choice driven by the desire to overcome common hurdles in drug development.[1] The strained three-membered ring imparts a degree of rigidity and unique electronic character that can lead to several advantageous properties:

  • Enhanced Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding with its biological target.[1] This can translate to a significant increase in potency.

  • Improved Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] This can increase the drug's half-life and reduce the potential for drug-drug interactions.[2]

  • Reduced Off-Target Effects: By providing a specific three-dimensional structure, the cyclopropane moiety can enhance a drug's selectivity for its intended target, thereby minimizing interactions with other proteins and reducing the risk of side effects.[3]

  • Bioisosteric Replacement: The cyclopropane group can act as a bioisostere for other functional groups, such as a gem-dimethyl group or a vinyl group, offering a way to fine-tune a molecule's properties while maintaining its overall shape and biological activity.[3]

Case Study: Grazoprevir vs. Simeprevir in the Treatment of Hepatitis C

A compelling example of the cyclopropane advantage can be seen in the development of direct-acting antivirals for Hepatitis C Virus (HCV). Both Grazoprevir (containing a cyclopropane moiety) and Simeprevir are inhibitors of the HCV NS3/4A protease, a critical enzyme for viral replication.

DrugKey Structural FeatureIndication
Grazoprevir Contains a cyclopropane ringChronic Hepatitis C (Genotypes 1 and 4)
Simeprevir Lacks a cyclopropane ringChronic Hepatitis C (Genotype 1)

The rationale for incorporating the cyclopropane ring into Grazoprevir was to enhance its metabolic stability and potency.[4] This strategic design choice has translated into tangible clinical benefits.

Comparative Efficacy: Sustained Virologic Response (SVR)

Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 weeks after the end of treatment (SVR12), is the primary endpoint for HCV clinical trials. While direct head-to-head trials are limited, meta-analyses and individual studies provide strong evidence for the high efficacy of Grazoprevir.

A meta-analysis of eight randomized controlled trials involving 1,297 patients with HCV genotype 1 infection showed that a 12-week regimen of Grazoprevir in combination with Elbasvir achieved an overall SVR12 rate of 96.6%.[5] For patients with cirrhosis, the SVR12 rate was 95.7%, and for non-cirrhotic patients, it was 97%.[5]

In Phase 3 studies of Simeprevir in combination with pegylated interferon and ribavirin, the SVR12 rates were also high. In the QUEST-1 and QUEST-2 trials with treatment-naive patients, the SVR12 rates were 79.5% and 81.3%, respectively.[6] In the PROMISE study with treatment-experienced patients, the SVR12 rate was 79%.[7]

While both drugs are highly effective, the consistently high SVR rates observed with Grazoprevir-based regimens, particularly in challenging patient populations, underscore the potential benefits conferred by its chemical structure, including the cyclopropane moiety.

Experimental Protocols for Efficacy Determination

To provide a practical resource for researchers, this section details the key in vitro and in vivo assays used to evaluate the efficacy of HCV NS3/4A protease inhibitors like Grazoprevir and Simeprevir.

In Vitro Efficacy Assessment

1. HCV NS3/4A Protease Inhibition Assay (FRET-Based)

This assay is a cornerstone for the initial screening and characterization of HCV protease inhibitors. It relies on the principle of Fluorescence Resonance Energy Transfer (FRET) to measure the enzymatic activity of the NS3/4A protease.[8][9]

Principle: A synthetic peptide substrate is designed with a fluorophore and a quencher at opposite ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the NS3/4A protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that is directly proportional to the enzyme's activity.

Detailed Protocol:

  • Reagents and Materials:

    • Recombinant HCV NS3/4A protease

    • FRET peptide substrate (e.g., 5-FAM/QXL™520)[8]

    • Assay buffer: 50 mM Tris, pH 7.5, 30 mM DTT, 1% Chaps, 15% glycerol[8]

    • Test compounds (e.g., Grazoprevir, Simeprevir) dissolved in DMSO

    • 96-well black microplates

    • Fluorescence plate reader

  • Assay Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add 2 µL of the test compound solution to each well. c. Add 98 µL of the assay buffer containing the FRET substrate to each well. d. Initiate the reaction by adding 100 µL of the assay buffer containing the HCV NS3/4A protease to each well. e. Incubate the plate at room temperature, protected from light. f. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 520 nm emission for 5-FAM) at regular intervals.[8]

  • Data Analysis: a. Calculate the initial velocity (V₀) of the reaction for each compound concentration. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

2. HCV Replicon Assay

This cell-based assay provides a more physiologically relevant system to evaluate the antiviral activity of compounds by measuring their ability to inhibit HCV RNA replication within human liver cells.[10][11]

Principle: Human hepatoma cells (e.g., Huh-7) are engineered to contain a subgenomic HCV RNA replicon that can replicate autonomously.[12] The replicon often carries a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance gene) to quantify the level of viral replication.

Detailed Protocol:

  • Cell Culture and Reagents:

    • HCV-replicon Huh-7 cell line[10]

    • Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and G418 (for selection)[12]

    • Test compounds dissolved in DMSO

    • 96-well cell culture plates

    • Reagents for quantifying the reporter gene (e.g., luciferase assay kit) or for colony formation assay.[13]

  • Assay Procedure (Luciferase-based): a. Seed the HCV-replicon Huh-7 cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds. c. Incubate the cells for 48-72 hours. d. Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: a. Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the untreated control. b. Determine the EC₅₀ value (the concentration of the compound that causes a 50% reduction in viral replication).

In Vivo Efficacy Assessment

Humanized Liver Mouse Model

Due to the narrow host range of HCV, conventional animal models are not suitable for studying HCV infection. The development of mice with "humanized" livers, where the mouse hepatocytes are largely replaced by human hepatocytes, has been a significant breakthrough for in vivo efficacy testing of anti-HCV drugs.[14][15]

Principle: Immunodeficient mice are transplanted with human hepatocytes, creating a chimeric liver that can be productively infected with HCV.[16][17] These mice are then used to evaluate the in vivo efficacy of antiviral compounds.

Experimental Workflow:

in_vivo_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Immunodeficient_mice Immunodeficient Mice Transplantation Transplantation Immunodeficient_mice->Transplantation Human_hepatocytes Human Hepatocytes Human_hepatocytes->Transplantation Humanized_mice Humanized Liver Mice Transplantation->Humanized_mice HCV_infection HCV Infection Humanized_mice->HCV_infection Treatment Drug Administration (e.g., Grazoprevir) HCV_infection->Treatment Monitoring Monitoring of HCV RNA levels Treatment->Monitoring Efficacy Efficacy Assessment (Viral Load Reduction) Monitoring->Efficacy

Caption: Workflow for in vivo efficacy testing in humanized liver mice.

Key Steps in the Protocol:

  • Generation of Humanized Liver Mice: Immunodeficient mouse strains (e.g., uPA-SCID) are transplanted with primary human hepatocytes.[15]

  • HCV Infection: Once the human hepatocyte engraftment is confirmed, the mice are infected with a patient-derived HCV isolate.

  • Drug Administration: After the establishment of a stable HCV infection, the mice are treated with the test compound (e.g., Grazoprevir) via an appropriate route of administration (e.g., oral gavage).

  • Monitoring of Viral Load: Blood samples are collected at regular intervals to quantify the levels of HCV RNA using real-time PCR.

  • Efficacy Assessment: The reduction in viral load in the treated group is compared to that in the vehicle-treated control group to determine the in vivo efficacy of the drug.

The Cyclopropane Advantage: A Mechanistic Perspective

The superior performance of drugs like Grazoprevir can be attributed to the specific physicochemical properties imparted by the cyclopropane moiety.

cyclopropane_advantage Cyclopropane Cyclopropane Moiety Rigidity Increased Rigidity Cyclopropane->Rigidity Metabolic_Stability Enhanced Metabolic Stability Cyclopropane->Metabolic_Stability Potency Increased Potency Rigidity->Potency Selectivity Improved Selectivity Rigidity->Selectivity Bioavailability Favorable PK Profile Metabolic_Stability->Bioavailability Potency->Bioavailability

Caption: The impact of the cyclopropane moiety on drug properties.

The constrained nature of the cyclopropane ring in Grazoprevir helps to pre-organize the molecule into a conformation that is optimal for binding to the active site of the HCV NS3/4A protease. This reduces the entropic penalty of binding, leading to higher affinity and potency. Furthermore, the cyclopropyl group is less prone to metabolic oxidation compared to more flexible alkyl chains, contributing to a more favorable pharmacokinetic profile.[2]

Conclusion

The strategic incorporation of the cyclopropane moiety represents a powerful approach in modern drug design. As exemplified by the case of Grazoprevir, this small carbocycle can significantly enhance a drug's efficacy, metabolic stability, and overall pharmacological profile. By understanding the underlying principles and employing robust experimental methodologies, researchers can leverage the unique properties of the cyclopropane ring to develop the next generation of innovative and effective therapeutics.

References

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  • AnaSpec. (n.d.).
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  • Bissig, K. D., et al. (2009). In vivo study of HCV in mice with chimeric human livers. Methods in Molecular Biology, 510, 383-399.
  • Gautam, T., et al. (2008). Fluorescence resonance energy transfer-based assay for characterization of hepatitis C virus NS3-4A protease activity in live cells. Antimicrobial Agents and Chemotherapy, 52(4), 1164-1171.
  • Peltz, G. (2012, October 31). Mice with 'humanized' livers improve early drug testing, scientist show. Stanford Medicine News.
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  • Bobardt, M., et al. (2021). Humanized-liver mouse model for HCV infection A. Experimental design...
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  • Abdel-Mabood, A., et al. (2017). Meta-Analysis of Grazoprevir plus Elbasvir for Treatment of Hepatitis C Virus Genotype 1 Infection.
  • Blight, K. J., et al. (2002). Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication. Journal of Virology, 76(24), 13001-13014.
  • Landis, C. S., et al. (2003). Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors. Antimicrobial Agents and Chemotherapy, 47(11), 3444-3452.
  • Kanda, T., et al. (2017). Safety and efficacy of elbasvir/grazoprevir for the treatment of chronic hepatitis C: current evidence. Drug Design, Development and Therapy, 11, 2333-2340.
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  • Toti, K. S., & Bhaumik, H. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
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Safety Operating Guide

(1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that moving from the bench to broader operational considerations like chemical disposal requires a shift in perspective. It's not just about completing a reaction; it's about ensuring the safety of our team and the integrity of our environment. This guide is designed to provide you with a comprehensive, scientifically-grounded framework for the proper disposal of (1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid, moving beyond a simple checklist to explain the "why" behind each step.

Hazard Identification and Risk Assessment: Know Your Compound

This compound is a carboxylic acid derivative. While specific hazard data for this exact stereoisomer is limited, we can infer its primary hazards from its functional groups and data on closely related compounds. The primary hazards associated with this compound are:

  • Skin and Eye Irritation: The presence of a carboxylic acid group suggests corrosive properties. It is classified as causing skin irritation (H315) and serious eye irritation (H319).[1]

  • Respiratory Irritation: It may cause respiratory irritation (H335).[1]

  • Combustibility: Like many organic compounds, it is likely combustible.[2]

Incompatible Materials: To prevent dangerous reactions, this compound should not be mixed with strong oxidizing agents or strong bases.[2]

The Disposal Workflow: A Step-by-Step Guide

Proper disposal is a systematic process. The following workflow ensures that waste is handled safely and in compliance with regulations from the moment it is generated.

DisposalWorkflow cluster_0 Step 1: In-Lab Waste Segregation cluster_1 Step 2: Container Management cluster_2 Step 3: Final Disposal A Generated Waste (this compound) B Is the waste solid or liquid? A->B C Solid Waste Container (Clearly Labeled) B->C Solid D Liquid Waste Container (Clearly Labeled, Acidic Organic Waste) B->D Liquid E Select Appropriate Container (e.g., Glass for acids) C->E D->E F Properly Label Container (Contents, Hazards, Date) E->F G Store in Satellite Accumulation Area F->G H Arrange for Professional Disposal G->H I Licensed Waste Disposal Service H->I

Caption: Disposal workflow for this compound.

Detailed Protocols and Scientific Rationale

Waste Segregation at the Source

The first and most critical step is to segregate the waste at the point of generation.

Protocol:

  • Solid vs. Liquid: Determine if the waste is solid (e.g., contaminated filter paper, residual solid) or liquid (e.g., reaction mixture, solvent rinses).

  • Separate Containers: Use designated, separate containers for solid and liquid waste.[3] Never mix solid and liquid chemical waste.

  • Labeling: Immediately label the waste container with the full chemical name: "this compound" and appropriate hazard pictograms (e.g., irritant).

Rationale:

  • Preventing Uncontrolled Reactions: Segregation prevents accidental mixing with incompatible materials, such as bases, which could cause a violent exothermic reaction.

  • Facilitating Proper Disposal: Waste disposal facilities have different processes for solid and liquid waste streams. Proper segregation from the start ensures that the waste can be handled efficiently and safely.

Container Selection and Management

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.

Protocol:

  • Material Compatibility: For acidic waste like this compound, use glass or other acid-resistant containers. Avoid metal containers, as acids can corrode them over time.[3][4]

  • Secure Closure: Ensure the container has a tight-fitting, leak-proof lid.[3][5]

  • Labeling: The container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents

    • The specific hazards (e.g., "Irritant," "Corrosive")

    • The date the waste was first added to the container

  • Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[4][6]

Rationale:

  • Chemical Resistance: Using a compatible container material prevents degradation of the container and potential release of the hazardous waste.

  • Clear Communication of Hazards: Proper labeling is essential for anyone who may handle the container, from lab personnel to waste disposal technicians. It communicates the risks and ensures the waste is managed appropriately.[6]

  • Regulatory Compliance: Federal and local regulations, such as those from the EPA, mandate specific labeling and storage requirements for hazardous waste.[4][5]

Final Disposal Procedures

The final step is to transfer the waste to a licensed professional disposal service.

Protocol:

  • Do Not Dispose Down the Drain: Hazardous chemical waste must never be poured down the drain.[6]

  • Engage a Professional Service: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[7]

  • Potential Disposal Method: A likely disposal method for this type of organic acid is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[7]

Rationale:

  • Environmental Protection: Disposing of chemicals down the drain can introduce harmful substances into the water supply, negatively impacting aquatic life and potentially contaminating drinking water.[8]

  • Safety and Compliance: Licensed waste disposal companies have the expertise and equipment to handle and dispose of hazardous chemicals in a way that is safe and compliant with all regulations.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[8]

Spill Cleanup:

  • Small Spills: For a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[2]

  • Containment: Place the absorbent material into a suitable, labeled container for disposal.

  • Ventilation: Ensure the area is well-ventilated.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team.

First Aid:

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Summary of Best Practices

Best PracticeRationale
Segregate Waste Prevents hazardous reactions and facilitates proper disposal.[3]
Use Compatible Containers Ensures the safe containment of waste without leaks or degradation.[3][4]
Label Containers Clearly Communicates hazards to all handlers and ensures regulatory compliance.[6]
Never Dispose Down the Drain Protects the environment and public health.[6]
Use a Licensed Disposal Service Ensures safe, compliant, and environmentally responsible disposal.[7]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). (1S,2S)-2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

  • West Liberty University. (n.d.). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling (1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chiral building blocks like (1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid is fundamental to innovation. While this specific stereoisomer is valuable, it lacks extensive, publicly available toxicological data. Therefore, a robust safety protocol is not merely a checklist, but a scientifically-grounded system of protection. This guide establishes a comprehensive framework for handling this compound, built on principles of chemical analogy, risk mitigation, and operational excellence.

Hazard Assessment: A Logic-Driven Approach

Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we must infer its hazard profile by deconstructing it into its core functional components: a carboxylic acid, an ethyl ester, and a cyclopropane ring. This analytical approach allows us to anticipate risks and engineer appropriate safety controls.

  • Carboxylic Acid Moiety: This is the primary driver of the hazard profile. Carboxylic acids are well-documented as corrosive and can cause severe skin burns and eye damage.[1][2][3][4] The parent compound, cyclopropanecarboxylic acid, is classified as a corrosive material that can cause irritation or burns to the skin, eyes, and mucous membranes.[1][5][6]

  • Ethyl Ester Group: While generally less reactive than the carboxylic acid, the ester group does not significantly mitigate the compound's acidic and corrosive nature.

  • Cyclopropane Ring: This three-membered ring is characterized by significant ring strain.[5] While the molecule is generally stable, this inherent strain can make its derivatives more reactive under certain conditions compared to linear counterparts.[5] Thermal decomposition can lead to the release of irritating gases and vapors.[1]

Based on this analysis, we must treat this compound as a corrosive material with the potential to cause severe skin and eye damage, and respiratory irritation. The toxicological properties have not been fully investigated, warranting careful handling to minimize all routes of exposure.[1][4]

cluster_Analysis Hazard Analysis Workflow cluster_Groups Functional Groups cluster_Hazards Inferred Hazards Molecule (1S,2S)-2-(Ethoxycarbonyl) cyclopropanecarboxylic acid Deconstruct Deconstruct into Functional Groups Molecule->Deconstruct Acid Carboxylic Acid Deconstruct->Acid Ester Ethyl Ester Deconstruct->Ester Ring Cyclopropane Ring Deconstruct->Ring Analogs Infer Hazards from Chemical Analogs Corrosive Corrosive (Skin/Eye Damage) Irritant Irritant (Respiratory) Unknown Unknown Long-Term Toxicity PPE Synthesize Core PPE Requirements Result Comprehensive Safety Protocol PPE->Result

Caption: Hazard assessment workflow based on chemical analogy.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to create a robust barrier against chemical exposure. The required equipment varies based on the specific task and the physical form of the compound.

PPE CategorySpecificationRationale and Best Practices
Engineering Controls Certified Chemical Fume HoodPrimary Line of Defense. All handling of the solid and preparation of solutions must occur in a fume hood to prevent inhalation of dust or vapors.[7][8] Ensure adequate ventilation.[8]
Eye & Face Protection ANSI Z87.1-compliant Chemical Splash Goggles. Face Shield (when splashing is likely).Mandatory. Protects against splashes that can cause severe eye damage.[1][7][8] A face shield should be worn over goggles during bulk transfers or when heating solutions.[9]
Hand Protection Nitrile Gloves (minimum thickness of 4 mil)Essential for Skin Contact Prevention. Nitrile provides good resistance to a broad range of chemicals, including acids.[10][11] Gloves must be inspected for damage before each use and removed properly to avoid contaminating skin.[8][12] For prolonged tasks, consider double-gloving. Dispose of contaminated gloves immediately.[12]
Body Protection Flame-Resistant (FR) Laboratory CoatProtects Skin and Clothing. A lab coat, fully buttoned, is required.[5][10] Given that related compounds are combustible, an FR coat is recommended as a best practice.[6][7]
Respiratory Protection NIOSH-approved Respirator (e.g., N95 for powders, or with organic vapor cartridges)Situational Requirement. Required if engineering controls are insufficient or if there is a risk of generating dust that cannot be contained within a fume hood.[7][10] Use must comply with a formal respiratory protection program.[10]
Foot Protection Closed-toe, chemical-resistant shoesPrevents Exposure from Spills. Shoes must cover the entire foot; perforated shoes or sandals are prohibited.[10]

Operational and Disposal Plans

Trust in a protocol is built on its clarity and completeness. Follow these procedural steps to ensure safety throughout the entire workflow.

Step-by-Step Handling Procedure
  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Assemble all necessary equipment and reagents.

  • PPE Donning: Don PPE in the correct order: first, the lab coat, followed by eye protection, then respiratory protection (if needed), and finally, gloves pulled over the cuffs of the lab coat.

  • Aliquotting Solid: Handle the solid compound carefully to minimize dust generation.[9] Use tools (spatulas, weigh boats) that are compatible and have been decontaminated.

  • Solution Preparation: When dissolving, add the acid compound to the solvent slowly. Never add solvent to the bulk acid. Be aware of potential exothermic reactions.

  • Post-Handling: After the procedure, decontaminate the work surface. Remove PPE in the reverse order of donning, taking care to avoid cross-contamination. Gloves should be removed last.

  • Hand Washing: Wash hands and exposed skin thoroughly with soap and water after handling is complete, even if no direct contact occurred.[1][9]

cluster_Donning Donning Sequence (Putting On) cluster_Doffing Doffing Sequence (Taking Off) d1 1. Lab Coat d2 2. Goggles/Face Shield d1->d2 d3 3. Respirator (if needed) d2->d3 d4 4. Gloves (over cuffs) d3->d4 f1 1. Gloves f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (if used) f3->f4

Caption: Standard PPE donning and doffing sequence.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15-30 minutes, holding the eyelids open.[1][7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

  • Spill: Evacuate the area. For small spills, use an inert absorbent material (e.g., vermiculite, sand).[7] Do not use combustible materials. Place waste in a sealed, labeled container for disposal. Ensure adequate ventilation.

Storage and Disposal
  • Storage: Store the compound in a cool, dry, well-ventilated area in a tightly sealed container.[2][5] Keep it segregated from bases, strong oxidizing agents, and reactive metals.[1][13][14] Store in a dedicated corrosives cabinet; avoid metal shelving which can corrode from acid vapors.[3][15]

  • Disposal: All waste, including contaminated PPE and absorbent materials, must be treated as hazardous. Dispose of contents and containers in accordance with all local, regional, and national regulations.[1][8] Contact a licensed professional waste disposal service.[8] Never dispose of acids down the drain without neutralization and proper authorization.[15]

References

  • Ketone Pharma. (2024). Environmental Impact and Disposal of Cyclopropanecarboxylic Acid.
  • BenchChem. (2025). Personal protective equipment for handling (ngcontent-ng-c1703228563="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid.
  • Fisher Scientific.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 1,1-Cyclopropanedicarboxylic Acid.
  • Synergy Recycling. Cyclopropane Disposal.
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • West Liberty University. Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC).
  • CDH Fine Chemical.
  • BIOSYNTH. (2022). Safety Data Sheet - 1,1-Cyclopropanedicarboxylic acid.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Cyclopropanecarbonyl chloride.
  • AWS. (2015).
  • American Chemistry Council. Protective Equipment.
  • Spectrum Chemical. (2018).
  • University of Tennessee Knoxville. Personal Protective Equipment (PPE).
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Cyclopropanecarboxylic acid chloride.
  • Flinn Scientific. (2017). Acid Safety.
  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Organic Syntheses. cyclopropanecarboxylic acid.
  • University of Toronto Scarborough. Chemical Handling and Storage Section 6.
  • University of California, Santa Barbara. Safe Storage of Hazardous Chemicals.
  • Wikipedia. Permethrin.
  • Wikipedia. Cyclopropane carboxylic acid.
  • Wikipedia. Cyclopropane.
  • National Institutes of Health. (2022).
  • Organic Chemistry Portal. Synthesis of cyclopropanes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.